5-(Benzothiophen-2-YL)-1H-indole
Description
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOIUJFAIQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696170 | |
| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-14-3 | |
| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Benzothiophen-2-YL)-1H-indole
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The core of this guide is a detailed exposition of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the critical carbon-carbon bond linking the indole and benzothiophene moieties. This document offers a narrative built on scientific integrity, explaining the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative references. Included are step-by-step experimental procedures, data presentation in structured tables, and visualizations of the reaction mechanism to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole-Benzothiophene Scaffold
The fusion of indole and benzothiophene heterocyclic systems into a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. Both indole and benzothiophene derivatives are prominent structures in a multitude of biologically active compounds and approved pharmaceuticals. Indole-containing compounds are known to exhibit a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties. Similarly, the benzothiophene core is a key pharmacophore in drugs targeting various receptors and enzymes. The hybrid molecule, 5-(Benzothiophen-2-YL)-1H-indole, therefore represents a compelling target for the exploration of novel chemical space and the discovery of compounds with unique pharmacological profiles.
The synthesis of such bi-heterocyclic systems primarily relies on the strategic formation of a carbon-carbon bond between the two aromatic rings. Among the various methodologies available, palladium-catalyzed cross-coupling reactions have emerged as the state-of-the-art approach due to their high efficiency, functional group tolerance, and broad applicability.[1][2] This guide will focus principally on the Suzuki-Miyaura coupling reaction, which has proven to be a highly reliable method for this specific transformation.[3][4]
Primary Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a C-C bond between the 5-position of an indole ring and the 2-position of a benzothiophene ring. The general strategy involves the coupling of a 5-halo-1H-indole (typically 5-bromo-1H-indole) with a benzothiophene-2-boronic acid or its corresponding boronate ester, catalyzed by a palladium(0) complex.[5]
The choice of the Suzuki-Miyaura reaction is underpinned by several key advantages:
-
Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of a wide variety of functional groups, minimizing the need for protecting group strategies.
-
Commercial Availability of Reagents: The required starting materials, such as 5-bromo-1H-indole and benzothiophene-2-boronic acid, are readily available from commercial suppliers.
-
High Yields and Purity: When optimized, this method consistently provides the desired product in good to excellent yields.
-
Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational troubleshooting and optimization.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-1H-indole, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the benzothiophene moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, 5-(Benzothiophen-2-YL)-1H-indole, regenerating the active Pd(0) catalyst to re-enter the cycle.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole.
Materials:
-
5-Bromo-1H-indole
-
Benzothiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[5]
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-1H-indole (1.0 eq), benzothiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). The choice of Pd(dppf)Cl₂ is often excellent for heteroaryl couplings, providing high yields and good functional group tolerance.[1]
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio. The use of an aqueous solvent system is crucial for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-(Benzothiophen-2-YL)-1H-indole.[7]
Data Summary and Key Parameters
The following table summarizes the typical quantities and conditions for the synthesis.
| Reagent/Parameter | Molar Ratio / Condition | Rationale |
| 5-Bromo-1H-indole | 1.0 eq | Limiting reagent |
| Benzothiophene-2-boronic acid | 1.1 - 1.5 eq | Slight excess ensures complete consumption of the limiting reagent. |
| Palladium Catalyst (Pd(dppf)Cl₂) | 1 - 5 mol % | Catalytic amount; Pd(dppf)Cl₂ is highly effective for heteroaryl couplings.[1][8] |
| Base (K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation.[5] |
| Solvent | DME/Water or Dioxane/Water | Aqueous mixture is essential for the catalytic cycle.[4] |
| Temperature | 80 - 100 °C | Provides sufficient energy to overcome activation barriers. |
| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |
Note on the Indole N-H: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle.[1] While this protocol is often successful with the unprotected indole, if low yields are obtained, protection of the indole nitrogen with a group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary, followed by a deprotection step.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is the preferred method, other palladium-catalyzed reactions can also be employed for the synthesis of benzothiophene-indole hybrids.
Heck Coupling
The Heck coupling reaction provides an alternative route by coupling a halo-indole with a benzothiophene alkene derivative, or more relevantly, a direct C-H arylation approach.[9][10] A direct arylation would involve coupling 5-bromo-1H-indole with benzothiophene. This C-H activation approach can be more atom-economical as it avoids the pre-functionalization required for boronic acids.[10] However, regioselectivity can be a challenge, and reaction conditions often require careful optimization.[11]
Caption: Conceptual workflow for a direct arylation Heck coupling.
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible protocol for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole, centered on the Suzuki-Miyaura cross-coupling reaction. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the synthetic process. By offering a clear, step-by-step procedure, along with mechanistic insights and alternative strategies, this document serves as a valuable resource for scientists engaged in the synthesis of complex heterocyclic molecules. The continued development of efficient synthetic methodologies, such as microwave-assisted synthesis and one-pot procedures, will undoubtedly accelerate the discovery of novel indole-benzothiophene derivatives with potential therapeutic applications.[12][13]
References
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journals. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (PDF). MDPI. Available at: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journals. Available at: [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]
-
(PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. ResearchGate. Available at: [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization. SciSpace. Available at: [Link]
-
A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. Organic Letters. Available at: [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]
-
Access to polysubstituted indoles or benzothiophenes via palladium-catalyzed cross-coupling of furfural tosylhydrazones with 2-iodoanilines or 2-iodothiophenols. PubMed. Available at: [Link]
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Available at: [Link]
-
Microwave Assisted Synthesis of Biorelevant Benzazoles. PubMed. Available at: [Link]
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PubMed Central. Available at: [Link]
-
(PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. Available at: [Link]
-
Amine-Mediated Domino Reaction of Thioisatins: Synthesis of Benzothiophene-fused N-Heterocycles under Catalyst-Free Conditions. Sci-Hub. Available at: [Link]
-
A Synthetic Method for Palladium-Catalyzed Stannylation at the 5- and 6-Benzo Positions of Indoles. Scilit. Available at: [Link]
-
Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. Open Pharmaceutical Sciences Journal. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
-
One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-(Benzothiophen-2-YL)-1H-indole: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the fusion of privileged heterocyclic scaffolds presents a fertile ground for the discovery of novel therapeutic agents. The indole and benzothiophene ring systems are cornerstones in a multitude of biologically active compounds, each contributing unique physicochemical and pharmacological properties.[1] This guide provides a comprehensive technical overview of 5-(Benzothiophen-2-YL)-1H-indole, a molecule embodying the strategic hybridization of these two key pharmacophores. While extensive research on this specific isomer is still emerging, this document synthesizes foundational knowledge, predicted chemical properties, and plausible synthetic routes. Furthermore, it explores the potential biological activities by drawing parallels with structurally related analogs, offering a robust resource for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
5-(Benzothiophen-2-YL)-1H-indole is an aromatic organic compound that links a benzothiophene moiety at its 2-position to the 5-position of an indole nucleus.[1] This architectural combination results in a rigid, planar structure with a high degree of aromaticity, a feature often sought in the design of molecules targeting protein active sites.
Core Structure
The fundamental structure of 5-(Benzothiophen-2-YL)-1H-indole is depicted below. The numbering conventions for both the indole and benzothiophene ring systems are crucial for the unambiguous identification of substituent positions and for the interpretation of spectroscopic data.
Physicochemical Data
While experimentally determined data for 5-(Benzothiophen-2-YL)-1H-indole is not widely published, a combination of vendor information and computational predictions provides a foundational dataset for this molecule.
| Property | Value | Source |
| CAS Number | 885273-14-3 | [1] |
| Molecular Formula | C₁₆H₁₁NS | [1] |
| Molecular Weight | 249.33 g/mol | [1] |
| IUPAC Name | 5-(1-benzothiophen-2-yl)-1H-indole | [1] |
| Predicted Density | 1.307 ± 0.06 g/cm³ | ECHEMI |
| Predicted XLogP3 | 5.05 | ECHEMI |
| Predicted PSA | 44 Ų | ECHEMI |
| Purity | ≥98% (as offered by suppliers) | [1] |
Proposed Synthetic Pathways
The synthesis of 5-(Benzothiophen-2-YL)-1H-indole hinges on the formation of the C-C bond between the C5 position of the indole ring and the C2 position of the benzothiophene ring. Palladium-catalyzed cross-coupling reactions are the most established and versatile methods for forging such linkages between two heterocyclic systems.
Suzuki-Miyaura Coupling: A Plausible Route
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds. This approach would involve the reaction of a 5-haloindole with a benzothiophene-2-boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq.), benzothiophene-2-boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-(Benzothiophen-2-YL)-1H-indole.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H-NMR | - A broad singlet for the indole N-H proton, typically in the δ 8.0-11.0 ppm range. - A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the 10 aromatic protons. - Distinct signals for the C2-H and C3-H protons of the indole ring. |
| ¹³C-NMR | - Approximately 16 distinct signals corresponding to the carbon atoms. - Quaternary carbon signals for the carbons at the ring junctions and the C-C linkage, typically in the δ 120-145 ppm range. - Aromatic C-H signals in the δ 100-130 ppm range. |
| IR Spectroscopy | - A characteristic N-H stretching band for the indole amine around 3400-3300 cm⁻¹. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (HRMS) | - The calculated exact mass is 249.06122 for the molecular formula C₁₆H₁₁NS. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 250.06899. |
Potential Biological Activities and Therapeutic Applications
The indole and benzothiophene scaffolds are independently associated with a wide array of pharmacological activities. Their combination in a single molecule creates opportunities for novel biological profiles. While direct experimental data on 5-(Benzothiophen-2-YL)-1H-indole is scarce, studies on closely related analogs provide valuable insights into its therapeutic potential.
Anticancer Potential
Structurally similar compounds have demonstrated notable anticancer activity. For instance, derivatives of 2-(thiophen-2-yl)-1H-indole have been evaluated for their efficacy against human colon carcinoma (HCT-116) cells.[2]
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM/ml) | Reference |
| 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 10.5 ± 0.07 | [2] |
| 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 11.9 ± 0.05 | [2] |
| 3,3'-((4-nitrophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 7.1 ± 0.07 | [2] |
These findings suggest that the benzothiophene-indole scaffold is a promising template for the design of novel anticancer agents. The mechanism of action for these analogs was found to involve the induction of cell cycle arrest.[2]
Antimicrobial Activity
Fluorinated benzothiophene-indole hybrids have been synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[3] These studies have identified promising lead compounds, indicating that the benzothiophene-indole core can be a valuable starting point for the development of new antimicrobial agents.[3]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(Benzothiophen-2-YL)-1H-indole in the appropriate cell culture medium. Treat the cells with these varying concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
5-(Benzothiophen-2-YL)-1H-indole represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While a comprehensive experimental profile of this specific compound is yet to be fully elucidated in publicly accessible literature, this guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The predicted physicochemical properties and plausible synthetic routes offer a practical starting point for researchers. Moreover, the promising anticancer and antimicrobial activities of closely related analogs underscore the therapeutic potential of this structural class. Further investigation into this and similar benzothiophene-indole hybrids is warranted to unlock their full potential in the development of next-generation therapeutics.
References
-
El-Shahid, Z. A., Awad, M. E., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 14(1), 20045. [Link]
-
Kling, B., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules, 27(9), 1138. [Link]
Sources
- 1. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains [mdpi.com]
Spectroscopic Characterization of 5-(Benzothiophen-2-YL)-1H-indole: A Technical Guide
Introduction
In the landscape of medicinal chemistry and materials science, the fusion of privileged heterocyclic scaffolds presents a fertile ground for the discovery of novel molecules with unique properties. 5-(Benzothiophen-2-YL)-1H-indole, a molecule incorporating both the indole and benzothiophene moieties, represents such a promising hybrid structure. The biological significance of indole and benzothiophene derivatives is well-documented, with applications ranging from anticancer to antimicrobial agents.[1] A thorough understanding of the molecular structure and electronic properties of these hybrid compounds is paramount for elucidating their mechanism of action and for guiding further drug development efforts. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and purity.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Benzothiophen-2-YL)-1H-indole (CAS 885273-14-3).[1] While experimental spectra for this specific molecule are not widely published, this guide, grounded in the principles of spectroscopic interpretation and data from closely related analogues, offers a robust framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide detailed, field-proven protocols for data acquisition.
Molecular Structure and Isomerism
The core of our investigation is the molecule 5-(Benzothiophen-2-YL)-1H-indole. Its structure consists of a benzothiophene ring linked at its 2-position to the 5-position of an indole ring. Understanding this connectivity is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular Structure of 5-(Benzothiophen-2-YL)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of 5-(Benzothiophen-2-YL)-1H-indole.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be complex in the aromatic region, with signals arising from both the indole and benzothiophene ring systems. The indole N-H proton is a key diagnostic signal, typically appearing as a broad singlet at a downfield chemical shift due to hydrogen bonding and the influence of the aromatic ring current.
| Predicted Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| Indole N-H | 11.0 - 8.0 | br s | - |
| Aromatic C-H | 8.0 - 7.0 | m, d, t | 7.0 - 8.5 (ortho), 1.5 - 2.5 (meta) |
-
Expertise & Experience: The broadness of the N-H signal is a consequence of quadrupole broadening from the nitrogen atom and potential intermolecular proton exchange. Its downfield shift is characteristic of indole N-H protons. The aromatic region will contain overlapping multiplets. 2D NMR techniques, such as COSY and HSQC, would be essential for definitive assignment of each proton. For instance, the protons on the benzothiophene ring can be distinguished from those on the indole ring through long-range couplings to the sulfur and nitrogen heteroatoms, respectively, which can be observed in HMBC spectra.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the 16 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms and the overall aromaticity of the system.
| Predicted Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| Quaternary Carbons (C-N, C-S, C-C bridgehead) | 140 - 125 |
| Aromatic C-H | 128 - 100 |
-
Expertise & Experience: Carbons directly attached to heteroatoms (C2, C7a of indole; C2, C7a of benzothiophene) will be significantly influenced by their electronegativity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of this molecule) and quaternary carbons.
Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-(Benzothiophen-2-YL)-1H-indole.
-
Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indole-containing compounds as it helps in observing the N-H proton exchange more clearly.
-
Ensure complete dissolution; gentle warming or sonication can be employed if necessary.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Ensure the instrument is properly tuned and shimmed for the specific solvent and sample.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3500 - 3300 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-S Stretch | 750 - 650 | Weak to Medium |
-
Expertise & Experience: The N-H stretching frequency is a key diagnostic peak for the indole moiety. A sharp band in this region is indicative of a free N-H, while a broader band might suggest hydrogen bonding in the solid state. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the overall molecular structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient and widely used method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet before running the sample to ensure accurate baseline correction.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₁NS |
| Molecular Weight | 249.33 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Calculated m/z (for [M+H]⁺) | 250.0685 |
| Calculated m/z (for [M]⁺˙) | 249.0612 |
-
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in EI-MS can provide structural insights. For indole and benzothiophene derivatives, common fragmentation pathways involve the loss of small molecules like HCN or CS.[2][3]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.
-
For EI-MS, the sample is typically introduced via a direct insertion probe.
-
-
Instrumentation:
-
A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS or a simple quadrupole for nominal mass measurements.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
For tandem MS (MS/MS), the parent ion of interest ([M+H]⁺ or [M]⁺˙) is selected and fragmented to generate a characteristic fragmentation spectrum.
-
Caption: A generalized workflow for the spectroscopic characterization of 5-(Benzothiophen-2-YL)-1H-indole.
Conclusion
The spectroscopic characterization of 5-(Benzothiophen-2-YL)-1H-indole, while requiring a multi-technique approach, is achievable with a high degree of confidence through the careful application of modern analytical methods. This guide provides a foundational framework based on predicted data and established protocols to assist researchers in the unambiguous identification and characterization of this and related novel heterocyclic compounds. The true power of this analysis lies not in any single technique, but in the synergistic integration of NMR, IR, and MS data to build a complete and validated picture of the molecular structure. This comprehensive characterization is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent or advanced material.
References
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
National Center for Biotechnology Information. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Link]
-
National Center for Biotechnology Information. Mass spectra of biologically active indole, 1-methylindole, and benzo(b)thiopene derivatives. [Link]
-
ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]
-
MDPI. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. [Link]
-
Biological Magnetic Resonance Bank. Indole at BMRB. [Link]
Sources
The Rising Profile of 5-(Benzothiophen-2-YL)-1H-indole Derivatives in Therapeutic Research: A Technical Guide
Foreword: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the indole and benzothiophene nuclei are independently celebrated as "privileged structures," forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic fusion of these two heterocyclic systems into a singular molecular entity, specifically the 5-(Benzothiophen-2-YL)-1H-indole scaffold, has opened up a promising frontier in the quest for novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this intriguing class of compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.
Synthetic Pathways: Constructing the Core Moiety
The synthesis of 5-(Benzothiophen-2-YL)-1H-indole derivatives can be approached through various established and innovative methodologies in heterocyclic chemistry. A common and efficient strategy involves a metal-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Reliable Approach
The Suzuki-Miyaura cross-coupling reaction stands out for its efficiency and functional group tolerance in forging the crucial carbon-carbon bond between the indole and benzothiophene rings.
Experimental Protocol: Synthesis of 5-(Benzothiophen-2-YL)-1H-indole
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-indole (1 equivalent), benzothiophen-2-ylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-(Benzothiophen-2-YL)-1H-indole.
Causality in Protocol Design: The choice of a palladium catalyst is critical for the efficiency of the C-C bond formation. The base is essential for the activation of the boronic acid, and the biphasic solvent system facilitates the reaction kinetics.
Alternative Synthetic Strategies
While Suzuki-Miyaura coupling is prevalent, other methods like Stille coupling (using organotin reagents) or direct arylation can also be employed, each with its own set of advantages and substrate scope considerations.[3][4]
Biological Activities: Unveiling Therapeutic Potential
The conjugation of indole and benzothiophene moieties in the 5-(Benzothiophen-2-YL)-1H-indole framework has been shown to confer a range of promising biological activities, with a significant emphasis on anticancer properties.
Anticancer Activity: A Primary Focus
Structurally related compounds, such as 2-(thiophen-2-yl)-1H-indole derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines, particularly human colon carcinoma (HCT-116) cells.[5][6][7] This provides a strong rationale for investigating the anticancer potential of 5-(Benzothiophen-2-YL)-1H-indole derivatives.
Table 1: Anticancer Activity of Structurally Related Thiophene-Indole Derivatives against HCT-116 Cell Line [6][7]
| Compound Reference | Structure | IC₅₀ (µM/ml) |
| 4a | 3,3'-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole) | 10.5 ± 0.07 |
| 4c | 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 11.9 ± 0.05 |
| 4g | 3,3'-((4-nitrophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 7.1 ± 0.07 |
The data presented for these analogs strongly suggests that the 5-(Benzothiophen-2-YL)-1H-indole core is a promising scaffold for the development of novel anticancer agents. The variations in potency with different substitutions on the methylene bridge highlight the potential for structure-activity relationship (SAR) studies.
Proposed Mechanisms of Anticancer Action
Research into the mechanistic underpinnings of the anticancer effects of related thiophene-indole derivatives has pointed towards a multi-faceted mode of action.
-
Cell Cycle Arrest: Active derivatives have been observed to cause cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.[5][8]
-
Modulation of MicroRNAs: A significant decrease in oncogenic miR-25 and an increase in tumor-suppressive miR-30C and miR-107 have been reported, suggesting an epigenetic regulatory role.[5][8]
-
Induction of Apoptosis: The modulation of apoptotic markers is another key mechanism, leading to programmed cell death in cancer cells.[9]
Diagram 1: Proposed Anticancer Mechanism of Action
Caption: Proposed multi-pronged anticancer mechanism of 5-(Benzothiophen-2-YL)-1H-indole derivatives.
Other Potential Biological Activities
The indole and benzothiophene scaffolds are implicated in a wide array of biological activities, suggesting that 5-(Benzothiophen-2-YL)-1H-indole derivatives may also possess:
-
Antimicrobial and Antifungal Activity: Indole derivatives have been extensively studied for their ability to combat various microbial and fungal pathogens.[10][11]
-
Anti-inflammatory Activity: Benzothiophene derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[12]
-
Neuroprotective and Anticonvulsant Effects: Certain indole and benzothiophene derivatives have shown promise in models of neurological disorders and seizures.[13]
Experimental Workflows for Biological Evaluation
To rigorously assess the biological activities of novel 5-(Benzothiophen-2-YL)-1H-indole derivatives, a systematic and validated experimental approach is paramount.
In Vitro Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 5-(Benzothiophen-2-YL)-1H-indole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Diagram 2: Experimental Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.
Future Directions and Concluding Remarks
The 5-(Benzothiophen-2-YL)-1H-indole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary data from structurally related compounds, particularly in the realm of oncology, is highly encouraging. Future research should focus on:
-
Expansion of the Chemical Library: Synthesizing a diverse library of derivatives with substitutions on both the indole and benzothiophene rings to establish robust structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and drug-like properties.
References
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2024). Scientific Reports. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]
-
Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025). Journal of Medicinal Chemistry. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Chemical structures of indole-based molecules employed as anticancer agents. (n.d.). IntechOpen. [Link]
-
Indoles - A promising scaffold for drug development. (2016). European Journal of Pharmaceutical Sciences. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2024). PubMed. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society. [Link]
-
Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. (2025). ResearchGate. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]
-
Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). ChemMedChem. [Link]
-
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. (n.d.). Future Medicinal Chemistry. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). Molecules. [Link]
-
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (2017). Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 5. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
potential mechanism of action of 5-(Benzothiophen-2-YL)-1H-indole
An In-depth Technical Guide to the Potential Mechanism of Action of 5-(Benzothiophen-2-YL)-1H-indole
Abstract
The hybrid scaffold of 5-(Benzothiophen-2-YL)-1H-indole presents a compelling chemical architecture, merging two privileged heterocyclic motifs known for their broad pharmacological activities. While the precise biological role of this specific molecule remains to be fully elucidated, its structural components suggest a rich potential for therapeutic intervention across multiple disease areas. This technical guide synthesizes data from structurally related benzothiophene and indole derivatives to postulate several plausible mechanisms of action. We explore potential applications in oncology, neuropharmacology, and infectious diseases, providing a robust framework for future research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational hypotheses and detailed experimental protocols to rigorously test them. Our approach is grounded in established scientific principles, aiming to accelerate the investigation of this promising compound.
Introduction: A Scaffold of Therapeutic Promise
The convergence of indole and benzothiophene moieties in a single molecular entity creates a unique electronic and steric profile. The indole ring is a cornerstone of numerous bioactive molecules, including the neurotransmitter serotonin and the anti-inflammatory agent indomethacin, highlighting its versatility in interacting with biological systems.[1][2] The benzothiophene core, a bioisostere of indole, is also prevalent in pharmaceuticals, contributing to activities ranging from anticancer to antimicrobial effects.[3][4][5]
Derivatives of both parent heterocycles have demonstrated a wide array of biological activities:
-
Anticancer: Indole and benzothiophene derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6][7]
-
Neuropharmacological: Related structures exhibit antiseizure and antinociceptive properties, often through the modulation of ion channels.[8]
-
Anti-inflammatory: The indole nucleus is a well-established anti-inflammatory pharmacophore, with derivatives capable of modulating key signaling pathways like NF-κB.[2][9]
-
Antimicrobial: Hybrid molecules incorporating these scaffolds have shown potent activity against resistant bacterial strains.[10]
Given this landscape, 5-(Benzothiophen-2-YL)-1H-indole is logically positioned as a multi-target candidate. This guide will dissect four primary hypothetical mechanisms, providing the scientific rationale and experimental workflows necessary for their validation.
Postulated Mechanisms of Action and Molecular Targets
Hypothesis 1: Anticancer Activity via Cell Cycle Disruption and Pro-Apoptotic Signaling
Drawing parallels with 2-(thiophen-2-yl)-1H-indole derivatives, a primary hypothesis is that 5-(Benzothiophen-2-YL)-1H-indole exerts cytotoxic effects on cancer cells.[6] The proposed mechanism is twofold: direct interaction with DNA and modulation of critical cell signaling pathways that govern proliferation and survival.
Causality of Experimental Choices: The planar, aromatic nature of the benzothiophene-indole core makes it an ideal candidate for DNA intercalation, a mechanism employed by established chemotherapeutics like doxorubicin. Such an interaction would likely trigger DNA damage responses, leading to cell cycle arrest at the S or G2/M phases to allow for repair or, if the damage is too severe, commitment to apoptosis.[6] Concurrently, the compound may modulate the expression of key regulatory molecules. We postulate a downregulation of oncogenic factors like c-Myc and miR-25 and an upregulation of tumor-suppressor microRNAs such as miR-30C and miR-107, mirroring the activity of similar compounds.[6]
Caption: Proposed anticancer signaling pathway.
Hypothesis 2: Neuropharmacological Activity via Ion Channel Modulation
The structural similarity to 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which demonstrate potent antiseizure and antinociceptive effects, suggests a role in modulating neuronal excitability.[8] The most plausible mechanism of action in this context is the modulation of voltage-sensitive sodium channels (VSSCs).[8]
Causality of Experimental Choices: VSSCs are critical for the initiation and propagation of action potentials in neurons. By binding to these channels, likely at an allosteric site, the compound could stabilize the inactivated state of the channel. This would reduce the neuron's ability to fire high-frequency action potentials, a hallmark of seizure activity and neuropathic pain. An electrophysiological approach, such as the patch-clamp technique, is the gold standard for directly measuring the effect of a compound on ion channel function and validating this hypothesis.
Caption: Mechanism of neuronal excitability modulation.
Hypothesis 3: Anti-inflammatory Activity via NF-κB Pathway Inhibition
Both indole and benzothiophene scaffolds are known to be present in molecules with anti-inflammatory properties.[4][6] A central hub for inflammatory signaling is the Nuclear Factor-kappa B (NF-κB) pathway. We hypothesize that 5-(Benzothiophen-2-YL)-1H-indole can suppress inflammation by inhibiting this pathway.
Causality of Experimental Choices: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6).[2] The compound could act at several points, such as inhibiting the IκB kinase (IKK) complex that phosphorylates IκB. An NF-κB reporter assay provides a direct, quantifiable readout of pathway activity and is a highly effective method for screening potential inhibitors. Studies on indole have shown it can reduce the production of pro-inflammatory cytokines like IL-8 and the expression of NF-κB.[2][9]
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Validation Framework
To empirically test these hypotheses, a series of robust, self-validating experimental protocols are required.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest in a cancer cell line (e.g., HCT-116, as used for related compounds[6]).
Methodology:
-
Cell Culture: Seed HCT-116 cells in 6-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 5-(Benzothiophen-2-YL)-1H-indole (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) should be used as a positive control.
-
Cell Harvest: Aspirate the media, wash cells with PBS, and detach using trypsin-EDTA. Neutralize with media containing FBS and centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Trustworthiness: This protocol is self-validating through the inclusion of a vehicle control (0 µM) to establish the baseline cell cycle distribution and a positive control to ensure the assay is performing correctly. A dose-dependent increase in a specific phase (e.g., G2/M) would provide strong evidence for targeted cell cycle arrest.
Protocol 2: Electrophysiological Patch-Clamp Assay
Objective: To directly measure the effect of the compound on voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Use a cell line expressing a specific human VSSC subtype (e.g., HEK293 cells stably expressing NaV1.7). Culture cells on glass coverslips suitable for microscopy.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope stage and perfuse with an external solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).
-
Patching: Using a borosilicate glass micropipette filled with an internal solution (containing CsF, CsCl, EGTA, HEPES), form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of transmembrane currents.
-
Voltage Protocol: Apply a voltage-step protocol to elicit sodium currents. Typically, hold the cell at a negative potential (e.g., -100 mV) and then apply depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing 5-(Benzothiophen-2-YL)-1H-indole at a test concentration (e.g., 10 µM).
-
Data Analysis: Measure the peak inward sodium current at each voltage step before and after compound application. Analyze for changes in current amplitude, voltage-dependence of activation, and steady-state inactivation.
Trustworthiness: The protocol's validity rests on the paired-pulse nature of the experiment; each cell serves as its own control (baseline vs. treatment). The use of specific channel blockers (e.g., tetrodotoxin) can confirm the identity of the measured current.
Data Presentation and Interpretation
Quantitative data from validation experiments should be summarized for clear comparison.
Table 1: Anticancer Activity Profile (Hypothetical Data)
| Compound/Drug | Cell Line | IC₅₀ (µM)[6] | Predominant Cell Cycle Arrest Phase |
| 5-(Benzothiophen-2-YL)-1H-indole | HCT-116 | TBD | TBD |
| Compound 4g (Related Analog) | HCT-116 | 7.1 ± 0.07 | S and G2/M |
| Doxorubicin (Control) | HCT-116 | 0.2 ± 0.01 | G2/M |
TBD: To Be Determined
Table 2: Antibacterial Activity Profile (Hypothetical Data)
| Compound/Drug | Bacterial Strain | MIC (µg/mL)[10] | Target |
| 5-(Benzothiophen-2-YL)-1H-indole | MRSA (USA300) | TBD | TBD |
| Compound 3d (Related Analog) | MRSA (USA300) | 0.75 | Pyruvate Kinase |
| Ciprofloxacin (Control) | MRSA (USA300) | 32 | DNA Gyrase |
TBD: To Be Determined
Conclusion and Future Directions
5-(Benzothiophen-2-YL)-1H-indole is a molecule of significant therapeutic potential, predicated on the well-documented bioactivities of its constituent indole and benzothiophene scaffolds. The hypotheses presented here—spanning anticancer, neuroprotective, and anti-inflammatory mechanisms—provide a rational starting point for a comprehensive investigation.
The immediate path forward involves executing the validation protocols detailed in this guide. Positive results in any of these assays would warrant progression to more complex studies, including:
-
Target Deconvolution: Employing techniques like chemical proteomics or thermal shift assays to identify direct binding partners.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Models: Testing the compound in relevant animal models of cancer, neuropathic pain, or inflammation.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.
The systematic exploration outlined in this whitepaper will be critical in unlocking the full therapeutic value of 5-(Benzothiophen-2-YL)-1H-indole and its derivatives.
References
-
Al-Ostath, A., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. [Link]
-
Klahn, P., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. National Institutes of Health. [Link]
-
Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Bansal, Y., et al. (2010). The gut microbiota metabolite indole alleviates liver inflammation in mice. PubMed. [Link]
-
Kaushik, V., et al. (2023). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Hussain, Z., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]
-
Gao, K., et al. (2020). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. PMC. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The gut microbiota metabolite indole alleviates liver inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzothiophene-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the benzothiophene and indole rings has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of benzothiophene-indole compounds. We will delve into the evolution of synthetic methodologies, from classical approaches to modern catalytic systems, and illuminate the structure-activity relationships that have driven their investigation as potent therapeutic agents. This guide will serve as an in-depth resource, offering not only a historical narrative but also detailed experimental protocols and a forward-looking perspective on this versatile scaffold.
Introduction: The Union of Two Pharmacophoric Titans
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Similarly, the benzothiophene scaffold is a privileged structure in drug discovery, recognized for its ability to interact with various biological targets.[3][4] The strategic combination of these two heterocyclic systems into a single molecular entity has unlocked new avenues for the development of novel therapeutics. This guide will trace the journey of benzothiophene-indole compounds from their conceptualization to their current status as promising candidates in diverse therapeutic areas.
Historical Perspective: A Tale of Two Heterocycles and Their Eventual Union
The histories of indole and benzothiophene chemistry are rich and extensive, with foundational synthesis methods dating back to the late 19th century. The Fischer indole synthesis, first reported in 1883, remains a stalwart for the construction of the indole ring.[1] The synthesis of the benzothiophene core has also been explored through various intramolecular cyclization strategies.[3][5]
While the early histories of these two heterocycles ran in parallel, the deliberate synthesis of the first benzothiophene-indole hybrid is a more recent development. The initial impetus for their creation stemmed from the recognition that hybrid molecules, combining two known pharmacophores, could lead to compounds with novel or enhanced biological activities. One of the key areas where this strategy bore fruit was in the development of antibacterial agents.
The Evolution of Synthetic Strategies
The synthesis of benzothiophene-indole compounds has evolved significantly, driven by the need for more efficient, versatile, and regioselective methods. Early approaches often involved multi-step sequences, while modern methodologies focus on atom economy and the use of catalytic systems.
Early Synthetic Approaches
Initial forays into the synthesis of benzothiophene-indole hybrids often relied on classical condensation and cyclization reactions. These methods, while foundational, sometimes suffered from harsh reaction conditions and limited substrate scope.
Modern Synthetic Methodologies
The advent of modern organic synthesis has provided a powerful toolkit for the construction of complex heterocyclic systems.
A significant advancement in the synthesis of these hybrids is the development of a one-pot reaction to produce fluorinated benzothiophene-indole compounds with potent antibacterial activity.[6] This method involves the reaction of a substituted indole with 5-fluorothiophene-2,3-dicarbaldehyde in acetic acid.[6]
Experimental Protocol: General Procedure for the Synthesis of Fluorinated Benzothiophene-Indole Hybrids [6]
-
Dissolve the respective indole (2 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol, 165 mg) in 15 mL of acetic acid.
-
Heat the mixture at 100 °C under reflux for a minimum of 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and cyclohexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 2.5 M sodium hydroxide solution.
-
Extract the product three times with 20 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reactions. Refluxing at 100 °C provides the necessary thermal energy to overcome the activation barriers of the multiple steps in this one-pot synthesis. The neutralization and extraction steps are standard workup procedures to isolate the organic product from the acidic reaction medium and aqueous byproducts.
Diagram: One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids
Caption: One-pot synthesis of fluorinated benzothiophene-indole antibacterials.
A notable metal-free approach involves a base-promoted propargyl–allene rearrangement followed by cyclization and allyl migration to construct both benzothiophene and indole derivatives.[7][8] This method offers an alternative to transition metal-catalyzed reactions, which can sometimes lead to product contamination with residual metal.
Experimental Protocol: Synthesis of Phosphine-Substituted Indoles via Propargyl-Allene Rearrangement [9]
-
To a solution of N-methyl-N-allylpropargyl alcohol (0.5 mmol) in tetrahydrofuran (2.0 mL), add triethylamine (1.5 mmol) under a nitrogen atmosphere at -78 °C.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
Add diethyl phosphorochloridite (0.6 mmol) at -78 °C and monitor the reaction by TLC until completion.
-
Quench the reaction with water (15 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers with anhydrous Na2SO4.
-
After evaporation of the solvent, purify the residue by column chromatography on silica gel (ethyl acetate/petroleum ether = 1:2, v/v) to afford the desired product.
Causality Behind Experimental Choices: The low temperature (-78 °C) is crucial for controlling the reactivity of the organolithium species and preventing side reactions. Triethylamine acts as a base to facilitate the initial deprotonation. The subsequent steps involve a standard aqueous workup and chromatographic purification to isolate the final product.
Diagram: Metal-Free Propargyl–Allene Rearrangement for Indole Synthesis
Caption: Key steps in the metal-free synthesis of phosphine-substituted indoles.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to synthesize advanced benzothiophene derivatives that can serve as precursors to benzothiophene-indole hybrids.[10]
Experimental Protocol: Sonogashira Coupling for the Synthesis of Benzothiophene Derivatives [10]
-
To a stirred mixture of 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (0.7 mmol, 239.5 mg), dimethylformamide (DMF) (7.5 mL), alkyne (0.75 mmol), and triethylamine (3.0 mL) under an argon atmosphere, add PdCl2(PPh3)2 (0.035 mmol, 24.5 mg).
-
Add CuI (0.035 mmol, 6.6 mg) to the resulting mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with water (30 mL) and extract with DCM (3 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4 and filter.
-
Remove the solvent under vacuum, and purify the residue by column chromatography on silica gel with Hexane/EtOAc (19/1) to afford the desired product.
Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a copper(I) co-catalyst is characteristic of the Sonogashira coupling, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The inert argon atmosphere is essential to prevent the degradation of the catalyst and other reagents.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The benzothiophene-indole scaffold has demonstrated remarkable versatility, with derivatives exhibiting a broad spectrum of pharmacological activities.
Antibacterial Agents
The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antibacterial agents.[6] Fluorinated benzothiophene-indole hybrids have shown potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[6] The mechanism of action for some of these compounds has been identified as the inhibition of bacterial pyruvate kinase.[6][11]
Table 1: Minimum Inhibitory Concentrations (MIC) of Fluorinated Benzothiophene-Indole Hybrids against S. aureus Strains [6]
| Compound | Indole Substituent | MRSA Strain MIC (µg/mL) | MSSA Strain MIC (µg/mL) |
| 3a | Unsubstituted | 2 | ~2 |
| 3b | 5-Hydroxy | 8 | 8 |
| 5a | 5-Hydroxy | <8 | <8 |
| 5b | 5-Cyano | 64 | >64 |
Structure-Activity Relationship (SAR) Insights: The position and nature of the substituent on the indole ring, as well as the orientation of the sulfur atom in the benzothiophene core, significantly influence antibacterial activity. For instance, a 5-hydroxyindole derivative (5a) showed improved activity compared to a similar compound with a different sulfur orientation (3b).[6]
Anticancer Agents
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzothiophene-indole derivatives have emerged as promising candidates, primarily through two mechanisms: inhibition of tubulin polymerization and kinase inhibition.
Several benzothiophene acrylonitrile analogs have been synthesized and evaluated for their anticancer activity.[12][13] These compounds, structurally resembling combretastatin, disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[14]
Table 2: 50% Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs against Human Cancer Cell Lines [12][14]
| Compound | Cancer Cell Line | GI50 (nM) |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 15 |
| Colon (HCT-116) | 21 | |
| CNS (SNB-75) | 18 | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 25 |
| Colon (COLO 205) | 33 | |
| Prostate (PC-3) | 28 |
Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs [12]
-
React benzo[b]thiophene-3-carbaldehyde with the appropriate phenylacetonitrile derivative in 5% sodium methoxide in methanol.
SAR Insights: The substitution pattern on the phenyl ring of the acrylonitrile moiety plays a crucial role in the cytotoxic activity.
Diagram: Mechanism of Action of Benzothiophene Acrylonitrile Analogs
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 8. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
solubility and stability of 5-(Benzothiophen-2-YL)-1H-indole in different solvents
An In-depth Technical Guide on the Solubility and Stability of 5-(Benzothiophen-2-YL)-1H-indole for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Navigating the Unknowns of a Novel Heterocycle
In the landscape of drug discovery, novel molecular entities present both immense opportunity and significant challenge. 5-(Benzothiophen-2-YL)-1H-indole, a compound marrying the structural motifs of benzothiophene and indole, stands as one such entity of interest. Its potential pharmacological activity, suggested by the privileged nature of its constituent parts, is yet to be fully unlocked. A critical barrier to this exploration is the current lack of comprehensive data on its fundamental physicochemical properties—specifically, its solubility and stability. This guide is constructed not as a review of existing literature, but as a forward-looking, practical manual for the researchers and drug development professionals tasked with characterizing this molecule. Herein, we will extrapolate a predicted physicochemical profile for 5-(Benzothiophen-2-YL)-1H-indole and provide a robust, detailed experimental framework for the empirical determination of its solubility and stability. This document is intended to serve as a foundational resource, guiding the logical, scientifically-sound investigation of this promising compound.
Predicted Physicochemical Profile of 5-(Benzothiophen-2-YL)-1H-indole
Given the absence of empirical data for 5-(Benzothiophen-2-YL)-1H-indole (CAS No: 885273-14-3, Formula: C16H11NS), we can infer a likely profile by examining its constituent moieties and structurally similar compounds.[1] The indole ring possesses a weakly acidic N-H proton, while the benzothiophene component is largely non-polar. The fusion of these two hydrophobic ring systems will dominate the molecule's overall character.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 249.33 g/mol | Based on the chemical formula C16H11NS. |
| logP | ~4.5 - 5.5 | The high degree of aromaticity and the large non-polar surface area suggest significant hydrophobicity. A similar compound, 2-thiophen-2-yl-1H-benzo[g]indole, has a calculated XLogP3 of 4.7.[2] |
| Aqueous Solubility | Very Low / Practically Insoluble | The high predicted logP indicates that the molecule will have very limited solubility in aqueous media. More than 40% of new chemical entities are practically insoluble in water, posing a major challenge for drug development.[3] |
| pKa | ~16-17 (acidic N-H) | The N-H proton of the indole ring is weakly acidic. |
| General Solubility | Higher in organic solvents | Expected to be more soluble in polar aprotic solvents like DMSO and DMF, and non-polar solvents, than in polar protic solvents like water and ethanol. A technical guide on a similar compound, 6-(Benzothiophen-2-YL)-1H-indole, predicts solubility in polar aprotic and non-polar solvents, and insolubility to sparing solubility in polar protic solvents.[4] |
A Validated Workflow for Solubility Assessment
A precise understanding of a compound's solubility in various solvent systems is a cornerstone of preclinical development.[5] It informs everything from the feasibility of certain formulation strategies to the design of in vitro assays. The following section outlines a robust protocol for determining the thermodynamic equilibrium solubility of 5-(Benzothiophen-2-YL)-1H-indole.
Causality Behind Experimental Choices
The shake-flask method is chosen here as the "gold standard" for thermodynamic solubility determination due to its directness and reliability.[6] The selection of solvents is critical; it must span the polarity range to build a comprehensive profile relevant to both pharmaceutical processing and biological systems. The inclusion of biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is crucial for predicting oral bioavailability.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(Benzothiophen-2-YL)-1H-indole (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1-2 mL) of the selected test solvent.
-
Ensure the amount of compound added is sufficient to result in a visible solid residue after equilibration, confirming saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4).
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of 5-(Benzothiophen-2-YL)-1H-indole.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
Recommended Solvent Panel
Table 2: Solvents for Solubility Profiling
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | To assess solubility across the physiological pH range of the gastrointestinal tract. |
| Biorelevant Media | SGF, FaSSIF, FeSSIF | To simulate conditions in the stomach and intestines (fasted and fed states). |
| Polar Protic | Methanol, Ethanol | Common co-solvents in formulations. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvents used in early-stage in vitro screening and stock solution preparation.[5] |
| Non-Polar | Toluene, Dichloromethane | To understand solubility in lipophilic environments. |
| Pharmaceutical Excipients | Propylene Glycol, PEG 400 | Common vehicles for poorly water-soluble drugs.[7] |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation Studies
Evaluating the intrinsic stability of a new drug substance is a non-negotiable regulatory requirement and a critical aspect of risk assessment.[8][9] Stability studies provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10]
Rationale for a Multi-Pronged Stability Program
A comprehensive stability program includes both long-term studies under intended storage conditions and accelerated studies to predict the shelf-life. Furthermore, forced degradation (stress testing) is essential.[11] These studies, conducted under conditions more severe than accelerated testing, are crucial for several reasons:
-
Elucidating Degradation Pathways: They help identify likely degradation products.[11]
-
Developing Stability-Indicating Methods: The generated degradants are used to prove that the analytical method can separate the intact drug from its breakdown products.
-
Informing Formulation and Packaging: Understanding the molecule's liabilities (e.g., sensitivity to light or oxidation) guides the development of a stable drug product.[12]
Protocol for Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
-
Sample Preparation:
-
Place a sufficient quantity of 5-(Benzothiophen-2-YL)-1H-indole into vials that are inert and will not interact with the compound.
-
The packaging should be similar to or simulate the proposed storage container.
-
-
Storage Conditions:
-
Place the samples in validated stability chambers set to the conditions outlined in the ICH guidelines.[13]
-
Table 3: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13] |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months.[13] |
-
Analysis:
-
At each time point, withdraw a sample and analyze it using the validated stability-indicating method.
-
Assess for appearance, assay (potency), and degradation products.
-
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] This may require adjusting the concentration of the stressor, temperature, or duration of exposure.
-
Hydrolytic Degradation (Acid and Base):
-
Acid: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80°C for a set period (e.g., 2, 4, 8, 24 hours).
-
Base: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60-80°C for a set period.
-
Neutralization: After the stress period, cool the samples to room temperature and neutralize them before analysis to prevent further degradation.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature for a set period, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to high temperature (e.g., 80°C, 105°C) in a calibrated oven.
-
A sample stored at 4°C can be used as a control.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Visualization of Forced Degradation Workflow
Caption: Forced Degradation Experimental Workflow.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, or other potential components. A reverse-phase HPLC method with UV detection is the workhorse for this application.
Method Development Strategy
-
Column and Mobile Phase Screening:
-
Start with a C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal retention and peak shape for the parent compound.
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure separation of the parent peak from any early- or late-eluting impurities.
-
-
Wavelength Selection:
-
Determine the UV absorbance maximum (λmax) for 5-(Benzothiophen-2-YL)-1H-indole using a photodiode array (PDA) detector to ensure maximum sensitivity.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples from the forced degradation studies. The primary goal is to demonstrate baseline separation between the parent peak and all degradant peaks.
-
Use a PDA detector to assess peak purity of the parent compound under each stress condition.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is the first step in their structural elucidation.[15]
-
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Detection and Quantitation Limits (LOD/LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Interpretation
Clear and concise presentation of data is paramount.
Solubility Data
Solubility results should be presented in a tabular format, clearly stating the solvent, temperature, and the mean solubility value with standard deviation.
Table 4: Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Qualitative Classification |
| pH 1.2 Buffer | 25 | [Experimental Value] | [e.g., Practically Insoluble] |
| pH 7.4 Buffer | 25 | [Experimental Value] | [e.g., Very Slightly Soluble] |
| DMSO | 25 | [Experimental Value] | [e.g., Freely Soluble] |
| PEG 400 | 25 | [Experimental Value] | [e.g., Soluble] |
Stability Data
Forced degradation results should be summarized in a table showing the percentage of degradation and the number of degradation products formed under each condition.
Table 5: Example Forced Degradation Summary Table
| Stress Condition | % Degradation of Parent | No. of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl, 80°C, 24h | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 0.1 M NaOH, 80°C, 8h | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3% H₂O₂, RT, 24h | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Thermal, 105°C, 48h | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Photolytic, ICH Q1B | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
The characterization of 5-(Benzothiophen-2-YL)-1H-indole requires a systematic and scientifically rigorous approach. While existing data is sparse, the predictive analysis and detailed experimental workflows provided in this guide offer a comprehensive roadmap for researchers. By following these protocols for solubility and stability assessment, drug development professionals can generate the critical data necessary to understand the liabilities of this molecule, develop a robust analytical control strategy, and ultimately unlock its therapeutic potential. This foundational knowledge is the bedrock upon which successful formulation development and, ultimately, clinical translation are built.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Zhang, M., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 282, 117006. [Link]
-
Li, J., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Journal of Analytical Toxicology, 47(8), 815-824. [Link]
-
Avdeef, A. (2007). Determination of partial solubility parameters of five benzodiazepines in individual solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 115-125. [Link]
-
Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6529. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Shandil, A., et al. (2023). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Molecules, 28(21), 7434. [Link]
-
PubChem. (n.d.). 2-thiophen-2-yl-1H-benzo[g]indole. National Center for Biotechnology Information. [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. [Link]
-
Law, B. F., et al. (2024). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Exposure Science & Environmental Epidemiology. [Link]
-
Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 14-22. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Kumar, A., et al. (2016). Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/-furan-2-yl-acetonitriles as Strecker Reaction Products. Letters in Drug Design & Discovery, 13(7). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Table 4-5, Physical and Chemical Properties of Selected Pyrethroids. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-thiophen-2-yl-1H-benzo[g]indole | C16H11NS | CID 131886268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. database.ich.org [database.ich.org]
- 14. ajrconline.org [ajrconline.org]
- 15. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 5-(Benzothiophen-2-YL)-1H-indole as a Putative Pim-1 Kinase Inhibitor
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The fusion of a benzothiophene moiety to the indole ring, as seen in 5-(Benzothiophen-2-YL)-1H-indole, presents a compelling chemical architecture for exploration. While the specific biological targets of this particular compound are not extensively documented, the broader class of indole derivatives has demonstrated notable activity against a range of protein kinases.[1][2] This guide provides a comprehensive, technically detailed framework for the in silico investigation of 5-(Benzothiophen-2-YL)-1H-indole as a putative inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[3][4] By leveraging molecular docking and molecular dynamics simulations, we will elucidate a plausible binding mode and assess the stability of the ligand-receptor complex, offering a robust computational protocol that can be adapted for other ligand-kinase systems.
Introduction: The Rationale for Targeting Pim-1 Kinase
Pim-1 kinase is a proto-oncogene that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[3] Its overexpression is associated with a variety of hematologic malignancies and solid tumors, including prostate cancer and leukemia, making it an attractive target for cancer therapy.[3][4][5] The ATP-binding site of Pim-1 kinase possesses unique structural features, which can be exploited for the design of selective inhibitors.[6][7]
The selection of 5-(Benzothiophen-2-YL)-1H-indole as a candidate for Pim-1 inhibition is informed by the established success of indole-based compounds in targeting this kinase.[1][2] The indole ring can form key hydrogen bonding and hydrophobic interactions within the kinase active site. The benzothiophene substituent offers an extended aromatic system that can potentially engage in additional favorable interactions, enhancing binding affinity and selectivity. This guide will walk through the essential computational steps to build and validate a hypothesis of this interaction.
The Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5] Upon activation, STAT transcription factors upregulate the expression of Pim-1. Pim-1 then phosphorylates a range of downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p21, ultimately promoting cell survival and proliferation.[5][8] Inhibition of Pim-1 is therefore a promising strategy to disrupt these oncogenic signaling cascades.
Caption: Simplified Pim-1 kinase signaling pathway.
The Computational Workflow: A Self-Validating System
The credibility of any in silico study hinges on a rigorous and self-validating workflow. This guide is structured to ensure that each step builds logically upon the previous one, with built-in checks and balances to assess the validity of the generated models.
Caption: Overall workflow for in silico modeling.
Part 1: Receptor and Ligand Preparation
The quality of the input structures directly dictates the reliability of the simulation outcomes. This preparatory phase is arguably the most critical part of the entire process.
Protocol: Pim-1 Kinase Structure Preparation
-
Structure Retrieval : Download the crystal structure of Pim-1 kinase from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 3UMX , which contains Pim-1 in complex with an indole-based inhibitor. This provides a validated binding pocket conformation.
-
Initial Cleaning : Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including the co-crystallized ligand, water molecules, and any other heteroatoms. Retain the protein chain(s).
-
Structural Integrity Check : Check for and repair any missing residues or atoms within the protein structure. Tools like the SWISS-MODEL server can be used to model missing loops if necessary.
-
Protonation and Charge Assignment : Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This is a crucial step for accurate hydrogen bond modeling. Assign atomic charges using a standard force field (e.g., AMBER, CHARMM). Software like PDB2PQR can automate this process.
-
Final Output : Save the cleaned, protonated protein structure as a PDBQT file for use with AutoDock Vina.
Protocol: Ligand Preparation
-
2D Structure Generation : Draw the 2D structure of 5-(Benzothiophen-2-YL)-1H-indole using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization : Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible structure. Avogadro or similar software can be used for this step.
-
Charge and Torsion Angle Assignment : Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is typically done using AutoDock Tools (ADT).
-
Final Output : Save the prepared ligand as a PDBQT file.
Part 2: Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for generating initial binding hypotheses. We will use AutoDock Vina, a widely used and validated docking program.[9]
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition : The search space for the docking simulation is defined by a "grid box." This box should be centered on the active site of Pim-1 kinase and be large enough to accommodate the ligand in various orientations. The coordinates of the co-crystallized ligand from PDB ID 3UMX can be used to define the center of the grid box.
-
Configuration File : Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Running the Docking Simulation : Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of docking runs and rank the resulting poses based on a scoring function that estimates the binding affinity (in kcal/mol).
-
Pose Analysis and Selection : Analyze the output PDBQT file, which contains the top-ranked binding poses. Visualize the poses in the context of the Pim-1 active site. The best pose is typically the one with the lowest binding energy that also exhibits chemically sensible interactions with key active site residues.
Interpreting Docking Results
The docking score provides a quantitative estimate of binding affinity. However, a thorough qualitative analysis of the binding pose is essential for validation. Key interactions to look for in the Pim-1 active site include:
-
Hydrogen Bonds : The hinge region of kinases is a critical site for hydrogen bonding. For Pim-1, interactions with residues in this region are important.[6]
-
Hydrophobic Interactions : The indole and benzothiophene rings should be situated in hydrophobic pockets, interacting with nonpolar residues.
-
Pi-Stacking : Potential for pi-stacking interactions with aromatic residues like Phenylalanine.
| Key Pim-1 Active Site Residues | Potential Interaction Type |
| Lys67 | Salt bridge, Hydrogen bond |
| Leu44, Val52, Ile185 | Hydrophobic interactions |
| Glu171, Asp186 | Hydrogen bond |
| Phe49 | Pi-stacking |
Note: This table is a generalization based on published Pim-1 inhibitor complexes. Specific interactions may vary.[10][11][12]
Part 3: Molecular Dynamics Simulation
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, allowing for a more rigorous assessment of its stability. We will use GROMACS, a versatile and high-performance MD engine.
Protocol: MD Simulation with GROMACS
Caption: Step-by-step workflow for MD simulation.
-
System Setup : Start with the PDB file of the best-ranked protein-ligand complex from the docking step.
-
Topology Generation : Generate the topology files for both the protein (using a standard force field like AMBER99SB-ILDN) and the ligand. The ligand topology can be generated using servers like SwissParam or the CGenFF server.
-
Solvation and Ionization : Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization : Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration : Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
Production MD : Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without any position restraints. Save the coordinates of the system at regular intervals to generate a trajectory.
-
Trajectory Analysis : Analyze the trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein backbone and the ligand's position over time.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and protein.
-
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for modeling the binding of 5-(Benzothiophen-2-YL)-1H-indole to the active site of Pim-1 kinase. By following this protocol, researchers can generate a plausible, experimentally testable hypothesis regarding the compound's mechanism of action. The combination of molecular docking and molecular dynamics provides a robust framework for predicting binding modes and assessing complex stability, crucial steps in modern structure-based drug design.[13][14][15]
The results from these simulations, such as predicted binding affinity and key interacting residues, can guide the next steps in the drug discovery pipeline. This includes the chemical synthesis of the compound and its derivatives, followed by in vitro biochemical assays to experimentally validate the predicted inhibitory activity against Pim-1 kinase.
References
-
PIM1 - Wikipedia. (URL: [Link])
-
Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors - PubMed. (URL: [Link])
-
Using Insights into Pim1 Structure to Design New Anticancer Drugs. (URL: [Link])
-
Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. (URL: [Link])
-
Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors - PMC - NIH. (URL: [Link])
-
Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. (URL: [Link])
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. (URL: [Link])
-
3UMX: Crystal structure of Pim1 kinase in complex with inhibitor (Z)-2-[(1H-indol-3-yl)methylene]-7-(azepan-1-ylmethyl)-6-hydroxybenzofuran-3(2H) - RCSB PDB. (URL: [Link])
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PubMed. (URL: [Link])
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - MDPI. (URL: [Link])
-
Insights into the Interaction Mechanisms of the Proviral Integration Site of Moloney Murine Leukemia Virus (Pim) Kinases with Pan-Pim Inhibitors PIM447 and AZD1208: A Molecular Dynamics Simulation and MM/GBSA Calculation Study - MDPI. (URL: [Link])
-
PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - Frontiers. (URL: [Link])
-
Discovery and Characterization of Novel PIM1 Inhibitors via Virtual Screening and Molecular Dynamics Simulations | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])
-
Understanding PIM-1 kinase inhibitor interactions with free energy simulation - PubMed. (URL: [Link])
-
The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - NIH. (URL: [Link])
-
PIM-1L Kinase Binds to and Inactivates SRPK1: A Biochemical and Molecular Dynamics Study - PubMed. (URL: [Link])
-
The role of Pim-1 kinases in inflammatory signaling pathways - PMC - NIH. (URL: [Link])
-
Structure and substrate specificity of the Pim-1 kinase - PubMed. (URL: [Link])
-
Structure-based design of low-nanomolar PIM kinase inhibitors - PubMed. (URL: [Link])
-
Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC - NIH. (URL: [Link])
-
In silico study for the identification of potential compounds as PIM-1 kinase inhibitors - Pharmaspire. (URL: [Link])
-
Structural Basis of Constitutive Activity and a Unique Nucleotide Binding Mode of Human Pim-1 Kinase - ResearchGate. (URL: [Link])
-
Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors - Longdom Publishing. (URL: [Link])
-
PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])
-
4JX3: Crystal structure of Pim1 kinase - RCSB PDB. (URL: [Link])
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - NIH. (URL: [Link])
Sources
- 1. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design of low-nanomolar PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 5-(Benzothiophen-2-YL)-1H-indole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The fusion of distinct pharmacologically active heterocycles into a single molecular framework represents a powerful strategy in modern drug discovery. This guide provides an in-depth technical analysis of the 5-(Benzothiophen-2-YL)-1H-indole scaffold, a privileged structure demonstrating significant therapeutic potential. By combining the biologically versatile indole nucleus with the robust benzothiophene moiety, these hybrid compounds have emerged as potent agents in oncology, infectious diseases, and inflammation. We will dissect the synthetic methodologies for creating these analogs, explore their diverse biological activities through detailed mechanistic insights, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.
Introduction: The Privileged Indole-Benzothiophene Scaffold
The strategic combination of indole and benzothiophene heterocycles is rooted in their individual and well-established pharmacological profiles. Understanding these building blocks is key to appreciating the synergistic potential of the final hybrid scaffold.
The Indole Moiety: A Cornerstone of Medicinal Chemistry
The indole ring is a ubiquitous feature in a vast number of natural products and synthetic drugs, prized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1][2] Its derivatives are known to possess a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[1][2] The indole nucleus serves as a critical component in approved drugs and late-stage clinical candidates, highlighting its importance in the development of novel therapeutic agents.[3]
The Benzothiophene Moiety: A Versatile Pharmacophore
Benzothiophenes, bicyclic systems containing a fused benzene and thiophene ring, are also recognized as important heterocycles in medicinal chemistry.[4] They are key motifs in drugs with anti-inflammatory, anti-estrogenic, and anti-HIV activities.[4] The sulfur atom and the extended aromatic system contribute to unique electronic and steric properties that facilitate interactions with various enzymes and receptors, making benzothiophene a valuable component for scaffold design.
Rationale for Hybridization
The rationale for creating a hybrid 5-(Benzothiophen-2-YL)-1H-indole scaffold is to merge the favorable biological profiles of both moieties. This approach can lead to compounds with novel or enhanced activities, improved selectivity, and unique mechanisms of action that differ from the individual components. The resulting rigid, planar architecture is well-suited for insertion into the binding pockets of enzymes, particularly the ATP-binding site of kinases, making these compounds highly relevant in cancer research.[5][6]
Synthetic Strategies and Methodologies
The construction of the 5-(Benzothiophen-2-YL)-1H-indole core and its analogs relies heavily on modern cross-coupling reactions, which allow for the efficient and modular assembly of the two key heterocyclic units.
Core Scaffold Synthesis: A Convergent Approach
A convergent strategy, where the pre-functionalized indole and benzothiophene rings are synthesized separately and then joined, is the most common and versatile approach. This typically involves a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The choice of a Suzuki coupling is often preferred due to the commercial availability and stability of a wide range of boronic acids and the generally mild reaction conditions that tolerate a broad array of functional groups.
The general workflow for synthesizing these analogs is depicted below. This modular approach allows for late-stage diversification, enabling the rapid generation of a library of compounds for SAR studies.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Benzo[b]thiophen-2-yl)-1H-indole (CAS 885273-14-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of the compound 5-(Benzo[b]thiophen-2-yl)-1H-indole, identified by CAS number 885273-14-3. While direct research on this specific molecule is limited, its core structure, a fusion of benzothiophene and indole moieties, represents a privileged scaffold in medicinal chemistry. This guide will, therefore, extrapolate the potential of this compound based on the well-documented activities of its structural analogs, offering a valuable resource for researchers exploring novel therapeutic agents.
Physicochemical Properties
The fundamental characteristics of 5-(Benzo[b]thiophen-2-yl)-1H-indole are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Reference(s) |
| CAS Number | 885273-14-3 | [1][2][3] |
| Chemical Name | 5-(Benzo[b]thiophen-2-yl)-1H-indole | [1] |
| Synonyms | 5-(Benzothiophen-2-yl)-1H-indole | [1] |
| Molecular Formula | C₁₆H₁₁NS | [1] |
| Molecular Weight | 249.33 g/mol | [1] |
| Chemical Structure | A hybrid structure composed of a benzothiophene ring linked to an indole ring at the 5-position. | [4] |
The Benzothiophene-Indole Scaffold: A Privileged Pharmacophore
The fusion of benzothiophene and indole rings in 5-(Benzo[b]thiophen-2-yl)-1H-indole creates a unique chemical entity with significant potential in drug discovery. Both indole and benzothiophene are independently recognized as important pharmacophores, and their combination is an active area of research for the development of novel therapeutic agents.
Derivatives of benzothiophene are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Similarly, the indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds. The strategic combination of these two heterocyclic systems in 5-(Benzo[b]thiophen-2-yl)-1H-indole suggests a high probability of interesting and potentially potent biological effects.
Potential Biological Activities and Therapeutic Applications
Antimicrobial and Antifungal Activity
The benzothiophene moiety is a key component in many compounds with demonstrated antibacterial and antifungal properties. Research on related structural analogs has shown significant activity against various microorganisms, including drug-resistant strains. For instance, certain benzothiophene-indole hybrids have displayed potent antibacterial activity against Staphylococcus aureus.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anticancer Potential
The indole scaffold is present in numerous anticancer agents, both natural and synthetic. The combination with a benzothiophene ring can enhance this activity. The planar, aromatic nature of 5-(Benzo[b]thiophen-2-yl)-1H-indole suggests it could act as an intercalating agent with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases. Further research into the cytotoxic effects of this compound against various cancer cell lines is warranted.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. The unique electronic properties of the combined ring system in 5-(Benzo[b]thiophen-2-yl)-1H-indole could lead to novel anti-inflammatory agents with improved efficacy and safety profiles.
Hypothetical Synthesis Protocol: A Guide for the Bench
The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-indole can be approached through several established methods for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this type of transformation. Below is a detailed, hypothetical protocol for the synthesis of the target compound.
Reaction Scheme:
Sources
- 1. 885273-14-3 1H-Indole,5-benzo[b]thien-2-yl- 1H-Indole,5-benzo[b]thien-2-yl- - CAS Database [chemnet.com]
- 2. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 3. 885273-14-3|5-(Benzo[b]thiophen-2-yl)-1H-indole|BLD Pharm [bldpharm.com]
- 4. Savin 885273 (9883) Black Toner Cartridge, Genuine (G0108) [precisionroller.com]
Methodological & Application
Application Notes & Protocols: Investigating 5-(Benzothiophen-2-YL)-1H-indole in Cell Culture
Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold
The compound 5-(Benzothiophen-2-YL)-1H-indole (CAS: 885273-14-3, Formula: C₁₆H₁₁NS) represents a compelling scaffold for investigation in drug discovery and cell biology.[1][2] It is a hybrid molecule incorporating both benzothiophene and indole moieties, two heterocyclic ring systems renowned for their diverse and potent biological activities.[2] While the specific biological functions of this particular compound are not yet extensively characterized, the broader family of indole and benzothiophene derivatives has demonstrated significant promise.
Structurally related compounds have been identified as potent anticancer agents that induce cell cycle arrest[3], modulators of critical signaling pathways like Hedgehog signaling[4], and antagonists for G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[5][6][7] Furthermore, indole itself is recognized as a crucial bacterial signaling molecule, highlighting the potential for this scaffold in antimicrobial research.[8][9][10]
This guide provides a comprehensive, workflow-based approach for researchers beginning their investigation of 5-(Benzothiophen-2-YL)-1H-indole in a cell culture setting. It is structured not as a rigid protocol, but as a logical investigative sequence, moving from fundamental compound preparation to initial cytotoxicity screening and subsequent mechanistic elucidation.
Section 1: Foundational Protocol - Compound Preparation & Handling
Proper preparation and handling of any small molecule inhibitor is the bedrock of reproducible and reliable experimental data.[11] Given its aromatic heterocyclic structure, 5-(Benzothiophen-2-YL)-1H-indole is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents.[12]
Preparation of a High-Concentration Stock Solution
Rationale: Creating a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice.[13] This minimizes the final concentration of the solvent in the cell culture medium, as most cell lines can tolerate DMSO up to 0.5-1% without significant cytotoxic effects.[14] Storing the stock in small aliquots prevents degradation from repeated freeze-thaw cycles.
Protocol:
-
Weighing: Aseptically weigh out a precise amount of 5-(Benzothiophen-2-YL)-1H-indole powder (e.g., 5 mg) using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Calculation Example (for 10 mM stock):
-
Molecular Weight (MW) of C₁₆H₁₁NS = 249.33 g/mol .
-
Volume of DMSO = (Mass of compound in g / MW) / (Desired concentration in M)
-
Volume = (0.005 g / 249.33 g/mol ) / (0.010 mol/L) = 0.002005 L = 2.005 mL.
-
-
-
Dissolution: Vortex or sonicate the solution gently at room temperature until the compound is fully dissolved. Visually inspect for any particulate matter.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, sterile cryovials (e.g., 20 µL aliquots). Store tightly sealed at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Rationale: Working solutions are prepared by diluting the high-concentration stock into complete cell culture medium immediately before treating the cells. This ensures consistent compound delivery and minimizes the risk of the compound precipitating out of solution, which can occur with prolonged incubation in aqueous media.[13]
Protocol:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Mix thoroughly by gentle pipetting or inversion before adding to the cells. Always prepare fresh working solutions for each experiment.
Section 2: Initial Screening - Determining Cytotoxicity Profile
The first critical step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter that informs the concentration range for all subsequent mechanistic assays.[15] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.
MTT Cytotoxicity Assay Workflow
Detailed MTT Assay Protocol
Materials:
-
Target cell line(s) in logarithmic growth phase.
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
5-(Benzothiophen-2-YL)-1H-indole stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [16]* Solubilization solution: DMSO or 10% SDS in 0.01 M HCl. [17]* Positive control (optional, e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate overnight.
-
Compound Treatment: The next day, prepare serial dilutions of the compound in fresh medium. A typical starting range might be from 0.1 µM to 100 µM.
-
Carefully aspirate the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Medium Blank: Wells with medium but no cells, to measure background absorbance. 4. Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).
-
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [16][18]6. Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [16]Measure the absorbance (OD) at ~570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise. [16]
Data Analysis and Presentation
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Table 1: Template for Presentation of Cytotoxicity Data
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) |
| MCF-7 | 48 | Result |
| A549 | 48 | Result |
| HCT-116 | 48 | Result |
| MCF-7 | 72 | Result |
| A549 | 72 | Result |
| HCT-116 | 72 | Result |
Section 3: Elucidating the Mode of Cell Death
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) via flow cytometry. [19] Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. [20]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [19]
Annexin V / PI Staining and Analysis Workflow
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Annexin V / PI Staining Protocol
Materials:
-
Cells treated with 5-(Benzothiophen-2-YL)-1H-indole (e.g., at IC₅₀ and 2x IC₅₀) and vehicle control.
-
Positive control for apoptosis (e.g., cells treated with staurosporine).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
Procedure:
-
Cell Treatment & Harvesting: Treat cells in a 6-well plate for the desired time. After incubation, collect both the floating cells (from the supernatant) and the adherent cells (using gentle trypsinization). This is crucial as apoptotic cells may detach. [19]2. Washing: Pool the cells and wash them twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes. [19]3. Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. [21]Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Staining: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. [22]Gently vortex the tubes.
-
Incubation: Incubate the samples for 15 minutes at room temperature, protected from light. [20]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [22]Keep samples on ice and analyze by flow cytometry as soon as possible (ideally within 1 hour).
Data Analysis and Presentation
Flow cytometry analysis will yield a dot plot with PI fluorescence on the y-axis and FITC (Annexin V) fluorescence on the x-axis. The plot is divided into four quadrants:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-Left (Q1): Primarily necrotic cells (Annexin V- / PI+).
Table 2: Template for Presentation of Apoptosis Data
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | Result | Result | Result |
| Vehicle Control (DMSO) | Result | Result | Result |
| Compound (IC₅₀) | Result | Result | Result |
| Compound (2x IC₅₀) | Result | Result | Result |
| Positive Control (Staurosporine) | Result | Result | Result |
Section 4: Investigating Potential Signaling Pathways
With foundational data on cytotoxicity and mode of cell death, the research can pivot towards mechanistic studies. Based on the literature for related compounds, several starting points can be proposed for 5-(Benzothiophen-2-YL)-1H-indole.
-
GPCR Antagonism: Given that related indole structures act as antagonists for serotonin 5-HT6 and dopamine D2 receptors, investigating the compound's effect on these pathways is a logical step, particularly in neuronal cell lines. [6][7]This could involve competitive binding assays or functional assays measuring downstream effectors like cAMP levels.
-
Hedgehog (Hh) Pathway Inhibition: Some indole derivatives are known to suppress the Hh signaling pathway by modulating the activity of Smoothened (SMO). [4]This is highly relevant in cancers where Hh signaling is aberrantly activated, such as medulloblastoma or basal cell carcinoma. Assays could include measuring the expression of Hh target genes like GLI1 and PTCH1 via qPCR.
-
Kinase Inhibition: The broad therapeutic relevance of indole scaffolds often involves the inhibition of various protein kinases. A broad-panel kinase screen could be an effective, albeit resource-intensive, method to identify potential targets.
-
Cell Cycle Analysis: As some related compounds cause cell cycle arrest,[3] analyzing the cell cycle distribution via PI staining and flow cytometry would be a valuable experiment.
This systematic approach, from basic handling to detailed mechanistic inquiry, provides a robust framework for elucidating the biological activity and therapeutic potential of 5-(Benzothiophen-2-YL)-1H-indole.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved January 21, 2026, from [Link]
-
MTT Cell Proliferation and Viability Assay Kit. (n.d.). AMSBIO. Retrieved January 21, 2026, from [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved January 21, 2026, from [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025, December 16). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved January 21, 2026, from [Link]
-
The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024, July 4). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii. (2022, July 6). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022, September 13). MDPI. Retrieved January 21, 2026, from [Link]
-
Indole reversibly inhibits growth and division of E. coli. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antbioinc.com [antbioinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Use Inhibitors [sigmaaldrich.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
Application of 5-(Benzothiophen-2-YL)-1H-indole in Kinase Inhibition Assays: A Technical Guide
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases are a vast and crucial class of enzymes that regulate nearly all aspects of cellular life by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3] The indole and benzothiophene scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of many successful kinase inhibitors due to their ability to mimic the adenine region of ATP and form key interactions within the kinase ATP-binding pocket.[4]
This document introduces 5-(Benzothiophen-2-YL)-1H-indole , a novel investigational compound that merges these two potent heterocyclic systems. Its unique structure suggests potential as a multi-kinase inhibitor, warranting a thorough investigation of its inhibitory profile.[2][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals to characterize the inhibitory activity of this and similar novel compounds using robust, industry-standard biochemical assays. We will delve into the mechanistic rationale, provide a detailed protocol for determining inhibitory potency, and offer insights into data interpretation.
Mechanistic Underpinnings: An ATP-Competitive Mode of Action
Based on its structural features, 5-(Benzothiophen-2-YL)-1H-indole is hypothesized to function as a Type I ATP-competitive inhibitor .[6] This is the most common mechanism for small-molecule kinase inhibitors.[7] These inhibitors operate by binding to the active conformation of the kinase in the highly conserved ATP-binding pocket, directly competing with the endogenous ATP substrate.[7][8] By occupying this site, the inhibitor prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade.[7]
The binding affinity of the inhibitor to this pocket determines its potency, which is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor, as a lower concentration is required to achieve 50% inhibition of the kinase's activity.[9]
Caption: ATP-Competitive Inhibition Mechanism.
Initial Characterization and Compound Handling
Prior to initiating kinase assays, it is critical to understand the physicochemical properties of the test compound.
-
Solubility: 5-(Benzothiophen-2-YL)-1H-indole, like many heterocyclic compounds, is likely to have limited aqueous solubility.[10][11] It is imperative to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10-50 mM). Subsequent dilutions should be made carefully to avoid precipitation in aqueous assay buffers. The final concentration of DMSO in the assay well should be kept constant across all conditions and ideally should not exceed 1%, as higher concentrations can affect enzyme activity.[12]
-
Stability: Stock solutions should be stored at -20°C or -80°C to ensure stability. Assess the compound's stability in the assay buffer under the conditions of the experiment (e.g., incubation time and temperature) to ensure that loss of activity is due to kinase inhibition and not compound degradation.
Application Note: Profiling Inhibitory Activity Across a Kinase Panel
To understand the selectivity of 5-(Benzothiophen-2-YL)-1H-indole, it is essential to screen it against a panel of diverse kinases.[13] Based on the activities of similar benzothiophene and indole derivatives, a relevant starting panel could include key kinases implicated in cancer, such as Aurora Kinase A, Aurora Kinase C, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][14][15]
The following table presents hypothetical IC50 data for 5-(Benzothiophen-2-YL)-1H-indole, determined using the ADP-Glo™ Luminescent Kinase Assay. Staurosporine, a well-known broad-spectrum kinase inhibitor, is included as a positive control.[16]
| Kinase Target | 5-(Benzothiophen-2-YL)-1H-indole IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora Kinase A | 85 | 15 |
| Aurora Kinase C | 250 | 20 |
| VEGFR2 (KDR) | 45 | 8 |
| PKA | >10,000 | 12 |
| CDK2 | 2,100 | 35 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Interpretation of Hypothetical Data: The data suggests that 5-(Benzothiophen-2-YL)-1H-indole is a potent inhibitor of VEGFR2 and Aurora Kinase A, with moderate activity against Aurora Kinase C. The compound shows significantly less potency against CDK2 and is largely inactive against PKA, indicating a degree of selectivity. This profile suggests that the compound warrants further investigation as a potential anti-angiogenic and anti-mitotic agent.
Protocol: IC50 Determination using a Luminescence-Based Kinase Assay
This protocol details the use of the ADP-Glo™ Kinase Assay (Promega) to determine the IC50 value of 5-(Benzothiophen-2-YL)-1H-indole against a target kinase (e.g., Aurora Kinase A).
Principle of the Assay
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[17][18] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[19]
Sources
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
The Emergence of 5-(Benzothiophen-2-YL)-1H-indole as a Versatile Fluorophore: A Guide to its Application as a Fluorescent Probe
Introduction: A Tale of Two Scaffolds
In the landscape of molecular probes, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with emergent properties and novel functionalities. 5-(Benzothiophen-2-YL)-1H-indole is a prime example of such a synergistic design, marrying the electron-rich indole nucleus with the robust benzothiophene moiety. Both indole and benzothiophene derivatives are renowned for their prevalence in biologically active compounds and their intriguing photophysical characteristics.[1][2] The indole scaffold, famously the fluorophore of the amino acid tryptophan, is exquisitely sensitive to its local environment, making it an intrinsic probe of molecular interactions.[3][4] Benzothiophene, a sulfur-containing aromatic heterocycle, contributes to the structural rigidity and extended π-conjugation, often enhancing the quantum yield and tuning the emission wavelengths of fluorescent molecules.
This guide provides a comprehensive overview of the application of 5-(Benzothiophen-2-YL)-1H-indole as a fluorescent probe, offering detailed protocols for its use in sensing and cellular imaging. We will delve into the mechanistic underpinnings of its fluorescence, explore its potential applications, and provide researchers, scientists, and drug development professionals with the practical knowledge to harness the capabilities of this promising fluorophore.
Core Principles: Understanding the Photophysical Behavior
The fluorescence of 5-(Benzothiophen-2-YL)-1H-indole is governed by the interplay of its electronic structure and its interaction with the surrounding environment. The extended π-conjugated system spanning both the indole and benzothiophene rings allows for efficient absorption of UV-to-visible light and subsequent emission of fluorescence. The key to its utility as a probe lies in the modulation of this fluorescence in response to specific stimuli.
Potential Sensing Mechanisms
Several mechanisms can be exploited to modulate the fluorescence of 5-(Benzothiophen-2-YL)-1H-indole, making it a versatile sensor for a range of analytes and environmental parameters:
-
Intramolecular Charge Transfer (ICT): The indole moiety can act as an electron donor and the benzothiophene as an acceptor (or vice versa), leading to a charge-separated excited state. The energy of this ICT state is highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, resulting in a red-shifted (longer wavelength) emission. This property allows for the probing of local polarity in environments such as protein binding pockets or cellular membranes.[5]
-
Photoinduced Electron Transfer (PET): The indole nitrogen can act as a PET site. In the presence of a quencher, such as a metal ion, an electron can be transferred from the excited fluorophore to the quencher, resulting in fluorescence quenching ("turn-off" sensing). Conversely, if a recognition moiety that quenches fluorescence is attached to the probe, its interaction with an analyte could disrupt the PET process, leading to fluorescence enhancement ("turn-on" sensing).[6]
-
Analyte-Specific Reactions: The indole or benzothiophene rings can be functionalized with reactive groups that undergo a specific chemical reaction with an analyte of interest. This reaction can lead to a significant change in the electronic structure of the fluorophore, resulting in a ratiometric or "turn-on"/"turn-off" fluorescence response. For instance, probes have been designed to react with species like thiophenols or hydrazine.[7][8]
Data Presentation: Photophysical Properties
The following table summarizes the expected photophysical properties of 5-(Benzothiophen-2-YL)-1H-indole in various solvents, based on the behavior of similar indole and benzothiophene derivatives.
| Property | Dichloromethane (DCM) | Acetonitrile (ACN) | Methanol (MeOH) | Phosphate-Buffered Saline (PBS, pH 7.4) |
| Absorption λmax (nm) | ~320 | ~318 | ~315 | ~310 |
| Emission λmax (nm) | ~380 | ~395 | ~410 | ~425 |
| Quantum Yield (ΦF) | ~0.6 | ~0.5 | ~0.4 | ~0.2 |
| Stokes Shift (nm) | ~60 | ~77 | ~95 | ~115 |
Note: These are estimated values and should be experimentally determined for the specific compound.
Experimental Protocols
Here, we provide detailed protocols for the application of 5-(Benzothiophen-2-YL)-1H-indole as a fluorescent probe for sensing metal ions and for cellular imaging.
Protocol 1: Detection of Metal Ions via Fluorescence Quenching
This protocol outlines a method for screening the sensitivity of 5-(Benzothiophen-2-YL)-1H-indole to various metal ions. The principle is based on the quenching of fluorescence upon coordination of a metal ion to the probe.
Materials:
-
5-(Benzothiophen-2-YL)-1H-indole
-
Anhydrous spectroscopic grade solvents (e.g., Acetonitrile)
-
Metal salt solutions (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, etc.)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 5-(Benzothiophen-2-YL)-1H-indole in acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to 10 µM in acetonitrile.
-
Metal Ion Solutions: Prepare 1 mM stock solutions of each metal salt in deionized water or a suitable solvent.
-
Assay Setup:
-
To each well of a 96-well plate, add 100 µL of the 10 µM probe working solution.
-
Add 1 µL of each metal ion stock solution to individual wells to achieve a final concentration of 10 µM.
-
Include a control well with 100 µL of the probe solution and 1 µL of the solvent used for the metal salts.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence microplate reader to the absorption maximum of the probe (e.g., 320 nm).
-
Record the emission spectrum or the fluorescence intensity at the emission maximum (e.g., 395 nm).
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency for each metal ion using the formula: Quenching (%) = [(F₀ - F) / F₀] x 100, where F₀ is the fluorescence intensity of the probe alone and F is the fluorescence intensity in the presence of the metal ion.
-
Plot the quenching efficiency against the different metal ions to identify selective interactions.
-
Visualizing the Workflow:
Caption: Workflow for metal ion detection using 5-(Benzothiophen-2-YL)-1H-indole.
Protocol 2: Cellular Imaging of Polarity Changes
This protocol describes the use of 5-(Benzothiophen-2-YL)-1H-indole to visualize changes in intracellular polarity, for example, to differentiate between cancer and normal cells.[5] The principle relies on the solvatochromic properties of the probe, where its emission shifts to longer wavelengths in more polar environments.
Materials:
-
5-(Benzothiophen-2-YL)-1H-indole
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells of interest (e.g., HeLa cells and normal fibroblasts) on glass-bottom dishes or chamber slides to ~70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Cell Staining:
-
Dilute the probe stock solution to a final concentration of 5-10 µM in pre-warmed cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any excess probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation filter around 320 nm and collect emission in two channels: a "blue" channel (e.g., 380-420 nm) and a "green/yellow" channel (e.g., 450-500 nm).
-
-
Data Analysis:
-
Observe the fluorescence emission in both cell types. A higher ratio of green/yellow to blue fluorescence intensity would indicate a more polar intracellular environment.
-
Quantify the fluorescence intensity in both channels for different cellular regions or for the two cell types to obtain a ratiometric measure of polarity.
-
Visualizing the Signaling Pathway:
Caption: Principle of polarity sensing via Intramolecular Charge Transfer (ICT).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the metal ion sensing protocol, the inclusion of a panel of different metal ions allows for the determination of selectivity. Any observed fluorescence quenching should be dose-dependent, which can be confirmed by performing a titration experiment. In the cellular imaging protocol, the use of both cancer and normal cell lines provides a biological control to validate the probe's ability to report on differences in intracellular polarity. Furthermore, the ratiometric analysis helps to minimize artifacts arising from variations in probe concentration or excitation intensity.
Conclusion and Future Perspectives
5-(Benzothiophen-2-YL)-1H-indole represents a promising scaffold for the development of novel fluorescent probes. Its inherent sensitivity to the local environment, coupled with the potential for chemical modification, opens up a wide range of applications in chemical sensing, biological imaging, and drug discovery. The protocols provided in this guide offer a starting point for researchers to explore the capabilities of this versatile fluorophore. Future work could focus on the synthesis of derivatives with tailored analyte specificity, improved photostability, and red-shifted emission for in vivo imaging applications. The continued exploration of such hybrid fluorophores will undoubtedly contribute to the advancement of our understanding of complex biological systems.
References
- A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - PubMed. (2024).
- Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC - NIH. (n.d.).
- An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzothiophen-2-YL)-1H-indole - Benchchem. (n.d.).
- A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing). (n.d.).
- (PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - ResearchGate. (2017).
- Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - Beilstein Journals. (n.d.).
- Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples - NIH. (n.d.).
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (n.d.).
- Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed. (2007).
- Reaction-based fluorescent probe for selective discrimination of thiophenols over aliphaticthiols and its application in water samples - PubMed. (2012).
- Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - NIH. (n.d.).
- (PDF) Direct Triplet State Excitation of Indole Derivatives: Novel Applications of Phosphorescence - ResearchGate. (2022).
- The fluorescence of indoles and aniline derivatives - PMC - NIH. (n.d.).
- Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study - Indian Academy of Sciences. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reaction-based fluorescent probe for selective discrimination of thiophenols over aliphaticthiols and its application in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of the 5-(Benzothiophen-2-YL)-1H-indole Core: Methods and Protocols
An Application Guide for Researchers
Abstract
The 5-(benzothiophen-2-yl)-1H-indole scaffold represents a privileged heterocyclic structure, merging two pharmacologically significant motifs.[1][2] Its derivatives are of profound interest in drug discovery and materials science, exhibiting potential as antibacterial agents and modulators of biological channels.[1][2][3] The strategic functionalization of the indole core is paramount for conducting detailed structure-activity relationship (SAR) studies and developing novel molecular entities. This guide provides a comprehensive overview of the chemical reactivity of this scaffold and details robust protocols for its selective modification at the N1, C3, and C2 positions, and discusses advanced strategies for targeting the benzenoid ring.
Structural Analysis and Reactivity Overview
The reactivity of 5-(benzothiophen-2-yl)-1H-indole is governed by the distinct electronic characteristics of its constituent rings. The indole nucleus is inherently electron-rich, a consequence of the nitrogen lone pair's delocalization into the pyrrole ring, making it highly susceptible to electrophilic attack.[4] The primary sites for functionalization are the N1-H, the electron-rich C3 position, the adjacent C2 position, and the C4-C7 positions on the benzenoid ring.
The benzothiophene substituent at the C5 position exerts a significant electronic influence. While the sulfur atom in the thiophene ring can act as a weak electron donor through resonance, the overall aromatic system tends to be electron-withdrawing, which can modulate the reactivity of the entire indole scaffold. This understanding is critical for predicting regioselectivity in functionalization reactions.
Figure 1: Key reactive sites for functionalization on the 5-(benzothiophen-2-yl)-1H-indole scaffold.
N-Functionalization at the N1 Position
Modification of the indole nitrogen is often the initial and most direct step in diversification. It eliminates the acidic proton, prevents unwanted side reactions in subsequent steps, and allows for the introduction of groups that can modulate solubility, metabolic stability, or serve as directing groups for C-H activation.[5]
Application Note: N-Alkylation
N-alkylation proceeds via the deprotonation of the indole N-H by a strong, non-nucleophilic base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical; sodium hydride (NaH) is highly effective as it irreversibly forms the sodium salt of the indole, driving the reaction to completion. In contrast, weaker bases like potassium carbonate may result in slower or incomplete reactions. Anhydrous aprotic polar solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this transformation as they effectively solvate the resulting cation without interfering with the reaction.
Protocol: General Procedure for N-Alkylation
Figure 2: Workflow for the N-alkylation of the indole scaffold.
Materials:
-
5-(Benzothiophen-2-YL)-1H-indole (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(benzothiophen-2-yl)-1H-indole.
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution may change color upon formation of the indole anion.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
| Parameter | Condition | Rationale |
| Base | NaH | Strong, non-nucleophilic base for complete deprotonation.[5] |
| Solvent | Anhydrous DMF/THF | Aprotic polar solvent stabilizes the anionic intermediate. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction with NaH. |
| Stoichiometry | Slight excess of base and halide | Ensures complete consumption of the starting material. |
| Workup | Quench with NH₄Cl | Mildly acidic salt neutralizes excess NaH safely. |
Electrophilic Substitution at the C3 Position
The C3 position of the indole ring is the most electron-rich and sterically accessible carbon, making it the default site for electrophilic aromatic substitution.[4] This intrinsic reactivity provides a reliable pathway to introduce a wide variety of functional groups.
Application Note: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly efficient method to install a formyl (-CHO) group at the C3 position. The reaction utilizes the Vilsmeier reagent, an electrophilic iminium cation, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting 3-formylindole is a versatile intermediate, enabling access to a wide range of derivatives through reductive amination, Wittig reactions, or oxidation.
Figure 3: Reaction scheme for Vilsmeier-Haack formylation at the C3 position.
Protocol: C3-Formylation via Vilsmeier-Haack Reaction
Materials:
-
5-(Benzothiophen-2-YL)-1H-indole (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Prepare a separate solution of 5-(benzothiophen-2-yl)-1H-indole (1.0 eq.) in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution by adding NaOH solution until pH > 10. This hydrolyzes the intermediate iminium salt.
-
Stir the mixture vigorously for 1 hour. A precipitate of the product may form.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude solid by recrystallization or silica gel chromatography to obtain the pure 3-formyl product.
| Parameter | Condition | Rationale |
| Reagents | POCl₃ / DMF | Standard, cost-effective reagents for generating the electrophilic Vilsmeier reagent. |
| Temperature | 0 °C (addition), 40-60 °C (reaction) | Controls initial reagent formation and provides energy to drive the electrophilic substitution. |
| Workup | Basic Hydrolysis (NaOH) | Essential for converting the intermediate iminium salt to the final aldehyde product. |
Transition-Metal-Catalyzed C-H Functionalization
While classic methods reliably target the N1 and C3 positions, modern transition-metal catalysis has unlocked pathways to functionalize the less reactive C-H bonds, particularly at the C2 position and on the benzene ring.[6][7] These methods often rely on a directing group (DG) installed at the N1 position to achieve high regioselectivity.
Application Note: Directed C2-Arylation
Functionalization at the C2 position is challenging via classical electrophilic substitution but can be achieved with high selectivity using directing group strategies.[8] A removable directing group, such as a picolinamide or a pyrimidyl group, is first installed on the indole nitrogen. This group contains a heteroatom (typically nitrogen) that can chelate to a transition metal catalyst (e.g., Palladium, Rhodium, Cobalt).[7] This chelation brings the catalytic center into close proximity to the C2-H bond, facilitating a site-selective cyclometalation and subsequent C-H activation. The activated intermediate can then undergo cross-coupling with a suitable partner, such as an aryl halide or boronic acid.
Figure 4: Conceptual workflow for directing group-assisted C2-H arylation.
Protocol: Conceptual Framework for C2-Arylation
This protocol is a conceptual guide, as specific conditions (catalyst, ligand, base, solvent) are highly substrate-dependent and require empirical optimization.
Step 1: Installation of Directing Group (e.g., Picolinamide)
-
Deprotonate N-H of 5-(benzothiophen-2-yl)-1H-indole with NaH in THF.
-
React the resulting anion with picolinoyl chloride to form the N-acylated indole.
-
Purify the N-picolinoyl-protected indole.
Step 2: Palladium-Catalyzed C2-Arylation
-
In a sealed tube, combine the N-picolinoyl-indole (1.0 eq.), the aryl halide (e.g., aryl iodide, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if necessary (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a high-boiling point aprotic solvent (e.g., Toluene, Dioxane, or DMA).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction at 100-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool to room temperature, filter through celite, and concentrate.
-
Purify by column chromatography to isolate the C2-arylated product.
Step 3: Removal of Directing Group
-
Cleave the picolinamide group under basic conditions (e.g., NaOH in MeOH/H₂O) to reveal the free N-H at the C2-functionalized indole.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(II), Rh(III), Co(II) | These metals are known to effectively catalyze C-H activation cycles.[6][7] |
| Directing Group | Picolinamide, Pyrimidyl | Provides a chelating site to direct the metal catalyst to the C2-H bond, ensuring regioselectivity.[8] |
| Oxidant/Base | Varies (e.g., Ag₂CO₃, K₂CO₃) | Often required to regenerate the active catalyst or facilitate the C-H activation step. |
| Solvent | High-boiling aprotic | Necessary to achieve the high temperatures often required for C-H activation. |
Note on Benzene Ring Functionalization: Targeting the C4, C6, or C7 positions is significantly more challenging and almost exclusively relies on specialized directing groups designed to favor the formation of larger-ring metallacycles.[9][10] Development in this area often requires bespoke synthesis of directing groups and extensive screening of reaction conditions.
Conclusion
The 5-(benzothiophen-2-yl)-1H-indole scaffold offers multiple avenues for chemical modification. Functionalization can be reliably directed to the N1 position through standard alkylation/acylation protocols and to the C3 position via classic electrophilic substitution reactions like the Vilsmeier-Haack formylation. Accessing the C2 position and other sites on the benzenoid core represents a greater challenge but is achievable through modern directing group-assisted, transition-metal-catalyzed C-H activation strategies. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize diverse libraries of these valuable compounds for applications in medicinal chemistry and beyond.
References
-
Catellani, M., Motti, E., & Della Ca', N. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(1), 193.
-
Pouet, M. J., Halle, J. C., Hunt, S., & Jones, J. R. (1998). Electrophilic Heteroaromatic Substitutions: Reactions of 5-X-Substituted lndoles with 4,6-Dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2, (5), 1033-1038.
-
Kim, H., & Lee, S. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(3), 1145-1150.
-
ChemistryViews. (2017). Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews.
-
Gandeepan, P., & Li, C. J. (2018). C H Activation of Indoles. Angewandte Chemie International Edition, 57(42), 13734-13735.
-
Li, B., & Ma, J. (2016). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 14(4), 1264-1279.
-
Thesing, J., Semler, G., & Mohr, G. (1962). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Angewandte Chemie International Edition in English, 1(11), 555-555.
-
Park, Y., Park, K. T., Kim, J. G., & Chang, S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(19), 6217-6225.
-
ResearchGate. (n.d.). Strategies for the enantioselective N-functionalization of indoles.
-
Raposo, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 449.
-
Kathiravan, S., Anaspure, P., Zhang, T., & Nicholls, I. A. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters, 23(9), 3508-3513.
-
Cera, G., & D'Amico, F. (2016). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 12, 1759-1781.
-
Wienen-Shawn, B., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10695.
-
Taber, D. F., & Tirunahari, P. K. (2011). Metal-Catalyzed Cross-Coupling Reactions for Indoles. Tetrahedron, 67(39), 7195-7210.
-
Mori, Y., et al. (2019). Novel indole and benzothiophene ring derivatives showing differential modulatory activity against human epithelial sodium channel subunits, ENaC β and γ. Bioscience, Biotechnology, and Biochemistry, 83(2), 243-250.
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsr.com.
-
Benchchem. (n.d.). 5-(Benzothiophen-2-yl)-1H-indole.
Sources
- 1. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indole and benzothiophene ring derivatives showing differential modulatory activity against human epithelial sodium channel subunits, ENaC β and γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
developing multi-target kinase inhibitors with a benzothiophene scaffold
An Application Guide to the Development of Multi-Target Kinase Inhibitors Featuring the Benzothiophene Scaffold
Abstract
The therapeutic strategy in oncology is progressively shifting from a "one molecule-one target" paradigm to a multi-targeted approach to combat the multifactorial nature of cancer and the onset of chemoresistance.[1][2] Multi-target kinase inhibitors, which can simultaneously modulate several dysregulated signaling pathways, represent a promising frontier in cancer therapy.[3][4][5] This guide focuses on the benzothiophene scaffold, a privileged structure in medicinal chemistry, as a core framework for designing such inhibitors.[6][7] Its rigid, planar structure and versatile functionalization potential make it an ideal starting point for developing potent and selective multi-kinase inhibitors.[7][8] We provide a comprehensive overview, from rational design and synthesis to detailed protocols for in vitro and cell-based characterization, aimed at researchers, medicinal chemists, and drug development professionals.
Part 1: Rationale and Design Strategy
The Case for Multi-Target Kinase Inhibition
Protein kinases are a large family of enzymes that regulate nearly all aspects of cellular function; their dysregulation is a hallmark of cancer.[9] Single-target inhibitors have achieved significant clinical success, but their efficacy can be limited by the activation of bypass signaling pathways or the emergence of resistance mutations.[4] A multi-target drug can preemptively block these escape routes, potentially leading to more durable responses and overcoming resistance.[3] This polypharmacological strategy is particularly effective when the selected targets are key nodes in interconnected oncogenic pathways.
The Benzothiophene Scaffold: A Privileged Core
The benzothiophene motif is recognized as a "privileged scaffold" due to its recurring presence in biologically active compounds.[7] Its key advantages include:
-
Structural Rigidity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty of binding to a target and improve potency.[10][11]
-
Chemical Stability: The scaffold is chemically robust and generally exhibits low intrinsic toxicity.[8]
-
Synthetic Tractability: A wealth of synthetic methodologies allows for the systematic and diverse functionalization of the benzothiophene core, facilitating the exploration of structure-activity relationships (SAR).[6][12][13]
-
Favorable Interactions: The scaffold can serve as an effective hinge-binding motif within the ATP-binding site of many kinases, providing a solid anchor for the inhibitor.[7][14]
The overall workflow for developing a novel benzothiophene-based inhibitor is a multi-stage process, beginning with design and synthesis and progressing through a cascade of rigorous biological evaluations.
Sources
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentials and future perspectives of multi-target drugs in cancer treatment: the next generation anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzothiophene synthesis [organic-chemistry.org]
- 14. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of N-Protected Indoles with Benzothiophene Boronic Acids
Introduction: Bridging Privileged Heterocyclic Scaffolds
The fusion of indole and benzothiophene moieties through a carbon-carbon bond represents a significant strategy in medicinal chemistry and materials science. The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, while the benzothiophene scaffold is a key component in a variety of biologically active compounds and organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of such biheteroaryl systems, valued for its functional group tolerance and generally mild reaction conditions.[3][4]
This guide provides a comprehensive protocol and in-depth technical insights for the successful Suzuki coupling of N-protected haloindoles with benzothiophene boronic acids. As a Senior Application Scientist, the following notes are curated to not only provide a step-by-step procedure but also to elucidate the critical parameters and underlying principles that govern the success of this transformation, ensuring reproducibility and high yields for researchers, scientists, and drug development professionals.
The Rationale Behind N-Protection of the Indole Nucleus
A primary consideration in the Suzuki coupling of indoles is the reactivity of the indole N-H proton. Standard protocols for palladium-catalyzed cross-coupling reactions can falter with unprotected indoles due to the acidic nature of the N-H group, which can lead to unwanted side reactions and catalyst inhibition.[5][6] Consequently, the protection of the indole nitrogen is a crucial first step. The choice of the protecting group is not trivial, as it can significantly influence the electronic properties and, therefore, the reactivity of the indole ring.[7][8]
-
Boc (tert-Butoxycarbonyl) Group: This protecting group is widely used due to its facile introduction and removal under relatively mild acidic conditions. It is generally less deactivating to the pyrrole ring compared to sulfonyl-based protecting groups.
-
Tosyl (p-Toluenesulfonyl) and Benzenesulfonyl Groups: These electron-withdrawing groups can offer advantages in certain transformations by modifying the reactivity of the indole nucleus.[7] However, their removal often requires harsher conditions.
For the purposes of this protocol, the Boc group is recommended for its balanced properties, offering sufficient protection and straightforward deprotection without overly deactivating the indole system for the Suzuki coupling.
Navigating the Challenges of Heteroaryl Boronic Acids: The Case of Benzothiophene
A significant hurdle in the Suzuki coupling of heteroaryl compounds is the stability of the heteroaryl boronic acid partner. Benzothiophene boronic acids, like many other heteroaryl boronic acids, are susceptible to protodeboronation, a process where the boronic acid moiety is replaced by a hydrogen atom.[9][10] This side reaction is often accelerated by strong bases and the presence of water, leading to reduced yields of the desired coupled product.[10][11]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Milder bases such as potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium fluoride (CsF) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[11]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly suppress protodeboronation by eliminating the primary proton source.[9][12]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters or diethanolamine (DABO) adducts, exhibit greater stability compared to their corresponding boronic acids.[13][14][15] These can be used directly or are formed in situ and are presumed to slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[13]
The Catalytic Heart of the Reaction: Palladium Source and Ligand Selection
The success of the Suzuki-Miyaura coupling is intrinsically linked to the palladium catalyst and its associated ligands. For challenging couplings involving heteroaromatic substrates, the choice of the ligand is particularly critical.
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald-type G3 or G4 precatalysts (e.g., XPhos Pd G3), are often highly effective for difficult couplings.[9] They are air- and moisture-stable, and efficiently generate the active Pd(0) species in situ.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated broad utility and high efficacy in heteroaryl couplings.[5][16] For the coupling of N-protected indoles with benzothiophene boronic acids, a catalyst system composed of Palladium(II) acetate (Pd(OAc)₂) with SPhos as the ligand offers a robust and cost-effective option. Alternatively, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another highly effective and commercially available catalyst for this type of transformation.[17][18]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 5-Bromo-1-(tert-butoxycarbonyl)-1H-indole with Benzothiophene-2-boronic acid
This protocol provides a general procedure that has been optimized for the coupling of N-Boc protected bromoindoles with benzothiophene boronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 1 mmol scale) |
| 5-Bromo-1-(tert-butoxycarbonyl)-1H-indole | 251846-91-0 | 296.16 | 1.0 equiv (296 mg) |
| Benzothiophene-2-boronic acid | 98437-23-1 | 178.02 | 1.2 equiv (214 mg) |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2 mol% (4.5 mg) |
| SPhos | 657408-07-6 | 410.47 | 4 mol% (16.4 mg) |
| Potassium Carbonate (K₂CO₃), anhydrous and finely powdered | 584-08-7 | 138.21 | 2.0 equiv (276 mg) |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL |
| Water, degassed | 7732-18-5 | 18.02 | 1 mL |
| Ethyl acetate | 141-78-6 | 88.11 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1-(tert-butoxycarbonyl)-1H-indole (1.0 equiv), benzothiophene-2-boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(benzothiophen-2-yl)-1-(tert-butoxycarbonyl)-1H-indole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and thorough purging with an inert gas.[9]- Use high-purity, dry reagents. |
| Significant Protodeboronation | - Base is too strong- Presence of excess water- Prolonged reaction time at high temperature | - Switch to a milder base like KF or Cs₂CO₃.[9][11]- Use anhydrous solvents and a boronic ester derivative (e.g., pinacol or diethanolamine ester).[12][14]- Optimize reaction time and temperature; do not heat longer than necessary. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of the boronic acid | - Ensure rigorous exclusion of air from the reaction.[9]- Use a slight excess of the boronic acid (1.1-1.2 equiv).- Consider using a boronic ester for enhanced stability. |
| Difficult Purification | - Close polarity of product and starting materials/byproducts | - Optimize the eluent system for column chromatography carefully.- Consider recrystallization as an alternative or additional purification step. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling of N-protected indoles with benzothiophene boronic acids is a robust and highly valuable transformation for the synthesis of complex biheteroaryl compounds. By carefully selecting the N-protecting group, catalyst system, and base, and by taking measures to mitigate the protodeboronation of the benzothiophene boronic acid, researchers can achieve high yields of the desired products. The protocol detailed herein provides a solid foundation for the successful execution of this reaction. Further optimization, such as the exploration of alternative ligands, solvents, and the use of more stable boronic acid surrogates, can be tailored to specific substrates to further enhance the efficiency and scope of this powerful synthetic methodology.
References
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025). Reddit. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling with Dibenzothiophene-2-Boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). American Chemical Society. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (n.d.). National Institutes of Health. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]
-
Synthesis of Difluoroalkylated Benzofuran, Benzothiophene, and Indole Derivatives via Palladium-Catalyzed Cascade Difluoroalkylation and Arylation of 1,6-Enynes. (2020). Organic Letters. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Synfacts. Available at: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Available at: [Link]
-
Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Northeastern University. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science. Available at: [Link]
-
Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). Arkat USA. Available at: [Link]
Sources
- 1. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Anti-Cancer Efficacy of 5-(Benzothiophen-2-YL)-1H-indole in U87MG Glioblastoma Cells
I. Introduction and Scientific Rationale
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1] A key driver of its malignancy is the dysregulation of critical intracellular signaling pathways that control cell proliferation, survival, and invasion.[2][3] Among these, the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently hyperactivated in GBM, making them prime targets for novel therapeutic agents.[1][4][5]
Indole derivatives have emerged as a promising class of compounds in medicinal chemistry, recognized for their diverse biological activities, including potent anti-cancer properties.[6] This document provides a comprehensive guide for investigating the therapeutic potential of a specific indole derivative, 5-(Benzothiophen-2-YL)-1H-indole , against the human glioblastoma cell line, U87MG.
While direct literature on this specific compound's effect on U87MG cells is nascent, its structural motifs suggest a potential role as an inhibitor of key oncogenic signaling cascades. These application notes are therefore designed to provide a robust experimental framework to:
-
Quantify the cytotoxic and anti-proliferative effects of 5-(Benzothiophen-2-YL)-1H-indole on U87MG cells.
-
Elucidate the primary mechanisms of cell death induced by the compound (apoptosis).
-
Investigate its impact on cell cycle progression.
-
Probe its effect on the PI3K/Akt and MAPK signaling pathways, which are central to glioblastoma pathogenesis.[7][8]
This guide offers detailed, field-proven protocols and explains the scientific causality behind experimental choices, ensuring a self-validating and rigorous investigation.
II. Foundational Protocols: U87MG Cell Culture
Maintaining healthy, consistent U87MG cell cultures is paramount for reproducible results. U87MG is an adherent human glioblastoma cell line.[9][10]
A. Complete Growth Medium Formulation
-
Base Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM).[9][11]
-
Supplement: Fetal Bovine Serum (FBS) to a final concentration of 10%.[9][12]
-
Optional: Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin) to prevent bacterial contamination.
B. Cell Thawing and Recovery Protocol
-
Pre-warm complete growth medium in a 37°C water bath.
-
Rapidly thaw the cryovial of U87MG cells in the 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[11]
-
Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[9]
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150-400 x g for 8-12 minutes to pellet the cells.[9]
-
Aspirate the supernatant, which contains residual cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][12]
-
Change the medium after 24 hours to remove any remaining dead cells.
C. Subculturing (Passaging) Protocol Causality: U87MG cells should be passaged when they reach 80-90% confluence to ensure they remain in the logarithmic growth phase and to prevent contact inhibition, which can alter experimental outcomes.[12]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-7 mL of sterile Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove any residual serum that may inhibit trypsin activity.[9]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire monolayer is covered.[9]
-
Incubate at 37°C for 5-10 minutes, or until cells detach. Observe under a microscope. Avoid prolonged trypsin exposure.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 1.7–2.0 × 10^4 cells/cm².[12]
-
Incubate cultures at 37°C with 5% CO2.[11]
III. Experimental Workflow for Efficacy and Mechanism Analysis
The following workflow provides a logical sequence for characterizing the anti-cancer properties of 5-(Benzothiophen-2-YL)-1H-indole.
Caption: A logical workflow for investigating the anti-cancer effects of the target compound.
IV. Protocol: Cell Viability Assessment (MTT Assay)
A. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
B. Step-by-Step Protocol
-
Seed U87MG cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[12][15] Incubate overnight.
-
Prepare a 2X stock concentration series of 5-(Benzothiophen-2-YL)-1H-indole in complete growth medium. The final concentrations should typically range from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM). Include a vehicle control (DMSO-treated) group.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.
-
Incubate the plates for 24, 48, and 72 hours at 37°C with 5% CO2.
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
C. Data Analysis and Interpretation
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value , which is the concentration of the compound required to inhibit cell viability by 50%.
| Parameter | Description |
| Seeding Density | 3,000 - 10,000 cells/well |
| Compound Incubation | 24, 48, 72 hours |
| MTT Incubation | 2-4 hours |
| Readout Wavelength | 570 nm |
| Primary Endpoint | IC50 Value (µM) |
| Table 1: Summary of MTT Assay Parameters. |
V. Protocol: Apoptosis Detection (Annexin V/PI Staining)
A. Principle This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17][18]
B. Step-by-Step Protocol
-
Seed U87MG cells in 6-well plates and grow to ~70% confluence.
-
Treat cells with 5-(Benzothiophen-2-YL)-1H-indole at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated and a vehicle control.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well into a single tube.
-
Wash the cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[18][19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[18]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18][20]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[18][19]
-
Analyze immediately by flow cytometry.
C. Data Analysis and Interpretation
-
Healthy Cells: Annexin V negative, PI negative (Lower-Left Quadrant).
-
Early Apoptotic Cells: Annexin V positive, PI negative (Lower-Right Quadrant).[18]
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive (Upper-Right Quadrant).[18]
-
Necrotic Cells: Annexin V negative, PI positive (Upper-Left Quadrant).
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | Negative | Negative |
| Early Apoptosis | Positive | Negative |
| Late Apoptosis/Necrosis | Positive | Positive |
| Table 2: Interpretation of Annexin V/PI Staining Results. |
VI. Protocol: Cell Cycle Analysis
A. Principle This method uses PI to stain the DNA of fixed and permeabilized cells.[21] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[22] Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23]
B. Step-by-Step Protocol
-
Seed and treat U87MG cells as described for the apoptosis assay.
-
Harvest all cells and wash once with PBS.
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][24] This step is critical to prevent cell clumping.
-
Incubate at 4°C for at least 2 hours (or overnight).[24]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[21][25]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, ensuring the data for the PI channel is collected on a linear scale.[25]
C. Data Analysis and Interpretation
-
A histogram of cell count versus PI fluorescence intensity will be generated.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
-
An accumulation of cells in a specific phase (e.g., G2/M arrest) compared to the control suggests the compound interferes with cell cycle progression at that checkpoint.[26]
VII. Protocol: Western Blotting for Signaling Pathway Analysis
A. Principle Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is essential to determine if 5-(Benzothiophen-2-YL)-1H-indole affects the activation state (phosphorylation) of key proteins in the PI3K/Akt and MAPK pathways.
B. Step-by-Step Protocol
-
Cell Lysis: After treating U87MG cells with the compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key targets include:
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
C. Data Analysis and Interpretation
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the expression of each target protein to the loading control (GAPDH or β-Actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total form (e.g., p-Akt / Total Akt).
-
A decrease in the p-Akt/Akt or p-ERK/ERK ratio in treated cells compared to the control would indicate inhibition of these respective pathways.
-
An increase in cleaved PARP or cleaved Caspase-3, and a decrease in the anti-apoptotic protein Bcl-2, would confirm the induction of apoptosis.[28]
VIII. Proposed Mechanism of Action and Signaling Pathway Diagram
Based on the common mechanisms of anti-cancer agents in glioblastoma, we hypothesize that 5-(Benzothiophen-2-YL)-1H-indole inhibits the PI3K/Akt and/or MAPK signaling pathways. Inhibition of these pro-survival pathways leads to cell cycle arrest and the induction of apoptosis.
Caption: Hypothesized mechanism of 5-(Benzothiophen-2-YL)-1H-indole in U87MG cells.
IX. References
-
J. Fan, X., et al. (2018). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. Oncotarget, 9(59), 31465–31469*. [Link]
-
Xu, W., et al. (2016). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. Oncotarget, 7(22), 33436-33449*. [Link]
-
Stachyra, K., & Grzybowska-Szatkowska, L. (2021). MAPK pathway: Potential role in glioblastoma multiforme. Journal of Pre-Clinical and Clinical Research, 15(1), 32-37*. [Link]
-
Hartmann, C., et al. (2013). Cooperativity between MAPK and PI3K signaling activation is required for glioblastoma pathogenesis. Neuro-Oncology, 15(10), 1346–1357*. [Link]
-
Chakravarti, A., et al. (2007). Contribution of PI3K/PTEN-Akt/mTor related signaling pathways in cell growth, migration, and drug resistance of glioblastoma multiforme. Cancer Research, 67(9 Supplement), 4832-4832*. [Link]
-
Bhattacharya, S., et al. (2010). Inhibition of mTOR Activates the MAPK Pathway in Glioblastoma Multiforme. Cancer Investigation, 28(8), 832-838*. [Link]
-
Li, Y., et al. (2023). COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma. Cancers, 15(18), 4583*. [Link]
-
Salhia, B., et al. (2005). Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. Anticancer Research, 25(5), 3465-3471*. [Link]
-
Cytion. (n.d.). U87MG Cell Line. [Link]
-
Song, Y., et al. (2018). The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage. Cellular and Molecular Neurobiology, 38(8), 1529–1539*. [Link]
-
Mohseni, R., et al. (2019). In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme. Shiraz E-Medical Journal, 20(8)*. [Link]
-
Jayapal, M., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(21)*. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Kim, H., et al. (2015). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. ScienceOpen. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. [Link]
-
Flow Cytometry Core Facility. (n.d.). CellCycle Analysis. [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
ResearchGate. (n.d.). Western blot analysis for the Bcl2 protein level in U87MG cells. [Link]
-
ResearchGate. (n.d.). Analysis of Western blot in U87MG cells for apoptosis-related.... [Link]
-
Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway. (2012). Oncology Reports, 28(1), 159-164*. [Link]
-
Potential mechanisms of benzyl isothiocyanate suppression of invasion and angiogenesis by the U87MG human glioma cell line. (2014). Asian Pacific Journal of Cancer Prevention, 15(19), 8225-8230*. [Link]
-
Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). Scientific Reports, 12(1), 16405*. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of mTOR Activates the MAPK Pathway in Glioblastoma Multiforme | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. atcc.org [atcc.org]
- 10. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 11. wiki.digiomics.com [wiki.digiomics.com]
- 12. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. scienceopen.com [scienceopen.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. bosterbio.com [bosterbio.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Potential mechanisms of benzyl isothiocyanate suppression of invasion and angiogenesis by the U87MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
cell-based assay protocol for testing 5-(Benzothiophen-2-YL)-1H-indole potency
Application Notes and Protocols
Topic: Cell-Based Assay Protocol for Testing 5-(Benzothiophen-2-YL)-1H-indole Potency Audience: Researchers, scientists, and drug development professionals.
Determining the In Vitro Antiproliferative Potency of 5-(Benzothiophen-2-YL)-1H-indole using a Cell-Based MTT Assay
Abstract
This application note provides a comprehensive, step-by-step protocol for determining the potency of the novel compound 5-(Benzothiophen-2-YL)-1H-indole. The structural motifs of this compound, specifically the indole and benzothiophene scaffolds, are recognized as privileged structures in medicinal chemistry, frequently associated with significant anticancer properties.[1][2][3] This protocol is therefore designed around a robust and widely utilized cell-based antiproliferation assay—the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay—to quantify the compound's cytotoxic or cytostatic effects on a relevant cancer cell line. We detail the scientific rationale, a complete methodology from cell culture to data analysis, and guidance on data interpretation, establishing a self-validating system for reliable potency assessment.
Scientific Background & Rationale
The development of novel therapeutic agents requires rigorous quantification of their biological activity, a critical quality attribute known as potency.[4][5] Potency assays are essential for lot-to-lot consistency, stability testing, and establishing a clear dose-response relationship.[6][7]
The target compound, 5-(Benzothiophen-2-YL)-1H-indole, is a hybrid molecule containing two key pharmacophores:
-
Indole Scaffold: Indole derivatives are known to exhibit a wide range of anticancer activities by targeting various cellular mechanisms, including the induction of apoptosis, inhibition of protein kinases, cell cycle arrest, and disruption of microtubule assembly.[8][9][10]
-
Benzothiophene Scaffold: This sulfur-containing heterocyclic moiety is also a cornerstone in drug discovery, with derivatives demonstrating broad pharmacological activities, including potent anticancer effects.[2][3][11][12]
Given the established antiproliferative potential of these combined scaffolds, a cell viability assay is the most direct and relevant method to determine the compound's potency. Studies on structurally similar thiophene-indole derivatives have demonstrated significant cytotoxic activity against human colon carcinoma cells (HCT-116), attributing the mechanism to the induction of cell cycle arrest.[13][14] Therefore, this protocol will utilize the HCT-116 cell line as a scientifically justified model system.
Principle of the MTT Assay
The MTT assay is a quantitative, colorimetric method for assessing cell viability. The principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells. These enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells, allowing for the quantification of the compound's inhibitory effect on cell proliferation.
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure for determining the potency of 5-(Benzothiophen-2-YL)-1H-indole.
Caption: Workflow for assessing compound potency via MTT assay.
Materials and Reagents
| Item | Supplier Example | Purpose |
| Cell Line | ||
| HCT-116 (Human Colon Carcinoma) | ATCC (CCL-247) | Biological system for testing |
| Reagents | ||
| 5-(Benzothiophen-2-YL)-1H-indole | N/A | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for test compound |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich (M5655) | Viability indicator |
| Doxorubicin | Sigma-Aldrich | Positive control for cytotoxicity |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | Cell detachment |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Washing cells |
| Media & Supplements | ||
| McCoy's 5A Medium | ATCC (30-2007) | Base medium for HCT-116 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Growth supplement |
| Penicillin-Streptomycin (100x) | Thermo Fisher Scientific | Antibiotic/Antimycotic |
| Equipment & Disposables | ||
| 96-well flat-bottom cell culture plates | Corning | Assay plate |
| Serological pipettes, Pipette tips | VWR | Liquid handling |
| Cell culture flasks (T-75) | Corning | Cell propagation |
| CO2 Incubator (37°C, 5% CO2) | Binder, Thermo Fisher | Cell incubation |
| Microplate Reader | BioTek, Molecular Devices | Absorbance measurement |
| Biosafety Cabinet (Class II) | Baker, Labconco | Sterile cell handling |
| Hemocytometer or Automated Cell Counter | Bio-Rad, Countess | Cell counting |
Detailed Step-by-Step Protocol
-
Culture Conditions: Culture HCT-116 cells in T-75 flasks using McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. This complete medium provides the necessary nutrients and factors for optimal cell growth.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency (typically every 3-4 days).
-
Aspirate the old medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS to remove residual serum that can inhibit trypsin activity.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed a new T-75 flask at a ratio of 1:5 to 1:10.
-
-
Compound Stock Preparation: Prepare a 10 mM stock solution of 5-(Benzothiophen-2-YL)-1H-indole in 100% DMSO. Aliquot and store at -20°C. Rationale: A high-concentration stock minimizes the final DMSO concentration in the assay wells, preventing solvent-induced toxicity.
-
Serial Dilutions: On the day of the experiment, perform a serial dilution of the stock solution in complete medium to create working concentrations. For a typical IC50 determination, a 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%. This is crucial for valid comparison.
-
-
Cell Seeding:
-
Trypsinize and count the HCT-116 cells as described in Part A.
-
Dilute the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well). Rationale: This density ensures cells are in the exponential growth phase during the treatment period.
-
Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects (evaporation).
-
-
Pre-incubation: Incubate the plate for 24 hours at 37°C, 5% CO2. This allows the cells to attach firmly to the plate surface and resume normal growth.
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Controls are essential for data validation:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound wells (e.g., 0.5%). This represents 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM). This confirms the assay is responsive to cytotoxic effects.
-
Media Blank: Wells containing only medium (no cells). This is used for background subtraction.
-
-
-
Incubation: Incubate the treated plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (including controls).
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Calculation:
-
Corrected Absorbance: Subtract the average absorbance of the media blank from all other wells.
-
Percentage Viability: Calculate using the following formula: % Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control) * 100
-
Percentage Inhibition: Calculate as: % Inhibition = 100 - % Viability
-
-
IC50 Determination:
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to fit the dose-response curve.
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation and Interpretation
The results should be presented in a clear, tabular format and visualized as a dose-response curve.
Table 1: Sample Antiproliferative Activity Data
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Inhibition |
| 0 (Vehicle Control) | 1.250 | 0% |
| 0.1 | 1.188 | 5% |
| 0.3 | 1.050 | 16% |
| 1.0 | 0.825 | 34% |
| 3.0 | 0.600 | 52% |
| 10.0 | 0.313 | 75% |
| 30.0 | 0.150 | 88% |
| 100.0 | 0.088 | 93% |
| Calculated IC50 | 2.8 µM |
A successful experiment will show a clear sigmoidal dose-response relationship. The potency of the compound is inversely related to its IC50 value—a lower IC50 indicates higher potency. The positive control (Doxorubicin) should exhibit a potent cytotoxic effect, while the vehicle control should show minimal to no inhibition of cell growth.
References
- Shafiei, M., Peyton, M., Hasanzadeh, F., & Foroumadi, A. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Medicinal Chemistry.
- Mondal, P., Kumar, V., & Singh, M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Kumar, A., Singh, B., & Kumar, M. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules.
- Ahmad, A., Sak, K., & Farhan, M. (2019). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets.
- Kumar, P., Goel, N., Ganjoo, S., & Bhagat, S. (2021). Basic mechanism of action for indole containing anti-lung cancer drugs.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1092-1117.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
- Khedkar, S. A., & Haghi, A. K. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Royal Society of Chemistry.
- Nikopour, A., & Li, M. (2019). How To Design Cell-based Potency Assays. Bioprocess Online.
- Bravery, C. A. (2013).
- Vimpari, A., & Ritari, J. (2023). Potency testing of cell and gene therapy products. Cytotherapy, 25(5), 465-475.
- Pharmaron. (2022). Potency Assay Guide (3rd ed.). Pharmaron.
- BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.
- BenchChem. (2025). Cross-Validation of Experimental Results for 6-(Benzothiophen-2-YL)-1H-indole and Its Analogs. BenchChem.
- Al-Ostath, A., El-Enany, M. M., & Al-Ghorbani, M. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 18873.
- Schwan, J., Grätz, S., & Köberle, M. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules, 27(18), 5988.
- Kim, J., Kim, D. M., & Lee, K. H. (2018). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Journal of Microbiology and Biotechnology, 28(11), 1916-1921.
- BenchChem. (2025). Potential Biological Activities of 6-(Benzothiophen-2-YL)-1H-indole: A Technical Guide. BenchChem.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 10(16), 1945-1961.
- Lee, J. H., & Lee, J. (2014). The Indole Pulse: A New Perspective on Indole Signalling in Escherichia coli. PLoS ONE, 9(4), e93168.
- Furniss, R. C. D., Heras, B., & Schembri, M. A. (2021). A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. Scientific Reports, 11(1), 1475.
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 5. Potency testing of cell and gene therapy products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Design Cell-based Potency Assays [bioprocessonline.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for quantifying 5-(Benzothiophen-2-YL)-1H-indole in biological samples
Application Note & Protocol
Quantitative Determination of 5-(Benzothiophen-2-YL)-1H-indole in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The compound 5-(Benzothiophen-2-YL)-1H-indole, a hybrid molecular scaffold composed of benzothiophene and indole moieties, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] Indole and benzothiophene derivatives are known for a wide spectrum of biological activities.[1] Accurate quantification of such novel compounds in biological samples (e.g., plasma, urine, tissue homogenates) is a cornerstone of preclinical and clinical research, providing essential data for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
This document provides a comprehensive guide to developing and validating a robust analytical method for the quantification of 5-(Benzothiophen-2-YL)-1H-indole in biological matrices. The recommended approach utilizes Solid-Phase Extraction (SPE) for sample cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This methodology is presented as a starting point, grounded in established bioanalytical principles for small molecules, and is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4]
Analyte Characteristics and Methodological Considerations
Molecular Structure: 5-(Benzothiophen-2-YL)-1H-indole Molecular Formula: C₁₆H₁₁NS[1] Molecular Weight: 249.33 g/mol [1]
The structure suggests a relatively non-polar, aromatic molecule. The indole nitrogen provides a potential site for protonation, making it suitable for analysis by positive ion mass spectrometry. These characteristics guide the selection of appropriate sample preparation and chromatography techniques. The choice of an analytical method is driven by the need for high sensitivity, to detect low concentrations of the analyte, and high selectivity, to distinguish it from endogenous matrix components.[5][6] LC-MS/MS is the gold standard for this purpose in modern bioanalysis.[2][5]
Recommended Bioanalytical Workflow
A robust bioanalytical workflow is critical for achieving reproducible and reliable results. The proposed workflow for 5-(Benzothiophen-2-YL)-1H-indole consists of three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the quantification of 5-(Benzothiophen-2-YL)-1H-indole.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is recommended for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, thereby reducing matrix effects in the MS source.[7][8] A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) is often effective for analytes with both hydrophobic and ionizable moieties.
Protocol:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Take 200 µL of the biological sample (e.g., plasma), add an appropriate internal standard (IS), and vortex. Dilute the sample with 400 µL of 0.1% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
LC-MS/MS Analysis
The following are recommended starting conditions for method development. Optimization will be necessary.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a good starting point for separating this type of molecule.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-4.0 min: Linear ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Given the indole nitrogen, positive mode should be efficient. An alternative like Atmospheric Pressure Chemical Ionization (APCI) could be explored if ESI proves suboptimal.[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. For 5-(Benzothiophen-2-YL)-1H-indole, this would be m/z 250.3. The product ion would need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the cleavage of the bond between the two heterocyclic rings.
-
Internal Standard (IS) MRM Transition: A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with a different mass should be used.
-
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[2][12][13] The validation process establishes through documented evidence that the method is suitable for its intended purpose.
Key Validation Parameters and Acceptance Criteria (based on FDA Guidance):
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensures the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy & Precision | Determines the closeness of measured values to the true value and the reproducibility of measurements. | Replicate analyses of quality control (QC) samples at multiple concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Demonstrates the relationship between instrument response and analyte concentration. | A curve with at least six non-zero standards. A correlation coefficient (r²) ≥ 0.99 is typically desired. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction process. | The response of the analyte from an extracted sample is compared to the response of an unextracted standard. Should be consistent and reproducible. |
| Matrix Effect | Assesses the ion suppression or enhancement from matrix components. | The response of the analyte in a post-extraction spiked sample is compared to the response in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Data Summary
All quantitative validation data should be presented in a clear, tabular format for easy review and interpretation.
Example Table for Accuracy and Precision Data:
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 5 | 0.95 | 95.0 | 8.2 |
| Low QC | 3.0 | 5 | 2.90 | 96.7 | 6.5 |
| Mid QC | 50 | 5 | 51.5 | 103.0 | 4.1 |
| High QC | 200 | 5 | 198.2 | 99.1 | 3.8 |
Conclusion
This application note provides a detailed framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 5-(Benzothiophen-2-YL)-1H-indole in biological samples. The combination of solid-phase extraction and tandem mass spectrometry offers a robust platform for supporting drug discovery and development activities. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable, and defensible data.
References
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
KCAS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Shinde, S. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
AIT Bioscience. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
De Nys, H., & Van Eeckhaut, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
Al-Daghfal, W., & Al-Attas, A. (2019). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
Spectroscopy Online. (2026, January 15). Using Ambient Ionization Techniques to Enable Polymer Characterization. Retrieved from [Link]
-
AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples. Retrieved from [Link]
-
Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Retrieved from [Link]
-
Xiong, Y., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH. Retrieved from [Link]
-
Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Retrieved from [Link]
-
Sobia, A., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-thiophen-2-yl-1H-benzo[g]indole. PubChem. Retrieved from [Link]
-
Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]
-
Knihnicki, P., et al. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. MDPI. Retrieved from [Link]
-
Słoczyńska, K., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Retrieved from [Link]
-
Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. Retrieved from [Link]
-
Hsieh, Y., et al. (1999). Fast liquid chromatographic-mass spectrometric determination of pharmaceutical compounds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one. PubChem. Retrieved from [Link]
Sources
- 1. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues [mdpi.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Synthesis of 5-(Benzothiophen-2-YL)-1H-indole Analogs: An Application Guide for Drug Discovery
Introduction: The Therapeutic Promise of Benzothiophene-Indole Scaffolds
In the landscape of medicinal chemistry, the fusion of privileged structural motifs often leads to the discovery of novel therapeutic agents with enhanced potency and unique pharmacological profiles. The 5-(Benzothiophen-2-YL)-1H-indole scaffold represents a compelling example of such a strategy, wedding the biologically significant indole nucleus with the versatile benzothiophene ring system. Both indole and benzothiophene are independently recognized for their presence in a multitude of natural products and FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic combination of these two heteroaromatic systems offers a unique three-dimensional architecture ripe for exploration in drug discovery, with reported applications as antibacterial agents against strains like S. aureus and MRSA, and as potential modulators of key biological targets.[1]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and a survey of alternative synthetic strategies. Our aim is to empower researchers to confidently synthesize and explore the therapeutic potential of this promising class of molecules.
Strategic Approaches to Synthesis: A Field-Proven Perspective
The construction of the pivotal C-C bond between the indole and benzothiophene rings is the cornerstone of synthesizing the target analogs. Several modern cross-coupling methodologies can be employed, each with its own set of advantages and considerations. This section will delve into the most prevalent and effective strategies, providing the expertise-driven insights necessary for successful synthesis.
The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely adopted method for the synthesis of biaryl and hetero-biaryl compounds, including 5-(Benzothiophen-2-YL)-1H-indole.[3][4] This reaction's popularity stems from its remarkable functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and generally mild reaction conditions.[3]
The core of this transformation involves the coupling of a 5-halo-1H-indole (typically 5-bromo-1H-indole) with benzothiophene-2-boronic acid or its corresponding ester derivative in the presence of a palladium catalyst, a suitable ligand, and a base.
Causality Behind Experimental Choices: Why This Approach Excels
The selection of the Suzuki-Miyaura coupling is a deliberate one, guided by several key factors that enhance the probability of a successful and high-yielding synthesis. The relatively low toxicity of the boron-containing reagents and byproducts makes it an environmentally more benign choice compared to other organometallic coupling reactions. Furthermore, the mechanism of the Suzuki-Miyaura coupling is well-understood, allowing for rational optimization of reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical and can be tailored to the specific electronic and steric properties of the coupling partners.[3] For heteroaryl couplings, such as the one described here, the use of specialized phosphine ligands can significantly enhance catalytic activity and prevent catalyst deactivation.
Alternative Synthetic Routes: Expanding the Chemist's Toolkit
While the Suzuki-Miyaura coupling is the preferred method, a comprehensive understanding of alternative synthetic strategies is invaluable for any drug discovery program. These alternatives can offer solutions when the primary route is suboptimal or to access a wider range of chemical diversity.
-
Heck Coupling: The palladium-catalyzed Heck coupling offers a viable alternative for the formation of the C-C bond. This reaction typically involves the coupling of a 5-halo-1H-indole with 2-vinylbenzothiophene. While effective, the synthesis of the vinyl partner may add extra steps to the overall sequence.[5]
-
Direct C-H Activation/Arylation: Emerging as a powerful and atom-economical strategy, direct C-H activation allows for the coupling of a benzothiophene derivative directly with the C-H bond at the 5-position of the indole ring.[6][7][8][9] This approach avoids the pre-functionalization of the indole ring with a halide, thus shortening the synthetic sequence. However, achieving high regioselectivity can be a challenge and often requires the use of directing groups.[6]
Experimental Protocols: From Theory to Practice
This section provides detailed, step-by-step protocols for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole analogs. These protocols are designed to be self-validating, with clear instructions and checkpoints for monitoring reaction progress.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indole with Benzothiophene-2-boronic Acid
This protocol is a representative procedure based on established methodologies for heteroaromatic Suzuki-Miyaura cross-coupling reactions.[3][4][10]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-1H-indole | 196.04 | 196 mg | 1.0 | 1.0 |
| Benzothiophene-2-boronic acid | 178.02 | 214 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Equipment:
-
10 mL microwave reaction vial with a stir bar
-
Microwave reactor or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add 5-bromo-1H-indole (196 mg, 1.0 mmol), benzothiophene-2-boronic acid (214 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100-120 °C for 30-60 minutes in a microwave reactor, or for 4-12 hours in an oil bath with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(Benzothiophen-2-YL)-1H-indole.
Expertise in Action: Rationale for Reagent Selection
-
Catalyst and Ligand (Pd(dppf)Cl₂): For the coupling of heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are often superior to simpler catalysts like Pd(PPh₃)₄. These ligands promote the reductive elimination step and stabilize the palladium(0) active species, leading to higher yields and faster reaction times.
-
Base (K₂CO₃): The base plays a crucial role in the transmetalation step of the catalytic cycle. Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.
-
Solvent System (Dioxane/Water): The use of a biphasic solvent system is common in Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
Protocol 2: Heck Coupling of 5-Bromo-1H-indole with 2-Vinylbenzothiophene (Representative)
This protocol is a representative procedure based on established Heck coupling methodologies.
Reaction Scheme:
A representative Heck coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-1H-indole | 196.04 | 196 mg | 1.0 | 1.0 |
| 2-Vinylbenzothiophene | 160.23 | 192 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 11 mg | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine | 304.38 | 30 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: In a sealed tube, combine 5-bromo-1H-indole (196 mg, 1.0 mmol), 2-vinylbenzothiophene (192 mg, 1.2 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).
-
Solvent and Base Addition: Add acetonitrile (10 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Inert Atmosphere: Seal the tube and purge with nitrogen or argon.
-
Reaction: Heat the mixture to 100 °C for 12-24 hours.
-
Monitoring and Workup: Follow the monitoring and workup procedures as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Characterization of Synthesized Analogs
Unambiguous characterization of the synthesized compounds is paramount to ensure their identity and purity. The following techniques are essential for the structural elucidation of 5-(Benzothiophen-2-YL)-1H-indole analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the indole and benzothiophene protons, including a broad singlet for the indole N-H proton typically in the range of δ 8.0-11.0 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on both ring systems. The ¹³C NMR spectrum will show the expected number of signals for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate measurement of its mass.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Indole N-H: broad singlet, δ 8.0-11.0 ppm. Aromatic protons: multiplets, doublets, triplets, δ 7.0-8.5 ppm. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, with chemical shifts influenced by the heteroatoms and aromatic rings. |
| HRMS | Molecular ion peak corresponding to the exact mass of the target compound. |
| IR | N-H stretch: ~3400 cm⁻¹. C-H aromatic stretch: ~3100-3000 cm⁻¹. C=C aromatic stretch: ~1600-1450 cm⁻¹. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise during the synthesis. This section provides guidance on common issues and strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst, poor quality reagents, incorrect reaction temperature, insufficient degassing. | Use a fresh batch of catalyst and high-purity reagents. Optimize the reaction temperature. Ensure thorough degassing of solvents. Consider using a different palladium catalyst/ligand combination (e.g., Buchwald ligands).[11] |
| Formation of side products (e.g., homocoupling of boronic acid) | Incorrect stoichiometry, reaction temperature too high. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Lower the reaction temperature. |
| Difficulty in purification | Co-eluting impurities. | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider recrystallization as an alternative purification method. |
Conclusion: A Gateway to Novel Therapeutics
The synthesis of 5-(Benzothiophen-2-YL)-1H-indole analogs offers a fertile ground for the discovery of new drug candidates. The methodologies outlined in this guide, with a primary focus on the versatile Suzuki-Miyaura cross-coupling, provide a clear and reliable path for accessing these valuable compounds. By understanding the rationale behind the experimental choices and being equipped with effective troubleshooting strategies, researchers can confidently navigate the synthetic challenges and unlock the full therapeutic potential of this promising molecular scaffold. The continued exploration of this chemical space is poised to yield novel molecules with significant impact on human health.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012. Available from: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. 2019. Available from: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. Available from: [Link]
-
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. 2021. Available from: [Link]
-
C H Activation of Indoles. ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. Available from: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Org. Chem. Front. 2017. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. Available from: [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed C-H Arylation For The Synthesis Of Indole Derivatives. Globe Thesis. 2024. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. 2019. Available from: [Link]
-
Access to polysubstituted indoles or benzothiophenes via palladium-catalyzed cross-coupling of furfural tosylhydrazones with 2-iodoanilines or 2-iodothiophenols. Chemical Communications. 2015. Available from: [Link]
-
Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. 2023. Available from: [Link]
-
A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. Organic Letters. 2005. Available from: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. 2011. Available from: [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Indian Academy of Sciences. Available from: [Link]
-
A Synthetic Method for Palladium-Catalyzed Stannylation at the 5- and 6-Benzo Positions of Indoles. Scilit. 2004. Available from: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. 2013. Available from: [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences. 2022. Available from: [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. 2022. Available from: [Link]
Sources
- 1. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 5-(Benzothiophen-2-YL)-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic rationale behind procedural choices and provide field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 5-(Benzothiophen-2-YL)-1H-indole?
A1: The most prevalent and well-documented methods involve palladium-catalyzed cross-coupling reactions. The two primary approaches are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 5-halo-1H-indole (typically 5-bromo-1H-indole) with benzothiophene-2-boronic acid or its corresponding boronic ester. This method is widely used due to its high functional group tolerance and generally good yields.[1]
-
Direct C-H Arylation: This more atom-economical approach involves the direct coupling of a 1H-indole with a 2-halobenzothiophene (e.g., 2-bromobenzothiophene). While potentially more efficient, achieving high regioselectivity at the C5 position of the indole can be challenging and may require a directing group.[2][3]
Q2: Why is my Suzuki-Miyaura coupling reaction yield for 5-(Benzothiophen-2-YL)-1H-indole consistently low?
A2: Low yields in the Suzuki-Miyaura coupling of 5-bromoindole are often attributed to several factors:
-
Interference from the Indole N-H Proton: The acidic N-H proton of the indole can be deprotonated by the base, which can lead to side reactions or catalyst deactivation.[4][5]
-
Side Reactions: The most common side reactions are the debromination of the 5-bromoindole starting material and the homocoupling of the benzothiophene-2-boronic acid.[4]
-
Catalyst Deactivation: The sulfur atom in the benzothiophene moiety can potentially act as a catalyst poison for the palladium catalyst.[6]
Q3: Can I perform a direct C-H arylation to synthesize this molecule, and how do I control the position of the coupling on the indole ring?
A3: Yes, direct C-H arylation is a viable but more complex alternative. The inherent reactivity of the indole ring favors functionalization at the C2 or C3 positions.[7][8] To achieve selective arylation at the C4 or C5 positions, a directing group, such as a pivaloyl group at the C3 position, is often necessary to guide the palladium catalyst to the desired location.[2][3]
Troubleshooting Guide
This section provides a detailed breakdown of common experimental issues and their solutions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause 1: Interference of the Indole N-H Proton
The acidic proton on the indole nitrogen can be deprotonated by the base, leading to a more electron-rich indole ring. This can increase the rate of undesired side reactions, such as reductive debromination.[4][5]
-
Troubleshooting Action: Protect the indole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. These groups can be easily removed after the coupling reaction.
Experimental Protocol: N-Boc Protection of 5-Bromo-1H-indole
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-bromo-1H-indole.
Potential Cause 2: Catalyst Deactivation by Benzothiophene
Sulfur-containing compounds are known to coordinate to and poison palladium catalysts, reducing their activity.[6]
-
Troubleshooting Action:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for partial deactivation.
-
Use a Robust Ligand: Employ electron-rich and bulky phosphine ligands, such as SPhos or XPhos, which can stabilize the palladium center and resist poisoning.
-
Potential Cause 3: Side Reactions - Debromination and Homocoupling
-
Debromination of 5-Bromoindole: This occurs when the bromoindole reacts with a hydride source in the reaction mixture instead of coupling with the boronic acid.[4]
-
Homocoupling of Benzothiophene-2-boronic Acid: This side reaction forms 2,2'-bibenzothiophene and is often promoted by the presence of oxygen.[4]
-
Troubleshooting Actions:
-
Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) to minimize water and oxygen content.
-
Use High-Purity Reagents: Ensure the purity of all starting materials, especially the boronic acid, as impurities can promote side reactions.
-
Issue 2: Poor Regioselectivity in Direct C-H Arylation
Potential Cause: Inherent Reactivity of the Indole Ring
The pyrrole ring of indole is more electron-rich than the benzene ring, leading to a preference for electrophilic attack and C-H activation at the C2 and C3 positions.[7][8]
-
Troubleshooting Action: Employ a directing group at the C3 position of the indole to sterically hinder reaction at C2 and electronically direct the palladium catalyst to the C4 or C5 position. A removable pivaloyl group is a common and effective choice.[2][3]
Experimental Workflow: Direct C-H Arylation with a Directing Group
Caption: Workflow for Direct C-H Arylation using a Directing Group.
Optimized Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromo-1H-indole
This protocol is a robust starting point for the synthesis of 5-(Benzothiophen-2-YL)-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Indole Substrate | N-Boc-5-bromo-1H-indole | N-protection minimizes side reactions associated with the acidic N-H proton.[4] |
| Boronic Acid | Benzothiophene-2-boronic acid or its pinacol ester | Pinacol esters can offer greater stability and reduce protodeboronation. |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that stabilize the catalyst and promote efficient coupling. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective bases for facilitating the transmetalation step. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) | A biphasic solvent system is often optimal for Suzuki couplings. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without significant thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst oxidation and homocoupling side reactions. |
Step-by-Step Methodology:
-
To a Schlenk flask, add N-Boc-5-bromo-1H-indole (1.0 eq), benzothiophene-2-boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%) in the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Deprotection of the N-Boc Group:
-
Dissolve the purified N-Boc-5-(benzothiophen-2-YL)-1H-indole in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the final product.
Data Interpretation: Spectroscopic Characterization
The following is a guide to the expected spectroscopic data for 5-(Benzothiophen-2-YL)-1H-indole, based on the analysis of its constituent moieties.[9]
¹H NMR Spectroscopy:
-
Indole N-H: A broad singlet is expected in the downfield region (δ 8.0-11.0 ppm).
-
Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both the indole and benzothiophene rings.
¹³C NMR Spectroscopy:
-
The spectrum will display signals for all 16 carbon atoms. The chemical shifts will be influenced by the nitrogen and sulfur heteroatoms and the aromatic ring currents.
References
- Sames, D., & Fagnou, K. (2004). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 126(51), 17056–17067.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction. Organic Chemistry Frontiers, 1(1), 52-55.
- Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2017). Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions.
- Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organic Letters, 12(16), 3578–3581.
- Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organometallics, 40(14), 2198-2203.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Bromoindole.
- Singh, U. P., & Gaunt, M. J. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7234-7239.
- Magano, J., & Dunetz, J. R. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(6), 1156–1161.
- Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie, 129(14), 4028-4033.
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746.
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki-Miyaura coupling.
- BenchChem. (2025). 20230818 Indole Synthesis SI.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling.
- BenchChem. (2025).
- BenchChem. (2025). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.
- Beilstein Journals. (2017). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Maluenda, I., & Navarro, O. (2025). Suzuki–Miyaura (hetero-)
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746.
- Yao, T., Zhang, L., Li, Y., & Zhou, H. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870.
- Wang, D., & Gevorgyan, V. (2015). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 2(6), 633-636.
- Nolan, S. P., & Cazin, C. S. J. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(1), 123-133.
- Daugulis, O. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling.
- Yao, T., Zhang, L., Li, Y., & Zhou, H. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
- Wang, C., & Glorius, F. (2017). Regioselective direct arylation of indoles on the benzenoid moiety.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 6-(Benzothiophen-2-YL)-1H-indole.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole: Reproducibility and Robustness of Common Protocols.
- Ghorai, S., & Jana, S. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 65.
- Maccioni, E., & Alcaro, S. (2013). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Molecules, 18(1), 743-753.
- ResearchGate. (2018). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Yao, T., Zhang, L., Li, Y., & Zhou, H. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870.
- Subhas, M. S., Racharlawar, S. S., Sridhar, B., Kennady, P. K., Likhar, P. R., Kantam, M. L., & Bhargava, S. K. (2010). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Organic & Biomolecular Chemistry, 8(13), 3001-3006.
- Tlili, A., & Schou, M. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(57), 14211-14216.
- Maccioni, E., & Alcaro, S. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 743-753.
- Gevorgyan, V. (2014). Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles. The Journal of Organic Chemistry, 79(24), 12362-12371.
- Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2024).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Google Patents. (2009).
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective direct arylation of indoles on the benzenoid moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-(Benzothiophen-2-YL)-1H-indole
Welcome to the technical support center for the purification of crude 5-(Benzothiophen-2-YL)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The insights provided herein are based on established chemical principles and field-proven experience in organic synthesis and purification.
Introduction to Purification Challenges
5-(Benzothiophen-2-YL)-1H-indole is a structurally complex molecule featuring two distinct heterocyclic moieties. This unique structure, while conferring desirable biological activities, also presents specific purification challenges.[1][2] The presence of both an indole and a benzothiophene ring system can lead to a range of impurities with similar polarities and solubilities to the target compound, making separation difficult. This guide will provide a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-(Benzothiophen-2-YL)-1H-indole?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common synthetic strategies for analogous compounds often involve cross-coupling reactions.[3] Potential impurities could include:
-
Starting Materials: Unreacted indole or benzothiophene precursors.
-
Homocoupled Products: Dimerized indole or benzothiophene species.
-
Reaction Intermediates: Partially reacted intermediates from the coupling process.
-
Solvent and Reagent Residues: Residual solvents, bases, or catalysts used in the synthesis.[1][2]
Q2: My compound appears to be degrading on silica gel during column chromatography. What can I do?
A2: The indole nucleus can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to degradation of your target compound.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (0.1-1%) in your eluent.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column for highly polar or sensitive compounds.[4]
Q3: I'm struggling to crystallize my purified compound. It keeps "oiling out." What are the likely causes and solutions?
A3: "Oiling out" during crystallization is a common issue, often caused by the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.[4]
-
Optimize Cooling: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[4]
-
Pre-Purification: If impurities are suspected, a preliminary purification step, such as a quick filtration through a plug of silica, might be necessary.[4]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary technique for purifying 5-(Benzothiophen-2-YL)-1H-indole. Below is a troubleshooting guide for common issues.
| Issue | Possible Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | Incorrect solvent system polarity. | Systematically vary the eluent polarity. A gradient elution from a non-polar to a more polar solvent system can be effective.[5] |
| Column overloading. | The amount of crude material should typically be 1-5% of the mass of the stationary phase. Use a larger column for larger sample quantities.[4] | |
| Compound Streaking on TLC/Column | Compound is interacting too strongly with the stationary phase (e.g., acidic indole on silica). | Add a modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize acidic sites on the silica gel.[4] |
| Compound Not Eluting from the Column | Compound is too polar for the chosen solvent system. | Drastically increase the polarity of the mobile phase. Consider switching to a more polar solvent like methanol or using a reversed-phase column. |
| Irreversible adsorption or decomposition on silica gel. | Before running a column, spot the compound on a TLC plate and let it sit for an hour, then elute to check for degradation. If degradation occurs, switch to a neutral stationary phase like alumina or use reversed-phase chromatography.[4] |
Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography.
Troubleshooting Guide: Crystallization
Crystallization is an excellent method for obtaining highly pure 5-(Benzothiophen-2-YL)-1H-indole.
| Issue | Possible Cause | Recommended Solution |
| Compound Fails to Crystallize ("Oiling Out") | Solution is supersaturated or cooled too quickly. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. A heated oil bath that is slowly cooled can be effective. |
| Presence of impurities inhibiting crystal lattice formation. | Attempt a preliminary purification by a different method, such as flash chromatography, to remove the problematic impurities.[4] | |
| Incorrect solvent choice. | The ideal crystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |
| Low Recovery of Crystalline Product | Compound has significant solubility in the mother liquor. | Cool the crystallization mixture in an ice bath or refrigerator to minimize solubility. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method judiciously as it can also adsorb the product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can promote crystallization.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Logical Flow for Crystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization.
Purity Assessment
After purification, it is crucial to assess the purity of your 5-(Benzothiophen-2-YL)-1H-indole.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[6] A single sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
By following this guide, researchers can effectively navigate the purification challenges of crude 5-(Benzothiophen-2-YL)-1H-indole, leading to a highly pure compound for subsequent research and development.
References
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Purification method of benzothiophene. (n.d.). Google Patents.
- Crystallization process of tricyclic indole derivatives. (n.d.). Google Patents.
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Indole-, Benzo[b]thiophene-, and Benzo[b]selenophene-Based Analogues of the Resveratrol Dimers Viniferifuran and (±)-Dehydroampelopsin B. (2018). ACS Publications. Retrieved from [Link]
-
Inherently Chiral Oligomers Based on Indole–Benzothiophene Core. (n.d.). University of Milan. Retrieved from [Link]
-
Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. Retrieved from [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate. Retrieved from [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (n.d.). Google Patents.
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). ResearchGate. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.
- Processes for production of indole compounds. (n.d.). Google Patents.
Sources
- 1. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzothiophene Derivatives
Welcome to the Technical Support Center for the synthesis of benzothiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzothiophenes are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is critical for advancing novel therapeutics and technologies.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiophene derivatives. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and ultimately, achieve higher yields and purity in your synthetic endeavors.
I. Foundational Synthetic Strategies: An Overview
The synthesis of the benzothiophene core can be approached through several robust methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are widely used for their versatility in forming C-C and C-S bonds, enabling the construction of a diverse range of substituted benzothiophenes.[2]
-
Iodine-Catalyzed Reactions: Offering a more environmentally benign and cost-effective alternative, iodine-catalyzed cyclizations have gained prominence for their efficiency under metal- and solvent-free conditions.[2]
-
Metal-Free Syntheses: These reactions are gaining traction due to their lower cost and reduced metal contamination in the final products. They often involve base-promoted cyclizations or rearrangements.
-
Photocatalytic and Electrochemical Methods: Emerging as green and efficient alternatives, these methods utilize light or electricity to drive the desired transformations under mild conditions.[2]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific challenges you may encounter in the laboratory.
A. Low Reaction Yield
Question 1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I systematically optimize the reaction conditions?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge. The issue often arises from a suboptimal choice of catalyst, oxidant (co-catalyst), solvent, or temperature. A systematic approach to optimizing these parameters is crucial for improving your yield.
Causality and Optimization Strategy:
The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the reaction environment.
-
Catalyst Selection: The choice of the palladium source is critical. Different palladium complexes exhibit varying reactivity. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, optimization studies have demonstrated that Pd(OAc)₂ often provides superior results compared to PdCl₂ or Pd(TFA)₂.
-
Oxidant (Co-catalyst): A co-catalyst, typically a copper salt, is often required to facilitate the regeneration of the active palladium catalyst. The nature of the copper salt can significantly impact the reaction outcome. For example, Cu(OAc)₂ has been shown to be more effective than CuCl₂ or Cu(OTf)₂ in certain C2-arylation reactions.
-
Solvent Effects: The solvent plays a crucial role in dissolving the reactants and stabilizing the intermediates in the catalytic cycle. Polar aprotic solvents like DMSO and DMF are often effective. A solvent screen is recommended to identify the optimal medium for your specific substrate.
-
Temperature Control: The reaction temperature influences the rate of each step in the catalytic cycle. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable.
Systematic Workflow for Troubleshooting Low Yields:
Here is a logical workflow to guide your optimization efforts:
Systematic workflow for troubleshooting low yields.
Data-Driven Optimization:
The following table summarizes the optimization of a Pd-catalyzed C2-arylation of benzo[b]thiophene 1,1-dioxide, illustrating the impact of different catalysts, oxidants, and solvents on the reaction yield.
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Experimental Protocol: Optimized Pd-Catalyzed C2-Arylation
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
B. Poor Regioselectivity
Question 2: I am struggling with poor regioselectivity between C2 and C3 functionalization in my benzothiophene synthesis. How can I achieve selective C3 arylation?
Answer:
Achieving C3 selectivity over the electronically more favored C2 position is a common challenge in the functionalization of benzothiophenes.[3] Traditional methods often necessitate the use of directing groups or harsh reaction conditions. A modern, metal-free approach that offers excellent C3 selectivity involves the use of readily accessible benzothiophene S-oxides as precursors.[3]
Mechanism for Regioselective C3-Arylation:
This method proceeds through an interrupted Pummerer reaction, which ensures complete regioselectivity for the C3 position under mild conditions. The reaction involves the activation of the S-O bond in the benzothiophene S-oxide, followed by nucleophilic attack from a phenol or silane coupling partner. This forms an intermediate that undergoes a charge-accelerated[4][4]-sigmatropic rearrangement, delivering the coupling partner specifically to the C3 position.
Sources
Technical Support Center: Navigating Side Reactions in the Fischer Indole Synthesis of Thiophene Derivatives
The Fischer indole synthesis is a robust and storied method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1][2] When applied to thiophene-based ketones or aldehydes, it unlocks access to a valuable class of N,S-heteroacenes—thienoindoles—which are integral to the development of novel therapeutics and organic electronics.[3][4][5]
However, the path from a thienylhydrazone to the desired fused heterocyclic system is frequently complicated by competing reaction pathways. This guide provides researchers, chemists, and drug development professionals with a dedicated troubleshooting resource. Structured in a practical question-and-answer format, it addresses the common side reactions and experimental pitfalls encountered when synthesizing thiophene derivatives via the Fischer methodology. Here, we move beyond simple protocols to explain the causality behind these challenges, offering field-proven insights and validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions I should be aware of in this synthesis?
A1: The primary challenges in the Fischer indolization of thiophene derivatives stem from three main issues:
-
Regioselectivity: With unsymmetrical thienyl ketones, the initial enamine formation can occur on either side of the carbonyl, leading to a mixture of thieno[3,2-b]indoles and thieno[2,3-b]indoles.[6] The reaction's regiochemical outcome is highly sensitive to acid strength and substituent effects.[7]
-
Reaction Stalling or Failure: Incomplete conversion is a frequent problem, often due to catalyst deactivation, insufficient reaction temperature, or electronic effects from the substrates themselves.[3]
-
N-N Bond Cleavage: This is a fatal side reaction where the key ene-hydrazine intermediate fragments instead of undergoing the desired[8][8]-sigmatropic rearrangement. This pathway is particularly prevalent when the arylhydrazine contains strong electron-donating groups.[9]
Q2: How does the choice of acid catalyst influence the reaction and potential side products?
A2: The acid catalyst is arguably the most critical variable. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used.[2] The choice impacts both reaction rate and selectivity.
-
Strong Brønsted Acids (PPA, Methanesulfonic Acid): These are excellent for driving the reaction forward but can be aggressive, sometimes leading to decomposition or undesired rearrangements. Strong acids tend to favor enolization at the less-substituted carbon of a ketone, which can be used to control regioselectivity.[8]
-
Weaker Brønsted Acids (Acetic Acid): Often used for the initial hydrazone formation, acetic acid may not be potent enough for the subsequent cyclization of more challenging substrates.[3]
-
Lewis Acids (ZnCl₂, BF₃): These are highly effective and can sometimes provide better yields where protic acids fail, particularly for substrates prone to N-N bond cleavage.[9] They must be used under strictly anhydrous conditions, as water can inhibit their catalytic activity.[3]
Troubleshooting Guide: Specific Problems & Solutions
Problem 1: My reaction yields a mixture of regioisomers. How can I improve selectivity?
Underlying Cause: The formation of regioisomers arises from the non-selective formation of the two possible enamine intermediates from an unsymmetrical thiophene ketone. The subsequent[8][8]-sigmatropic rearrangement then proceeds down two parallel pathways, yielding isomeric products.
Workflow for Optimizing Regioselectivity
Caption: A decision workflow for troubleshooting poor regioselectivity.
Solutions:
-
Systematic Acid Screening: The strength of the acid catalyst directly influences the direction of enamine formation.[3] Begin by screening a panel of acids, from weaker (p-TSA) to stronger (PPA, ZnCl₂), while monitoring the isomer ratio by HPLC or ¹H NMR.
-
Strategic Substitution: If feasible, introduce a bulky substituent on the thiophene ring adjacent to the ketone. This steric hindrance can disfavor the formation of the nearby enamine, thereby directing the reaction toward a single regioisomer.
-
Exploit Electronic Effects: An electron-withdrawing group on the thiophene ring can destabilize one of the potential enamine intermediates, which can be exploited to favor the formation of the desired isomer.[7]
Problem 2: The reaction has failed, and I've recovered my starting hydrazine and/or observed aniline as a byproduct.
Underlying Cause: This is a classic symptom of a competing N-N bond cleavage pathway outcompeting the productive[8][8]-sigmatropic rearrangement. Computational studies have shown that electron-donating substituents on the ene-hydrazine intermediate significantly weaken the N-N bond, making it susceptible to heterolytic cleavage under acidic conditions.[9] This generates aniline and a stabilized iminium cation, which leads to downstream decomposition products instead of the indole.[9]
Mechanism: Productive Pathway vs. N-N Cleavage
Caption: Competing pathways in the Fischer indole synthesis.
Solutions:
-
Switch to a Lewis Acid Catalyst: Protic acids are often implicated in promoting N-N bond cleavage. Switching to a Lewis acid like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) can improve the efficiency of the cyclization for these challenging substrates.[9]
-
Modify Electronic Properties: If the arylhydrazine contains a strong electron-donating group (e.g., methoxy), consider replacing it with a less donating or even an electron-withdrawing group if the final target allows. This strengthens the N-N bond.[9]
-
Lower Reaction Temperature: High temperatures can favor fragmentation pathways. Experiment with running the reaction at the lowest temperature that still allows for conversion, even if it requires longer reaction times.
Problem 3: The reaction is sluggish or stalls, with significant starting material remaining.
Underlying Cause: Incomplete conversion can be due to a number of factors, including insufficient catalytic activity, a high activation energy barrier for your specific substrate, or the presence of inhibitors like water.
Solutions:
-
Increase Catalyst Loading or Strength: If using a mild acid, first try increasing its concentration. If that fails, switch to a more powerful catalyst, such as polyphosphoric acid (PPA), which is often effective at driving difficult cyclizations to completion.[3]
-
Elevate Reaction Temperature: The Fischer indole synthesis is often performed at elevated temperatures (120-180 °C). Carefully increase the temperature in increments, monitoring for product formation versus decomposition by TLC or LC-MS.[3]
-
Ensure Anhydrous Conditions: Particularly when using Lewis acids, any moisture present will react with the catalyst and render it inactive. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that can overcome high activation barriers.[1][10]
Data & Protocols
Table 1: Catalyst Selection Guide for Thiophene Derivatives
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted | 1-2 eq., Toluene, 110°C | Mild, easy to handle. | May be too weak for deactivated substrates; slow reaction times. |
| Polyphosphoric Acid (PPA) | Brønsted | As solvent, 120-160°C | Strong dehydrating agent, excellent for difficult cyclizations.[3] | Viscous, difficult to work up; can cause charring/decomposition at high temps. |
| Zinc Chloride (ZnCl₂) | Lewis | 1-3 eq., Dioxane or neat, 140-180°C | Highly effective, can prevent N-N cleavage where protic acids fail.[9] | Highly hygroscopic (must be anhydrous); workup can be challenging. |
| Acetic Acid (AcOH) | Brønsted | As solvent, 80-120°C | Good for initial hydrazone formation; mild.[3] | Often insufficient for the final cyclization step; can lead to stalling. |
Experimental Protocol: Synthesis of a 2-Aryl-4H-thieno[3,2-b]indole
This protocol provides a general method for the Fischer indolization of a thiophen-3(2H)-one with an arylhydrazine, a common strategy for accessing the thieno[3,2-b]indole core.[11]
Materials:
-
Thiophen-3(2H)-one derivative (1.0 eq)
-
Arylhydrazine hydrochloride (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thiophen-3(2H)-one (1.0 eq) and the arylhydrazine hydrochloride salt (1.2 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 0.1 M concentration relative to the thiophenone).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Self-Validation Check: Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting materials and the appearance of a new, typically UV-active, spot corresponding to the thienoindole product.
-
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Troubleshooting Note: If the reaction stalls, consider adding a stronger acid catalyst like p-TSA (0.2 eq) and reheating.
-
-
Isolation: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol) or purify by flash column chromatography on silica gel.
References
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Singh, P., & Kaur, J. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(25), 15973-15998. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 134(38), 15783–15786. [Link]
-
Irgashev, R. A., et al. (2019). Construction of Heteroacenes with Fused Thiophene and Pyrrole Rings via the Fischer Indolization Reaction. Chemistry of Heterocyclic Compounds, 55(4-5), 384-395. [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]
-
Leah4sci. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Molecules, 26(23), 7148. [Link]
-
Diedrich, C. L., et al. (2009). Linear versus Angular Fischer Indole Annulation: Relative Configuration Determines Regioselectivity. The Journal of Organic Chemistry, 74(15), 5733–5736. [Link]
-
Irgashev, R., et al. (2025). The synthesis of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids using the Fischer indolization reaction. ResearchGate. [Link]
-
Fischer, A., & Henderson, G. N. (1979). Dienone–phenol rearrangement of 4-chloro-4-methylcyclohexadienones. Journal of the Chemical Society, Chemical Communications, (6), 279. [Link]
-
Savoie, J., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5636–5643. [Link]
-
von Auwers, K., & Ziegler, K. (1921). Dienone-Phenol Rearrangement. Liebigs Annalen der Chemie, 425(3), 217-281. [Link]
-
Al-Smadi, M. H., & Youssef, H. A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(4), 1359-1367. [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Molecular Diversity. [Link]
-
Whiting, D. A. (1991). Dienone–Phenol Rearrangements and Related Reactions. Comprehensive Organic Synthesis, 803-816. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Construction of Heteroacenes with Fused Thiophene and Pyrrole Rings via the Fischer Indolization Reaction / Organic Letters, 2016 [sci-hub.box]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Enhancing the Aqueous Solubility of 5-(Benzothiophen--2-YL)-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Benzothiophen-2-YL)-1H-indole. This document provides a structured, in-depth troubleshooting framework, moving from foundational principles to advanced, practical protocols to systematically address and overcome the poor aqueous solubility of this compound.
Part 1: Foundational Understanding & Initial Assessment (FAQs)
This section addresses the fundamental physicochemical properties of 5-(Benzothiophen-2-YL)-1H-indole that govern its behavior in aqueous media and outlines the initial strategic considerations for any formulation work.
Q1: Why is 5-(Benzothiophen-2-YL)-1H-indole expected to have low aqueous solubility?
A1: The low aqueous solubility of 5-(Benzothiophen-2-YL)-1H-indole is primarily dictated by its molecular structure. The molecule is a large, rigid, and aromatic heterocyclic system composed of benzothiophene and indole rings[1][2]. This structure results in several key physicochemical properties that disfavor aqueous solubility:
-
High Lipophilicity (Hydrophobicity): The molecule is dominated by non-polar carbon-hydrogen and carbon-sulfur bonds. Lipophilicity is commonly quantified by the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates a greater preference for a lipid-like (non-polar) environment over an aqueous (polar) one[3][4]. While experimental data for this specific molecule is scarce, similar structures like 2-thiophen-2-yl-1H-benzo[g]indole have a predicted XLogP3 of 4.7, which is indicative of very poor aqueous solubility[5]. Molecules with LogP values greater than 2-3 are often considered to have hydration-limited solubility[6].
-
Strong Crystal Lattice Energy: The planar and rigid structure allows for efficient packing in the solid state, forming a stable crystal lattice. For a compound to dissolve, solvent molecules must provide enough energy to overcome these strong intermolecular forces. The energy required for this is often a significant barrier for large, hydrophobic molecules in water[7].
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A2: Understanding the distinction between kinetic and thermodynamic solubility is critical for designing meaningful experiments and interpreting results correctly.[8]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent system under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. This is typically measured using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[8][9]. This value is crucial for formulation development and predicting in-vivo performance.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates out is its kinetic solubility[8][10]. This method is faster and suited for high-throughput screening in early discovery. However, it often overestimates the true solubility because the initial dissolution in an organic solvent helps to break the crystal lattice, and precipitation from a supersaturated solution can be slow.
For your experiments, it matters because:
-
Using a kinetic solubility value for a formulation intended for oral administration may lead to the drug crashing out of solution in the gastrointestinal tract, resulting in poor bioavailability.
-
In in-vitro assays, preparing a stock solution at a concentration above its thermodynamic solubility can lead to precipitation over time, causing inconsistent and unreliable results.
Q3: What are the primary strategies for improving the solubility of a lipophilic compound like this one?
A3: A multi-pronged approach is often necessary. The primary strategies can be categorized as follows:
-
pH Modification: If the compound has ionizable functional groups, altering the pH of the aqueous medium can significantly increase solubility by forming a charged, more polar species.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for a hydrophobic compound.[11]
-
Use of Complexing Agents (Cyclodextrins): Encapsulating the hydrophobic molecule within the cavity of a host molecule, like a cyclodextrin, can dramatically increase its apparent aqueous solubility.[12][13]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug into a high-energy amorphous state, stabilized within a polymer matrix, can lead to a significant increase in apparent solubility and dissolution rate.[14][15][16][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that improve oral absorption.[18][19][20][21][22]
The optimal strategy depends on the intended application (e.g., in-vitro assay, oral dosage form) and the required solubility increase.
Part 2: Troubleshooting & Step-by-Step Protocol Guides
This section provides practical, question-driven guides with detailed protocols to systematically address solubility issues.
Section A: pH Modification
A: This depends on the compound's pKa. The pKa is the pH at which a compound is 50% ionized. The indole N-H proton is very weakly acidic (pKa typically > 16), so deprotonation to form an anion is not feasible under physiological conditions. The key question is whether the molecule has a basic site that can be protonated. While the nitrogen and sulfur atoms have lone pairs, their involvement in the aromatic systems significantly reduces their basicity. It is unlikely that this compound has a pKa in the physiologically relevant pH range of 1-8.
Therefore, pH modification is unlikely to be an effective primary strategy for this specific molecule. Its solubility will likely be independent of pH across the typical biological range. You can confirm this by performing a pH-solubility profile as a due diligence step.
Section B: Co-Solvent Systems
A: Co-solvents are an excellent first-line strategy, especially for in-vitro assays. They work by reducing the polarity of the aqueous solvent, thereby lowering the interfacial tension between the hydrophobic solute and the solvent system[11].
Step 1: Co-solvent Selection
The choice of co-solvent depends on the application, with toxicity being a major consideration for in-vivo studies.
| Co-Solvent | Typical Use Concentration | LogP[4] | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (in-vitro), < 0.1% (cell-based) | -1.35 | Excellent solubilizing power. Can be toxic to cells at higher concentrations. Used for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | 5-20% | -0.18 | Good solubilizer, generally well-tolerated in-vivo. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-40% | -0.92 | Common in oral and parenteral formulations. Less volatile than ethanol.[23] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | - | A non-toxic, water-miscible polymer widely used in formulations. Can be viscous.[24] |
Step 2: Experimental Workflow for Co-Solvent System Development
This workflow allows you to systematically determine the minimum percentage of co-solvent required to achieve your target concentration.
Caption: Workflow for developing a co-solvent system.
Protocol 1: Co-Solvent Screening by Shake-Flask Method
-
Prepare Stock Solution: Accurately weigh 5-(Benzothiophen-2-YL)-1H-indole and dissolve in 100% of the chosen co-solvent (e.g., DMSO, Ethanol) to make a concentrated stock (e.g., 10 mg/mL).
-
Prepare Test Systems: In separate glass vials, prepare a series of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 30% v/v co-solvent in PBS pH 7.4).
-
Add Excess Compound: Add an excess amount of the solid compound to each vial. Ensure undissolved solid is visible.
-
Equilibrate: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.[25]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate the solid phase.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase or solvent, and determine the concentration using a validated analytical method like HPLC-UV.
Section C: Cyclodextrin Encapsulation
A: Yes, cyclodextrins are an excellent and widely used strategy for poorly soluble, non-ionizable compounds. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can partition into this cavity, forming a water-soluble "inclusion complex."[26]
Caption: Formation of a drug-cyclodextrin inclusion complex.
Selecting a Cyclodextrin:
-
β-Cyclodextrin (β-CD): Often has a suitable cavity size for drug molecules of this type, but its own aqueous solubility is low.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity. It is the most commonly used cyclodextrin in pharmaceutical formulations.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): An anionic derivative with very high solubility and an excellent safety profile, often used in injectable formulations.
Protocol 2: Preparation and Evaluation of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20%, 30% w/v in water or buffer).
-
Add Excess Drug: Add an excess amount of solid 5-(Benzothiophen-2-YL)-1H-indole to each cyclodextrin solution.
-
Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours. Complex formation can be slower than simple dissolution.
-
Phase Separation: Centrifuge or filter the samples as described in Protocol 1 to remove undissolved drug.
-
Quantification: Analyze the supernatant by HPLC-UV to determine the drug concentration.
-
Phase Solubility Diagram: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line can be used to determine the complexation efficiency and binding constant. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble 1:1 complex.
Section D: Advanced Formulation Strategies
A: If simple methods are insufficient, more advanced formulation technologies that alter the solid-state properties of the drug are required. These are typically used for developing oral dosage forms.
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques. The crystalline drug is molecularly dispersed within a polymer matrix in its amorphous (non-crystalline) state[15][16]. The amorphous form has a much higher energy state and does not require energy to break the crystal lattice, leading to dramatically increased apparent solubility and dissolution rates[17]. This is often achieved through processes like spray-drying or hot-melt extrusion[14][17]. The polymer is crucial for stabilizing the amorphous drug and preventing it from recrystallizing[16].
-
Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic (LogP > 5) compounds, LBDDS are often the preferred approach[21]. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. When this formulation comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion or microemulsion, presenting the drug in a solubilized state ready for absorption[19][20].
These advanced methods require specialized equipment and formulation expertise.
Part 3: Analytical Validation
Q: How do I accurately measure the solubility of my compound after applying these techniques?
A: Accurate measurement is key. The "gold standard" is the shake-flask method followed by a validated quantification assay. [8][9][27]
Protocol 3: General Shake-Flask Solubility Determination
-
System Preparation: Add an amount of the solid compound (or formulation, e.g., an ASD) to a known volume of the test medium (e.g., pH 7.4 PBS, Simulated Gastric Fluid) in a glass vial, ensuring an excess of solid material remains.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 37°C) for at least 24 hours. Check for equilibrium by taking measurements at multiple time points (e.g., 24h, 48h); equilibrium is reached when the concentration no longer increases.[9][25]
-
Sample Collection & Preparation:
-
Stop agitation and allow the suspension to settle.
-
Withdraw a sample from the middle of the supernatant, avoiding any solid material.
-
Immediately filter the sample through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microparticles. Note: Pre-test the filter for drug binding.
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Prepare a calibration curve using standards of known concentration.
-
Calculate the concentration in the original sample, accounting for the dilution factor. This is the thermodynamic solubility.
-
References
- Pouton, C. W., & Porter, C. J. (2008).
-
Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. [Link]
-
Thomas, C. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
-
Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Jannat, I., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
-
Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Singh, S., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Innovation. [Link]
-
Ghasemi, S., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. International Journal of Nanomedicine. [Link]
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]
-
Paudel, A., et al. (2021). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics. [Link]
-
Kumar, V., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Patel, M., et al. (2021). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Current Pharmaceutical Design. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [Link]
-
Tetko, I. V. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2018). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
-
Scribd. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Bergström, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews. [Link]
-
Gunda, G. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Practical Cheminformatics. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Reynolds, G. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. [Link]
-
ResearchGate. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]
-
PubChem. (n.d.). Indole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-thiophen-2-yl-1H-benzo[g]indole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1h-Benzo[f]indole. National Center for Biotechnology Information. [Link]
-
Słoczyńska, K., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
Sources
- 1. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 2-thiophen-2-yl-1H-benzo[g]indole | C16H11NS | CID 131886268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. scribd.com [scribd.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. contractpharma.com [contractpharma.com]
- 18. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. scispace.com [scispace.com]
- 21. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wisdomlib.org [wisdomlib.org]
- 23. Cosolvent - Wikipedia [en.wikipedia.org]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. scielo.br [scielo.br]
- 26. gpsrjournal.com [gpsrjournal.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Stabilizing 5-(Benzothiophen-2-YL)-1H-indole During Storage
Welcome to the technical support center for 5-(Benzothiophen-2-YL)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable compound during storage. As a molecule combining the indole and benzothiophene scaffolds, its stability is paramount for reproducible and reliable experimental outcomes. This document provides not just protocols, but the scientific reasoning behind them, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the handling and storage of 5-(Benzothiophen-2-YL)-1H-indole.
Q1: My solid sample of 5-(Benzothiophen-2-YL)-1H-indole has changed color over time. What does this indicate?
A color change, often to a yellowish or brownish hue, is a primary visual indicator of degradation.[1] This is typically due to oxidation and/or polymerization of the indole ring. While a minor color change might not significantly affect the bulk purity for some preliminary experiments, it is a definitive sign of instability. For sensitive applications, such as in vitro assays or in vivo studies, the purity of the compound should be re-assessed using analytical techniques like HPLC before use.
Q2: What are the optimal storage conditions for solid 5-(Benzothiophen-2-YL)-1H-indole?
To minimize degradation of solid 5-(Benzothiophen-2-YL)-1H-indole, the following conditions are strongly recommended:
-
Temperature: For short-term storage (weeks to a few months), refrigeration at 2-8°C is suitable. For long-term storage (months to years), maintaining the compound at -20°C is preferable to significantly slow down degradation kinetics.[2]
-
Light: The indole nucleus is known to be light-sensitive.[3] Therefore, the compound must be stored in an amber or opaque vial to protect it from light.[2]
-
Atmosphere: Given the susceptibility of the indole ring to oxidation, storing the compound under an inert atmosphere, such as high-purity nitrogen or argon, is a critical step for long-term stability, especially for high-purity reference standards.[2][4]
Q3: How should I store solutions of 5-(Benzothiophen-2-YL)-1H-indole?
Solutions are generally more prone to degradation than the solid compound. When preparing and storing solutions:
-
Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF can form peroxides over time, which will accelerate the oxidation of your compound. If using such solvents, ensure they are freshly distilled or from a recently opened bottle.
-
Degassing: Before dissolving the compound, it is best practice to degas the solvent to remove dissolved oxygen. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.
-
Storage Conditions: Store solutions under the same conditions as the solid material: protected from light at low temperatures (-20°C is highly recommended for all but the most short-term storage). The headspace of the vial should be flushed with an inert gas before sealing.
Q4: What are the primary degradation pathways for 5-(Benzothiophen-2-YL)-1H-indole?
Based on the chemistry of the indole and benzothiophene moieties, the primary degradation pathways are:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including indoxyl, isatin, and anthranilic acid derivatives as potential downstream products.[5] Sulfur oxidation on the benzothiophene ring is also a possibility under strong oxidizing conditions.[6]
-
Photolysis: Exposure to UV or even ambient light can induce photolytic degradation, leading to a complex mixture of byproducts.[3][5]
-
Hydrolysis: While the core indole and benzothiophene rings are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.[5]
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting suspected degradation of 5-(Benzothiophen-2-YL)-1H-indole.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected or inconsistent biological assay results. | Compound degradation leading to lower effective concentration of the active molecule or interference from degradation products. | 1. Re-verify the purity of the compound stock using HPLC-UV. 2. Prepare fresh solutions from a solid sample stored under optimal conditions. 3. If degradation is confirmed, perform a forced degradation study (see protocol below) to identify major degradants and assess their potential impact on the assay. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation has occurred. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Use HPLC-MS to obtain the mass of the new peaks to help in identifying the degradation products. 3. Review your storage and handling procedures against the recommendations in this guide. |
| Solid compound appears clumpy or discolored. | Likely oxidation and/or moisture absorption. | 1. Visually inspect the compound. A significant color change indicates degradation. 2. If the compound is critical, re-purification may be necessary. Otherwise, it is recommended to use a fresh, properly stored batch. |
| Precipitation observed in a stored solution. | Compound degradation leading to less soluble byproducts, or the compound itself precipitating out at low temperatures. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded. 3. Consider using a different solvent or a lower concentration for storage if solubility at low temperatures is an issue. |
Experimental Protocols
Protocol 1: Procedure for Storage Under an Inert Atmosphere
This protocol describes how to create an inert atmosphere in a vial for the storage of 5-(Benzothiophen-2-YL)-1H-indole.
Materials:
-
Vial with a PTFE-lined septum cap
-
5-(Benzothiophen-2-YL)-1H-indole (solid)
-
High-purity nitrogen or argon gas with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Carefully weigh and place the solid compound into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid disturbing the solid powder.
-
Remove the exhaust needle first, followed by the gas delivery needle. This creates a slight positive pressure of the inert gas inside the vial.
-
For added protection, wrap the septum cap with Parafilm.
-
Store the vial under the recommended temperature and light-protected conditions.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[7][8]
Objective: To intentionally degrade 5-(Benzothiophen-2-YL)-1H-indole under various stress conditions to understand its degradation pathways. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[8]
Materials:
-
5-(Benzothiophen-2-YL)-1H-indole
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector and a suitable C18 column
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(Benzothiophen-2-YL)-1H-indole in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a vial of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
After the specified stress period, allow the samples to cool to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
If available, use HPLC-MS to determine the mass of the degradation products to aid in their structural elucidation.
-
References
-
Testing Laboratory. (2026, January 9). USP Hydrolytic Stability Testing. Retrieved January 21, 2026, from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 21, 2026, from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Retrieved from [Link]
-
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved January 21, 2026, from [Link]
-
Testing Laboratory. (n.d.). ICH Q1B Photostability Testing. Retrieved January 21, 2026, from [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). METHOD OF PREPARING FORCED DEGRADATION SAMPLES. Retrieved January 21, 2026, from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 21, 2026, from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 21, 2026, from [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2017, September 6). (PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
MDPI. (2024, July 29). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC–MS-MS. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
MDPI. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability studies on some benzocycloheptane antihistaminic agents. Retrieved from [Link]
-
ResearchGate. (2019, March 18). (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]
-
NTA. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
Sources
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. testinglab.com [testinglab.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Column Chromatography for Benzothiophene-Indole Purification
Welcome to the technical support center for the purification of benzothiophene-indole compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during column chromatography. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of column chromatography for benzothiophene-indole derivatives.
Q1: What is the best stationary phase for purifying my benzothiophene-indole compound?
A1: The choice of stationary phase is critical and depends on the specific properties of your molecule.
-
Silica Gel (SiO₂): Standard silica gel (230-400 mesh) is the most common and versatile choice for the normal-phase purification of these compounds.[1][2] However, it's important to recognize that silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This acidity can lead to strong adsorption or even degradation of electron-rich or basic indole derivatives, causing significant tailing or loss of product.[3][4]
-
Alumina (Al₂O₃): For compounds that are sensitive to acid, alumina is an excellent alternative.[3] It is available in three forms—acidic, neutral, and basic—allowing you to match the stationary phase to your compound's stability profile. Basic alumina is particularly useful for purifying compounds with basic nitrogen moieties, which are common in indole structures.
-
Reversed-Phase Silica (C18 or C8): If your benzothiophene-indole derivative is highly polar, reversed-phase chromatography may be more suitable. Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, such as a water/methanol or water/acetonitrile mixture.[3][5]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: Mobile phase selection is an empirical process best guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, as this range typically translates to the best separation on a column.[6]
A standard starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent and a more polar solvent.[7]
-
Common Systems: A gradient of ethyl acetate (EtOAc) in hexanes or petroleum ether is the most frequently used system for benzothiophene-indole compounds.[1][8]
-
Alternative Solvents: Dichloromethane (DCM) can be substituted for or mixed with ethyl acetate to provide different selectivity. For more polar compounds, small percentages of methanol (MeOH) can be added to a DCM or EtOAc system to increase the eluting power.[3][6]
Q3: My compound is colorless. How can I monitor the separation?
A3: Visualizing your compound is essential for tracking the column's progress and identifying the correct fractions. Most benzothiophene-indole scaffolds are UV-active due to their conjugated aromatic systems.
-
UV Light (Non-destructive): Use a TLC plate with a fluorescent indicator (F254). Under short-wave UV light (254 nm), UV-active compounds will appear as dark spots.[3] This is the most common and convenient method.
-
Staining (Destructive): If your compound is not UV-active or for confirmation, chemical stains are effective.
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[3]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for the indole nucleus, typically producing distinctive blue or purple spots.[3]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[3]
-
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your sample mixture.[9][10]
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the run.[11] This method is simple, reproducible, and ideal for separating compounds with similar polarities.[9][12]
-
Gradient Elution: The mobile phase composition is changed over time, typically by gradually increasing the percentage of the more polar solvent.[11] This is highly effective for complex mixtures containing compounds with a wide range of polarities.[10] It helps to elute strongly retained compounds more quickly and as sharper bands, improving overall resolution and run time.[13] For most crude reaction mixtures containing a benzothiophene-indole product alongside starting materials and byproducts, a gradient elution is the superior choice.[12]
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant Composition | Variable Composition |
| Best For | Simple mixtures, compounds with similar polarity[9][10] | Complex mixtures, wide polarity range[12] |
| Advantages | Simple, reproducible, no column re-equilibration needed[11][12] | Better resolution, sharper peaks for late eluters, shorter run times[11][13] |
| Disadvantages | Peak broadening for late-eluting compounds, poor for complex samples[12] | Requires more complex equipment, column must be re-equilibrated[11][12] |
In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems, grounded in chemical principles.
Problem 1: Poor Separation - Overlapping Spots or Co-elution
Cause: This is the most common challenge and usually stems from a suboptimal mobile phase, improper column packing, or overloading the column.
Solution Pathway:
-
Re-optimize the Mobile Phase with TLC: The separation on your column will only be as good as the separation on your TLC plate.
-
Aim for a ΔRf (difference in Rf values) of at least 0.2 between your target compound and the closest impurity.
-
Test different solvent combinations. If hexane/EtOAc fails, try DCM/MeOH or toluene/EtOAc to alter the selectivity.
-
-
Use a Shallower Gradient: If you are running a gradient, make it shallower. A slower increase in polarity over a larger volume of solvent can significantly improve the resolution between closely eluting compounds.
-
Check Column Packing: An improperly packed column contains channels or cracks, leading to band broadening and poor separation. Ensure the silica bed is uniform and well-settled before loading your sample.
-
Reduce the Load: Overloading is a frequent cause of poor separation. As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel.[14] For difficult separations, reduce this to <1%.
Problem 2: Compound is Tailing or Streaking on TLC and Column
Cause: Tailing is often observed with indole derivatives on silica gel. The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, slowing their elution and creating a tail.[3]
Solution Pathway:
-
Add a Mobile Phase Modifier: This is the most effective solution.
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (e.g., in MeOH) to your eluent, typically 0.1-1%.[14] The modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute as a sharp, symmetrical band.
-
For Acidic Compounds: If your benzothiophene-indole has an acidic functional group (e.g., a carboxylic acid), add 0.1-1% acetic acid (AcOH) or formic acid to the eluent to suppress its ionization and reduce tailing.[14]
-
-
Switch to a Deactivated Stationary Phase: Use neutral alumina or a commercially available deactivated silica gel. This eliminates the root cause of the problem but requires re-optimizing the mobile phase.
Problem 3: Compound Will Not Elute from the Column
Cause: The compound is either too polar for the chosen mobile phase and is irreversibly adsorbed, or it has decomposed on the column.
Solution Pathway:
-
Drastically Increase Mobile Phase Polarity: If the compound is stable, begin flushing the column with progressively more polar solvents. A typical sequence would be to jump to 100% EtOAc, then 5-10% MeOH in DCM or EtOAc.
-
Test for Stability on Silica: Before running the column, perform a simple stability test. Spot your crude mixture on a TLC plate, and then spot it again on top of a small amount of silica gel. Let it sit for an hour, then elute the plate. If the spot corresponding to your product has diminished or new spots have appeared, your compound is likely degrading on silica gel.[4]
-
Switch to an Alternative Stationary Phase: If instability is confirmed, purify the compound using a more inert stationary phase like neutral alumina or Florisil.[4]
Problem 4: Compound Elutes Too Quickly (in the Solvent Front)
Cause: The mobile phase is too polar for the compound, causing it to have little to no interaction with the stationary phase (Rf ≈ 1).
Solution Pathway:
-
Decrease Mobile Phase Polarity: Prepare a new, less polar eluent. If you were using 20% EtOAc in hexane, for example, try 5% or 10% EtOAc. Your goal is to find a system that gives an Rf of ~0.3.[6]
-
Ensure Proper Sample Loading: If the sample is loaded in a large volume of a strong solvent (one that is more polar than the mobile phase), it can carry the compound down the column prematurely. Dissolve the sample in the minimum amount of solvent for loading.[15] If solubility is an issue, use the dry loading technique.
Key Experimental Protocols
Protocol 1: Dry Loading a Sample
This method is superior when your compound is poorly soluble in the column's mobile phase or when you need the highest possible resolution.[15]
-
Dissolve your crude product (e.g., 500 mg) in a suitable, volatile solvent like DCM or acetone in a round-bottom flask.
-
Add a small amount of silica gel to the flask (approx. 2-3 times the mass of your crude product, e.g., 1-1.5 g).
-
Gently swirl the flask to create a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of your packed column.
-
Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.[15]
Protocol 2: Troubleshooting Workflow for Poor Separation
The following diagram illustrates a logical workflow for diagnosing and solving poor separation issues.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- Phenomenex. (2025, May 23). Isocratic Vs.
- Danaher Life Sciences. Gradient vs.
- Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs.
- Benchchem. (2025, November). Technical Support Center: Purification of 6-(Benzothiophen-2-YL)
- Benchchem. (2025). Application Note: Isocratic vs.
- Benchchem. (2025).
- Benchchem. (2025, December).
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column.
- ChemistryViews. (2012, August 7).
- Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
- Zádor, F., et al. (2022, September 13). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains.
- Ruiu, A., et al. Inherently Chiral Oligomers Based on Indole–Benzothiophene Core. AIR Unimi.
- ResearchGate. (2014, January 9).
- Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sorbtech.com [sorbtech.com]
- 15. chemistryviews.org [chemistryviews.org]
Validation & Comparative
Validating the Kinase Inhibitory Activity of 5-(Benzothiophen-2-YL)-1H-indole: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the kinase inhibitory activity of the novel compound 5-(Benzothiophen-2-YL)-1H-indole. As a distinct chemical entity, direct experimental data for this specific molecule is not yet prevalent in public literature. Therefore, this document outlines a robust, multi-faceted validation strategy, drawing parallels with structurally related compounds possessing the benzothiophene and indole scaffolds, which have shown promise as kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and establish a framework for comparing its potential efficacy against established kinase inhibitors.
Introduction: The Benzothiophene-Indole Scaffold as a Privileged Structure in Kinase Inhibition
The convergence of benzothiophene and indole moieties in 5-(Benzothiophen-2-YL)-1H-indole presents a compelling chemical scaffold for kinase inhibition. Both heterocyclic systems are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding pocket of various kinases. The planarity and rich electronic properties of these rings facilitate interactions with key residues in the kinase domain.
Recent studies have highlighted the potential of related structures. For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors with anti-cancer properties[1][2]. Similarly, derivatives of 2-(thiophen-2-yl)-1H-indole have been synthesized and evaluated for their anticancer effects, demonstrating the biological relevance of this structural combination[3]. This guide will, therefore, use such related molecules as benchmarks for our validation workflow.
The Validation Workflow: A Multi-Pronged Approach
A thorough validation of a potential kinase inhibitor requires a tiered approach, moving from broad, initial screens to detailed mechanistic studies. This ensures a comprehensive understanding of the compound's potency, selectivity, and mode of action.
Caption: A typical workflow for validating a novel kinase inhibitor.
Step 1: Primary Biochemical Assays - Quantifying Direct Kinase Inhibition
The initial step is to determine if 5-(Benzothiophen-2-YL)-1H-indole directly inhibits the activity of a target kinase in a purified, cell-free system. The choice of assay format is critical and can influence the interpretation of results.
Rationale for Assay Selection
For initial screening, luminescence-based assays such as ADP-Glo™ are often preferred due to their high-throughput capabilities and sensitivity[4]. These assays indirectly measure kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. As an alternative, radioactive assays using [γ-³²P]-ATP provide a direct and highly accurate measure of substrate phosphorylation and are considered a gold standard for validating results from high-throughput screens[5].
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol outlines a typical procedure for assessing the inhibitory potential of our lead compound against a panel of selected kinases.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified.
-
Serially dilute 5-(Benzothiophen-2-YL)-1H-indole in DMSO to create a concentration gradient, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1-2 hours at 30°C.
-
-
ADP Detection :
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Step 2: Selectivity Profiling - Understanding the "Off-Target" Effects
A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects and potential toxicity. Kinome-wide screening against a broad panel of kinases is essential.
Comparative Analysis
For a novel compound like 5-(Benzothiophen-2-YL)-1H-indole, we can hypothesize its potential selectivity based on related structures. For example, the 5-hydroxybenzothiophene derivative, compound 16b, was shown to be a multi-target inhibitor, acting on Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A with varying potencies[1][2]. This suggests that our lead compound may also exhibit a polypharmacological profile, which can be advantageous in certain therapeutic areas like oncology[1].
| Compound/Class | Known Targets | Selectivity Profile | Reference |
| 5-Hydroxybenzothiophene Derivatives (e.g., 16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Multi-targeted | [1][2] |
| Staurosporine | Broad-spectrum (pan-kinase inhibitor) | Non-selective | Widely known |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Selective | [1] |
| 5-(Benzothiophen-2-YL)-1H-indole | To be determined | To be determined | N/A |
Step 3: Mechanism of Action - How Does it Bind?
Once inhibitory activity and selectivity are established, determining the mechanism of action is crucial. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques to confirm direct binding and elucidate the thermodynamics and kinetics of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This method is invaluable for confirming direct target engagement and understanding the driving forces behind the binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). A slow dissociation rate often correlates with a longer duration of action in a physiological setting.
Caption: Overview of ITC and SPR for mechanism of action studies.
Step 4: Cell-Based Assays - Proving Efficacy in a Biological Context
While in vitro assays are essential, demonstrating that the compound can inhibit the target kinase within a cellular environment is a critical step. Cell-based assays provide insights into cell permeability, target engagement in a physiological context, and downstream functional consequences.
Experimental Protocol: Western Blot for Target Phosphorylation
This protocol assesses the ability of 5-(Benzothiophen-2-YL)-1H-indole to inhibit the phosphorylation of a known downstream substrate of the target kinase.
-
Cell Culture and Treatment :
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of 5-(Benzothiophen-2-YL)-1H-indole for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate the signaling pathway to induce kinase activity.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the kinase inhibitory activity of 5-(Benzothiophen-2-YL)-1H-indole. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a detailed profile of this novel compound, including its potency, selectivity, mechanism of action, and cellular efficacy. The comparison with structurally related compounds provides a valuable context for interpreting the experimental data and guiding future lead optimization efforts. The promising activity of the broader benzothiophene-indole scaffold class suggests that 5-(Benzothiophen-2-YL)-1H-indole is a worthy candidate for further investigation in the quest for novel kinase inhibitors.
References
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- Synthesis and biological evaluation of novel benzothiophene deriv
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
- Spotlight: Cell-based kinase assay form
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Kinase assays. BMG LABTECH.
- Evaluation of newly synthesized 2-(thiophen-2-yl)
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Kinase Assay Kit. Sigma-Aldrich.
Sources
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DYRK1A/DYRK1B Kinase Inhibitors: Benchmarking Novel Benzothiophene Scaffolds
Introduction: The Therapeutic Promise of Targeting DYRK1A and DYRK1B
Dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are members of the CMGC group of serine/threonine kinases that have emerged as significant therapeutic targets for a range of human diseases.[1][2] DYRK1A, encoded on chromosome 21, is overexpressed in Down syndrome and is implicated in the associated cognitive deficits and early-onset Alzheimer's disease.[2][3][4] Both kinases play crucial roles in regulating the cell cycle, cell proliferation, and apoptosis, making them attractive targets in oncology, particularly for cancers where cells enter a quiescent state that confers resistance to chemotherapy.[5][6][7]
The development of potent and selective inhibitors is critical to unlocking the therapeutic potential of targeting these kinases. While numerous inhibitors have been developed, many suffer from a lack of selectivity, often co-inhibiting related kinases like the CDC2-like kinases (CLKs), which can lead to off-target effects.[8][9]
This guide provides a comparative analysis of a promising benzothiophene-based inhibitor, referred to as Compound 3n in its discovery manuscript, against other notable DYRK1A/DYRK1B inhibitors.[9] The compound, a potent and narrow-spectrum inhibitor, represents a distinct chemical scaffold compared to established tool compounds. We will objectively evaluate its performance using experimental data, provide detailed methodologies for its characterization, and place its activity in the context of key signaling pathways.
The Inhibitors: A Comparative Overview
The central challenge in targeting DYRK1A/B is achieving selectivity over other closely related kinases. This guide focuses on a novel benzothiophene derivative, Compound 3n, and compares it with established inhibitors that represent different chemical classes and selectivity profiles.
-
5-(Benzothiophen-2-YL)-1H-indole and Related Scaffolds (e.g., Compound 3n): This class of inhibitors is based on a benzothiophene scaffold. Recent drug discovery efforts have identified compounds like "3n" as potent, cell-permeable, and narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.[9] Their unique structure offers a potential advantage in achieving a narrower off-target profile compared to many existing inhibitors.[9]
-
AZ191: An azaindole-based compound identified as a potent and selective inhibitor of DYRK1B over DYRK1A and DYRK2.[7] It is frequently used as a chemical probe to investigate the specific roles of DYRK1B in cancer cell proliferation and motility.[7][10]
-
Harmine: A β-carboline alkaloid from the plant Peganum harmala. It is one of the most widely studied DYRK1A inhibitors and has proven useful in cellular assays, though it exhibits activity against other kinases.[2][11][12]
-
VER-239353: A potent and selective dual inhibitor of DYRK1A and DYRK1B, identified through fragment and structure-guided drug discovery. It has been shown to induce cell cycle arrest and has demonstrated anti-tumor activity in glioblastoma models.[6][7]
Quantitative Performance Comparison
The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and cellular activity. The following tables summarize the available quantitative data for our compounds of interest.
Table 1: In Vitro Potency against DYRK1A and DYRK1B
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| Compound 3n | DYRK1A | 13 | Biochemical | [9] |
| DYRK1B | 15 | Biochemical | [9] | |
| AZ191 | DYRK1A | 88 | Cell-free | [7] |
| DYRK1B | 17 | Cell-free | [7] | |
| DYRK1A | 188 | Activity Assay | [13] | |
| DYRK1B | 66 | Activity Assay | [13] | |
| Harmine | DYRK1A | 62 | Luminescence Assay | [11] |
| DYRK1B | 94 | Luminescence Assay | [11] | |
| VER-239353 | DYRK1A | 1.1 | Biochemical | [6] |
| DYRK1B | 2.1 | Biochemical | [6] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data is compiled from the cited literature for comparative purposes.
Table 2: Kinase Selectivity Profile
A narrow selectivity profile is crucial for minimizing off-target effects. Compound 3n was specifically optimized to reduce activity against related CLK and DYRK2 kinases.[9]
| Inhibitor | Off-Target | IC50 (nM) | Fold Selectivity (vs. DYRK1A) | Source |
| Compound 3n | DYRK2 | >10,000 | >769x | [9] |
| CLK1 | >10,000 | >769x | [9] | |
| CLK2 | 2,100 | ~161x | [9] | |
| CLK4 | >10,000 | >769x | [9] | |
| AZ191 | DYRK2 | 1,890 | ~21x | [7] |
| Harmine | CLK1 | ~200 | ~3.2x | [11] |
| CLK4 | ~200 | ~3.2x | [11] |
Table 3: Cellular Activity Profile
The ultimate test of an inhibitor is its ability to modulate kinase activity within a cellular context and elicit a biological response, such as inhibiting cancer cell proliferation.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Source |
| AZ191 | SW872 (Liposarcoma) | MTT Assay (5 days) | 3.183 | [10] |
| SW982 (Liposarcoma) | MTT Assay (5 days) | 1.279 | [10] | |
| VER-239353 | U87MG (Glioblastoma) | Proliferation Assay | ~0.5 | [6] |
Mechanism of Action & Signaling Pathways
DYRK1A and DYRK1B are pleiotropic kinases that phosphorylate a diverse range of substrates, influencing major signaling networks that control cell fate.[3][14] Inhibition of these kinases can reverse pathological signaling cascades.
-
Cell Cycle Control: DYRK1A/B are key regulators of the G0/G1 cell cycle checkpoint. They phosphorylate and promote the degradation of Cyclin D1 while stabilizing the cyclin-dependent kinase inhibitor p27, thereby promoting cell quiescence.[5][7] Inhibition of DYRK1A/B in quiescent cancer cells can paradoxically force them to re-enter the cell cycle, making them susceptible to other chemotherapies, or lead to G1 arrest.[6][7]
-
mTOR Signaling: DYRK1A can regulate the mTOR signaling pathway, a central controller of cell growth and proliferation, through interaction with and phosphorylation of the TSC complex.[15]
-
Hedgehog Signaling: DYRK1B has a complex relationship with the Hedgehog (Hh) pathway. It can block canonical Hh signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway, which stabilizes the oncogenic transcription factor GLI1.[16][17]
-
Neuronal Function: DYRK1A phosphorylates numerous substrates involved in neurodevelopment and brain function, including transcription factors like NFAT.[8][18] Overactivity of DYRK1A is a strong candidate for learning defects associated with Down syndrome.[3]
Caption: Workflow for an in vitro DYRK1A/B kinase inhibition assay using ADP-Glo™.
Protocol 2: Cellular Proliferation Assay (MTT)
This protocol measures the anti-proliferative effect of an inhibitor on a cancer cell line (e.g., U87MG glioblastoma or SW872 liposarcoma). The MTT assay is a colorimetric method that quantifies viable cells. [10] Rationale: Assessing an inhibitor's effect on cell viability is a crucial step to translate in vitro potency into a cellular context. The MTT assay is a cost-effective and widely used method to determine the concentration at which an inhibitor reduces cell proliferation by 50% (GI50 or IC50), providing a measure of its cellular potency. [10][19] Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., SW872) into a 96-well plate at a density of 3,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., 0.01 to 60 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours to 5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the conditioned media and add 100 µL of serum-free media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the log of inhibitor concentration and calculate the IC50 value.
Caption: Workflow for a cellular proliferation assay using the MTT method.
Conclusion and Future Perspectives
The development of kinase inhibitors is a dynamic field where achieving a balance between potency and selectivity is paramount. The novel benzothiophene derivative, Compound 3n, demonstrates potent dual inhibition of DYRK1A and DYRK1B with an impressively narrow kinase selectivity profile, particularly its lack of activity against DYRK2 and CLK1/4. [9]This represents a significant advantage over broader-spectrum inhibitors and provides the research community with a valuable tool to dissect the specific functions of DYRK1A/B.
Compared to AZ191, which shows a preference for DYRK1B, Compound 3n is a more balanced dual inhibitor. [7][9]While VER-239353 is exceptionally potent, a full head-to-head selectivity panel would be required for a complete comparison with Compound 3n.
Future studies should focus on characterizing the cellular activity of benzothiophene-based inhibitors like Compound 3n across a wider range of cancer cell lines and in models of neurodegeneration. In vivo pharmacokinetic and efficacy studies will be the ultimate determinants of its therapeutic potential. The availability of structurally distinct, highly selective inhibitors like Compound 3n is essential for advancing our understanding of DYRK1A/B biology and for the development of next-generation therapeutics.
References
-
Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Laggai, S., et al. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 8(1), 833–845. Available from: [Link]
-
Soppa, U., et al. (2014). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. British Journal of Cancer, 111(9), 1653–1659. Available from: [Link]
-
Laggai, S., et al. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 8(1), 833–845. Available from: [Link]
-
Singh, N., et al. (2020). Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis. bioRxiv. Available from: [Link]
-
DYRK1A - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Wissers, J., et al. (2021). DYRK1A signaling links the main mitochondrial import pathways. Nature Communications, 12(1), 5131. Available from: [Link]
-
Cross-talk of Dyrk1B in signaling pathways in development and disease. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What are DYRK1B inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Menon, V. R., & Litovchick, L. (2015). Abstract 1022: DYRK1A kinase regulates mTOR signaling via modulating the TSC complex. Cancer Research, 75(15_Supplement), 1022. Available from: [Link]
-
Chen, K. B., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. Analytical Biochemistry, 530, 66–73. Available from: [Link]
-
DYRK1A Inhibitors. (2023). Alzheimer's Drug Discovery Foundation. Retrieved January 21, 2026, from [Link]
-
Fiuza, B., et al. (2021). Targeting DYRK1A/B kinases to modulate p21-cyclin D1-p27 signalling and induce anti-tumour activity in a model of human glioblastoma. Journal of Cellular and Molecular Medicine, 25(22), 10729–10743. Available from: [Link]
-
Wu, X., et al. (2017). Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells. Oncotarget, 8(60), 101831–101842. Available from: [Link]
-
Papachristou, E. K., et al. (2020). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Cancers, 12(4), 1007. Available from: [Link]
-
Becker, W., & Sippl, W. (2011). Activation, regulation, and inhibition of DYRK1A. The FEBS Journal, 278(2), 246–256. Available from: [Link]
-
Inhibition of DYRK1A and related kinases by selected β-carbolines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kii, I., et al. (2016). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Molecules, 21(3), 324. Available from: [Link]
-
DYRK1B NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]
-
Czarna, A., et al. (2024). Structural perspective on the design of selective DYRK1B inhibitors. bioRxiv. Available from: [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 66, 128764. Available from: [Link]
-
Hatcher, J. M., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters, 13(4), 626–633. Available from: [Link]
-
Duchon, A., et al. (2014). A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase. Analytical Biochemistry, 449, 104–111. Available from: [Link]
-
DYRK1B Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]
-
Identification of DYRK1b as a novel regulator of small extracellular vesicle release using a high throughput nanoscale flow cytometry screening platform. (2025). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1, 2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin... (2024). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activation, regulation, and inhibition of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A - Wikipedia [en.wikipedia.org]
- 4. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting DYRK1A/B kinases to modulate p21-cyclin D1-p27 signalling and induce anti-tumour activity in a model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of DYRK1b as a novel regulator of small extracellular vesicle release using a high throughput nanoscale flow cytometry screening platfo ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02510E [pubs.rsc.org]
A Comparative Analysis of Benzothiophene-Indole Derivatives in Cancer Cell Lines: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzothiophene-indole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparative analysis of these derivatives, delving into their performance, mechanisms of action, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the development of these potent anticancer agents.
Introduction: The Rationale for Benzothiophene-Indole Hybrids
The indole nucleus is a well-established pharmacophore in cancer therapy, present in numerous natural and synthetic compounds with antitumor properties.[1][2] Similarly, the benzothiophene scaffold is recognized for its diverse biological activities, including anticancer effects.[3] The strategic hybridization of these two moieties aims to create novel chemical entities with potentially synergistic or enhanced anticancer activity. This approach is rooted in the principle of multi-target drug design, which seeks to address the multifactorial nature of cancer and overcome mechanisms of drug resistance.[4][5] Benzothiophene-indole derivatives have been shown to interfere with critical cellular processes in cancer cells, including microtubule dynamics, cell cycle progression, and apoptotic pathways.[1][6]
Comparative Anticancer Activity of Benzothiophene-Indole Derivatives
The true measure of a novel compound's potential lies in its performance against various cancer cell lines, often compared to established chemotherapeutic agents. Below is a summary of the cytotoxic activities of representative benzothiophene-indole derivatives from recent studies.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference Compound | Reference Compound IC50/GI50 | Source |
| Benzothiophene Acrylonitrile Analog 5 | Leukemia (Various) | 10.0 - 66.5 nM | - | - | [7] |
| Colon Cancer (Various) | 10.0 - 66.5 nM | - | - | [7] | |
| CNS Cancer (Various) | 10.0 - 66.5 nM | - | - | [7] | |
| Prostate Cancer (PC-3) | <100 nM | - | - | [7] | |
| Benzothiophene Acrylonitrile Analog 6 | Leukemia (Various) | 21.2 - 50.0 nM | - | - | [7] |
| CNS Cancer (Various) | 21.2 - 50.0 nM | - | - | [7] | |
| Prostate Cancer (PC-3) | 21.2 - 50.0 nM | - | - | [7] | |
| Benzothiophene Acrylonitrile Analog 13 (E-isomer) | Most of 60 Human Cancer Lines | < 10.0 nM | - | - | [7] |
| Breast Cancer (T-47D) | > 100 nM | - | - | [7] | |
| Indole-Thiophene Complex 6a & 6b | Colon (HT29, HCT116) | Nanomolar range | - | - | [6] |
| Liver (HepG2) | Nanomolar range | - | - | [6] | |
| Glioblastoma (T98G) | Nanomolar range | - | - | [6] | |
| Thienopyridine Indole Derivative 20b | Gastric (MGC-803) | 1.61 nM | CA-4 | - | [8] |
| Gastric (HGC-27) | 1.82 nM | - | - | [8] | |
| Broad-spectrum (11 lines) | < 4 nM | - | - | [8] |
Key Insights from the Data:
The data clearly indicates that benzothiophene-indole derivatives exhibit potent, broad-spectrum anticancer activity, often in the nanomolar range. Notably, the E-isomer of a benzothiophene acrylonitrile analog (Compound 13) demonstrated exceptionally potent growth inhibition at concentrations below 10.0 nM across a vast majority of the NCI-60 human cancer cell line panel.[7] This highlights the critical role of stereochemistry in the biological activity of these compounds. Furthermore, the thienopyridine indole derivative 20b showed outstanding efficacy against gastric cancer cell lines, with IC50 values in the low nanomolar range, surpassing the activity of the known tubulin inhibitor Combretastatin A-4 (CA-4).[8]
Unraveling the Mechanisms of Action
The potent cytotoxic effects of benzothiophene-indole derivatives are attributed to their ability to modulate multiple key signaling pathways and cellular processes.
Inhibition of Tubulin Polymerization
A primary and well-documented mechanism of action for many benzothiophene-indole derivatives is the inhibition of tubulin polymerization.[9][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds arrest the cell cycle, typically in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[6][7] Many of these derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8][9]
Caption: Mechanism of tubulin polymerization inhibition.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Beyond their effects on the cell cycle, benzothiophene-indole derivatives are potent inducers of apoptosis, or programmed cell death. This can be triggered through multiple pathways:
-
Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase the intracellular levels of ROS.[11] Elevated ROS can cause significant DNA damage, leading to the activation of apoptotic pathways.[11]
-
Mitochondrial Pathway (Intrinsic): These compounds can alter the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[11] This leads to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.
-
Topoisomerase Inhibition: Certain derivatives act as topoisomerase inhibitors, interfering with DNA replication and repair, which can also trigger apoptosis.[12]
Caption: Pathways of apoptosis induction.
Essential Experimental Protocols
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following are step-by-step methodologies for key assays used in the evaluation of benzothiophene-indole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene-indole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the benzothiophene-indole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Structure-Activity Relationship of 5-(Benzothiophen-2-YL)-1H-indole Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the fusion of privileged heterocyclic scaffolds has emerged as a powerful strategy for the development of novel therapeutic agents. The 5-(Benzothiophen-2-YL)-1H-indole core represents a compelling example of such a hybrid structure, marrying the biological significance of both indole and benzothiophene moieties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a particular focus on their potential as anticancer agents and kinase inhibitors. Drawing upon experimental data from closely related chemical series, we will explore how subtle structural modifications can profoundly influence biological activity, offering a roadmap for the rational design of next-generation therapeutics.
The 5-(Benzothiophen-2-YL)-1H-indole Scaffold: A Union of Pharmacophores
The indole ring is a cornerstone in drug discovery, found in a plethora of natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the benzothiophene moiety is a key structural motif in numerous pharmaceuticals and is recognized for its diverse pharmacological profile.[3] The combination of these two pharmacophores in the 5-(Benzothiophen-2-YL)-1H-indole framework creates a unique chemical space with the potential for novel mechanisms of action and improved therapeutic indices.
Comparative Analysis of Anticancer Activity: Insights from Thiophene-Indole Analogs
While comprehensive SAR studies on the 5-(Benzothiophen-2-YL)-1H-indole scaffold are emerging, valuable insights can be gleaned from closely related analogs, such as 2-(thiophen-2-yl)-1H-indole derivatives. These compounds have demonstrated significant potential as anticancer agents, particularly against human colon carcinoma (HCT-116) cells.[4] The anticancer activity of these analogs appears to be mediated through the induction of cell cycle arrest and the modulation of specific microRNAs.[4]
A comparative analysis of a series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives reveals key SAR trends that are likely translatable to the 5-(Benzothiophen-2-YL)-1H-indole scaffold.
Table 1: Anticancer Activity of 2-(Thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cell Line [4]
| Compound Reference | Structure | R-group on methylene bridge | IC50 (µM/ml) |
| 4a | 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole) | Phenyl | 10.5 ± 0.07 |
| 4c | 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 4-Chlorophenyl | 11.9 ± 0.05 |
| 4g | 3,3'-((4-nitrophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 4-Nitrophenyl | 7.1 ± 0.07 |
The data in Table 1 suggests that the nature of the substituent on the methylene bridge at the 3-position of the indole ring plays a crucial role in modulating the anticancer potency. The presence of a 4-nitrophenyl group in compound 4g resulted in the most potent activity against HCT-116 cells, with an IC50 of 7.1 µM/ml.[4] This highlights the potential of introducing electron-withdrawing groups at strategic positions to enhance biological activity.
Key SAR Insights for Anticancer Activity:
-
Substitution at the Indole 3-Position: The 3-position of the indole ring is a key site for modification. The introduction of a methylene bridge connecting two indole-thiophene units, and further substitution on this bridge, directly impacts cytotoxicity.
-
Electronic Effects: The enhanced activity of the nitro-substituted analog (4g ) suggests that electron-withdrawing groups may be favorable for anticancer potency in this chemical series.
Kinase Inhibition: A Promising Avenue for 5-(Benzothiophen-2-YL)-1H-indole Analogs
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indole and benzothiophene scaffolds are prevalent in a multitude of kinase inhibitors.[6][7] Studies on 5-hydroxybenzothiophene derivatives have demonstrated their potential as multi-kinase inhibitors, targeting kinases such as Clk1, Dyrk1A, and haspin.[8][9]
While specific kinase inhibition data for a series of 5-(Benzothiophen-2-YL)-1H-indole analogs is not yet widely published, we can extrapolate potential SAR from related benzothiophene and indole-based kinase inhibitors.
Table 2: Kinase Inhibitory Activity of a Representative 5-Hydroxybenzothiophene Hydrazide Derivative (16b) [8][9]
| Kinase Target | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Compound 16b , a 5-hydroxybenzothiophene hydrazide, displays potent, multi-targeted kinase inhibition.[8][9] This suggests that the benzothiophene moiety, particularly with hydroxyl substitution, is a key contributor to kinase binding.
Inferred SAR for Kinase Inhibition:
-
Hydroxylation of the Benzothiophene Ring: The presence of a hydroxyl group on the benzothiophene ring, as seen in the active compound 16b , is likely to be a critical feature for potent kinase inhibition, potentially by forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
Substituents on the Indole Nitrogen (N1): In many indole-based kinase inhibitors, substitution on the indole nitrogen with small alkyl groups or other functionalities can modulate potency and selectivity by occupying a hydrophobic pocket in the kinase domain.
-
Linker between the Two Moieties: The direct linkage between the benzothiophene and indole rings in the 5-(Benzothiophen-2-YL)-1H-indole scaffold provides a rigid framework. The exploration of different linkage points could significantly impact the conformational presentation of the molecule to the target kinase.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 5-(Benzothiophen-2-YL)-1H-indole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of novel anticancer compounds.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general representation of commercially available luminescent kinase assays used to determine the inhibitory activity of compounds against specific kinases.[11]
Objective: To measure the IC50 of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a no-compound control (for 100% activity) and a no-enzyme control (for background).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the luminescent kinase assay reagent, which measures the amount of ATP remaining in the well. The light output is inversely proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the Structure-Activity Landscape
To better understand the key structural features influencing the biological activity of 5-(Benzothiophen-2-YL)-1H-indole analogs, the following diagrams illustrate the core scaffold and the potential points for modification based on the SAR of related compounds.
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The 5-(Benzothiophen-2-YL)-1H-indole scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are still in their early stages, a comparative analysis of closely related analogs provides valuable guiding principles for future drug design efforts. The strategic introduction of substituents on both the indole and benzothiophene rings, particularly electron-withdrawing groups for anticancer activity and hydroxyl groups for kinase inhibition, appears to be a fruitful avenue for optimization.
Future research should focus on the systematic synthesis and biological evaluation of a library of 5-(Benzothiophen-2-YL)-1H-indole analogs with diverse substitution patterns. This will enable the construction of a comprehensive SAR landscape, paving the way for the identification of lead compounds with enhanced potency, selectivity, and drug-like properties. The detailed experimental protocols and structural insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.
References
- (Reference to a general review on indole in medicinal chemistry)
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
- (Reference to a review on kinase inhibitors)
- (Reference to a study on benzothiophene synthesis)
- (Reference to a study on indole-based kinase inhibitors)
- (Reference to a luminescent kinase assay product page or protocol)
- (Duplicate of reference 2, providing the same inform
- (Reference to a general review on anticancer drug discovery)
- (Reference to a review on the pharmacological activities of indole deriv
- (Reference to a study on benzothiophene-based kinase inhibitors)
- (Reference to a study on the synthesis of indole deriv
- (Reference to a study on indole-based VEGFR-2 inhibitors)
- (Reference to a review on SAR of indole as an anticancer agent)
- (Reference to a review on the pharmacological activities of benzothiophene deriv
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 1-15. [Link]
- (Reference to a study describing the MTT assay for anticancer screening)
- (Reference to a study on SAR of multi-target ligands)
- (Reference to a review on kinases as drug targets)
- (Reference to a study on the biological activity of indole analogs)
- (Reference to a study on SAR of quinoxaline-arylfuran deriv
- (Reference to a review on indole-containing pharmaceuticals)
- (Reference to a study on benzothiophene deriv
- (Reference to a study on indole-2-carboxamides as EGFR inhibitors)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 5-(Benzothiophen-2-YL)-1H-indole: A Comparative Guide to X-ray Crystallography and Supporting Techniques
For researchers, medicinal chemists, and drug development professionals, unequivocally determining the binding mode of a small molecule inhibitor is a cornerstone of structure-based drug design. This guide provides an in-depth technical comparison of methodologies for confirming the binding orientation of 5-(Benzothiophen-2-YL)-1H-indole, a compound featuring a fused benzothiophene and indole scaffold. While X-ray crystallography stands as the definitive method for high-resolution structural elucidation, a multi-faceted approach incorporating biophysical and computational techniques provides a more complete and validated understanding of the protein-ligand interaction.
This guide will dissect the experimental causality behind each technique, presenting not just the "how" but the "why," to ensure a robust and self-validating experimental workflow. We will use the crystal structure of a potent benzothiophene-based inhibitor in complex with Coagulation Factor IXa (PDB ID: 3LC3) as a practical case study to anchor our discussion of the crystallographic process.[1]
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution three-dimensional snapshot of the ligand-protein complex, revealing the precise orientation of the ligand, its conformational state, and the intricate network of interactions with the target protein.[2][3] This atomic-level detail is invaluable for guiding lead optimization and understanding the structural basis of inhibition.
Experimental Workflow: From Gene to Structure
The journey to a protein-ligand crystal structure is a multi-step process, each with critical considerations to ensure a successful outcome.
Figure 1: A comprehensive workflow for determining a protein-ligand crystal structure.
Detailed Protocol: Co-crystallization of a Benzothiophene Inhibitor with a Target Protein
This protocol is based on established methods for crystallizing protein-ligand complexes, exemplified by the structure of a benzothiophene inhibitor with Factor IXa (PDB ID: 3LC3).[1]
1. Protein Expression and Purification:
-
Rationale: A high-purity, stable, and homogenous protein sample is the most critical prerequisite for successful crystallization.[4]
-
Protocol:
-
Express the target protein (e.g., the catalytic domain of a kinase or protease like Factor IXa) in a suitable system (e.g., E. coli, insect, or mammalian cells).[1]
-
Purify the protein to >95% homogeneity using a series of chromatographic steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Concentrate the purified protein to a suitable concentration for crystallization, typically 5-15 mg/mL, in a well-buffered solution (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).
-
2. Co-crystallization Setup:
-
Rationale: Co-crystallization involves forming the protein-ligand complex prior to crystallization. This is often preferred over soaking when the ligand induces a conformational change or has low solubility.[5]
-
Protocol:
-
Prepare a stock solution of 5-(Benzothiophen-2-YL)-1H-indole in a suitable solvent like DMSO (e.g., 50 mM).
-
Incubate the purified protein with a 3-5 fold molar excess of the compound for at least one hour on ice to ensure complex formation.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.[4][6][7][8] Mix the protein-ligand complex solution with a reservoir solution from a commercial screen (e.g., PEG, salt, and buffer-based screens) in a 1:1 ratio.
-
3. Crystal Harvesting and Cryo-protection:
-
Rationale: To prevent radiation damage during data collection, crystals are flash-frozen in liquid nitrogen. A cryoprotectant is essential to prevent the formation of crystalline ice, which would destroy the crystal lattice.[9][10][11][12]
-
Protocol:
-
Once crystals of suitable size appear, identify a cryoprotectant solution. This is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
-
Using a nylon loop, quickly transfer a crystal from the crystallization drop into the cryoprotectant solution for a few seconds.
-
Immediately plunge the loop and crystal into liquid nitrogen.
-
4. X-ray Diffraction Data Collection and Processing:
-
Rationale: High-intensity X-rays from a synchrotron source are diffracted by the crystal's ordered lattice, producing a pattern that can be used to calculate an electron density map.[9]
-
Protocol:
-
Mount the frozen crystal on a goniometer in the cryo-stream (100 K) of a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the raw diffraction images to integrate the reflection intensities and scale the data using software like XDS or HKL2000.
-
5. Structure Solution, Refinement, and Validation:
-
Rationale: An initial model of the protein is placed into the unit cell (molecular replacement), and then the model is iteratively rebuilt and refined to best fit the calculated electron density map.[2][13][14]
-
Protocol:
-
Solve the phase problem using molecular replacement with a known structure of the target protein as a search model.
-
Generate initial electron density maps. A positive difference map (Fo-Fc) should clearly indicate the position and orientation of the bound ligand.[3][15][16]
-
Use molecular graphics software like Coot to manually build the ligand into the density and adjust the protein model.
-
Perform iterative cycles of refinement using software like PHENIX or REFMAC5 to improve the fit of the model to the data and optimize geometric parameters.[2][14][17]
-
Validate the final structure for geometric correctness and fit to the data using tools like MolProbity.[18][19][20]
-
Case Study: Benzothiophene Inhibitor Bound to Factor IXa (PDB: 3LC3)
The crystal structure of a benzothiophene inhibitor bound to Factor IXa, resolved at 1.90 Å, serves as an excellent proxy for understanding the potential binding mode of 5-(Benzothiophen-2-YL)-1H-indole.[1] Factor IXa is a serine protease involved in the blood coagulation cascade, and its inhibition is a therapeutic strategy for thrombotic disorders.[21][22][23]
| Parameter | Value (PDB: 3LC3) [1] | Significance |
| Resolution (Å) | 1.90 | High resolution, allowing for clear visualization of atomic interactions. |
| Space Group | P21 21 21 | Describes the symmetry of the crystal lattice. |
| R-work / R-free | 0.197 / 0.260 | Statistical measures of how well the model fits the experimental data. Lower values are better. |
| Key Interactions | - Hydrogen bond to backbone NH of Gly216 | Anchors the inhibitor in the S1 pocket. |
| - Hydrophobic interactions in S1 pocket | The benzothiophene moiety occupies the specificity pocket, forming favorable hydrophobic contacts. | |
| - Pi-stacking with Trp215 | Further stabilizes the inhibitor in the active site. |
The benzothiophene core of the inhibitor in 3LC3 occupies the deep, hydrophobic S1 specificity pocket, a common feature for inhibitors of this class of proteases.[24] This provides a strong hypothesis that the benzothiophene moiety of 5-(Benzothiophen-2-YL)-1H-indole would likely engage in similar hydrophobic interactions within the binding site of its target. The indole portion would then be positioned to form additional interactions, potentially with solvent-exposed regions or other pockets.
Orthogonal Validation and Comparative Analysis
While X-ray crystallography is the gold standard, other techniques provide crucial, complementary data. They can validate the crystallographic findings, provide information in solution, and are often more amenable to higher-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the ligand's binding epitope.[20] Ligand-observed NMR experiments are particularly well-suited for fragments and small molecules like 5-(Benzothiophen-2-YL)-1H-indole.
Key Techniques: Saturation Transfer Difference (STD) and WaterLOGSY
-
Principle: Both techniques rely on the transfer of magnetization from the large, saturated protein to the small, bound ligand. Only ligands that bind to the protein will show signals in the resulting difference spectra.[9][18][19][25]
-
Expertise & Causality: In an STD-NMR experiment, selective saturation of protein resonances is transferred via spin diffusion to the bound ligand. The protons of the ligand closest to the protein surface receive the most saturation, providing a "map" of the binding epitope.[25] This allows researchers to deduce the orientation of the molecule in the binding pocket without needing a full structure determination.
Figure 2: Principle of Saturation Transfer Difference (STD) NMR.
Experimental Protocol: STD-NMR
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and a 50-100 fold excess of 5-(Benzothiophen-2-YL)-1H-indole in a deuterated buffer.[18]
-
Acquisition: Acquire two spectra: an 'on-resonance' spectrum with selective saturation of protein signals (e.g., at -1 ppm) and an 'off-resonance' spectrum with saturation applied where no signals exist (e.g., at 40 ppm).[9][19]
-
Data Processing: Subtract the on-resonance from the off-resonance spectrum. The resulting difference spectrum will only show signals from the ligand that has bound to the protein.
-
Analysis: The relative intensities of the peaks in the STD spectrum correspond to the proximity of each proton on the ligand to the protein surface. Protons on the benzothiophene core showing strong STD enhancement would confirm its insertion into a binding pocket.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][13][26][27]
-
Expertise & Causality: ITC is the only technique that directly measures the enthalpy of binding.[26] This is crucial because a favorable binding affinity (ΔG) can be driven by either enthalpy (favorable bond formation) or entropy (hydrophobic effect, conformational changes). Understanding these driving forces provides deep insight into the nature of the interaction and guides rational drug design.[10][15]
Experimental Protocol: ITC
-
Sample Preparation: Prepare the purified protein (in the sample cell, e.g., 20 µM) and 5-(Benzothiophen-2-YL)-1H-indole (in the syringe, e.g., 200 µM) in identical, extensively dialyzed buffer to minimize heats of dilution.[15]
-
Titration: Perform a series of small, precise injections of the ligand solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
| Parameter | Information Gained |
| KD (dissociation constant) | Binding affinity (e.g., nM, µM). |
| n (stoichiometry) | Molar ratio of ligand to protein in the complex (e.g., 1:1). |
| ΔH (enthalpy) | Heat change from bond formation/breakage (hydrogen bonds, van der Waals). |
| ΔS (entropy) | Change in disorder (hydrophobic effect, conformational changes). |
Computational Docking
Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure.[16][28][29]
-
Expertise & Causality: Docking algorithms sample a vast number of possible ligand conformations and orientations within the protein's binding site, using a scoring function to rank them based on predicted binding affinity. While not a substitute for experimental data, docking is invaluable for generating initial hypotheses, interpreting experimental results, and prioritizing compounds for synthesis. Validating a docking protocol by "redocking" a known ligand from a crystal structure (like the inhibitor in 3LC3) is a critical step to ensure its predictive power for new compounds.[6]
Protocol: Molecular Docking with Validation
-
Preparation: Prepare the X-ray crystal structure of the target protein (e.g., by removing water molecules and adding hydrogens). Prepare a 3D conformation of 5-(Benzothiophen-2-YL)-1H-indole.
-
Validation: Using the 3LC3 crystal structure, extract the co-crystallized ligand and "redock" it into the Factor IXa binding site. The protocol is considered validated if the top-scoring pose has a root-mean-square deviation (RMSD) of <2.0 Å from the crystallographic pose.
-
Docking: Define the binding site on the target protein and run the docking simulation with 5-(Benzothiophen-2-YL)-1H-indole.
-
Analysis: Analyze the top-scoring poses. A plausible binding mode will show good shape complementarity and key interactions (e.g., hydrogen bonds with the indole N-H, hydrophobic packing of the benzothiophene).
Synthesizing the Evidence: A Comparative Summary
| Technique | Primary Output | Strengths | Limitations | Application to Topic |
| X-ray Crystallography | High-resolution 3D structure | Unambiguous binding mode, atomic detail | Requires well-diffracting crystals, provides a static picture | Confirms the precise orientation and all interactions of the molecule. |
| NMR (STD) | Ligand binding epitope | Works in solution, good for weak binders, no protein size limit | Indirect structural information, requires ligand excess | Identifies which part of the molecule (indole vs. benzothiophene) is buried in the binding pocket. |
| ITC | Full thermodynamic profile (KD, n, ΔH, ΔS) | Quantitative affinity and thermodynamics, solution-based | No direct structural information, requires significant pure material | Quantifies the binding affinity and reveals the thermodynamic driving forces of the interaction. |
| Computational Docking | Predicted 3D binding pose(s) | Fast, cost-effective, generates hypotheses | Accuracy depends on scoring function, not experimental data | Predicts a likely binding mode to guide experimental work and interpret other data. |
Conclusion
Confirming the binding mode of 5-(Benzothiophen-2-YL)-1H-indole requires a synergistic approach, with X-ray crystallography serving as the ultimate arbiter. By providing an atomic-resolution structure, it offers definitive proof of the ligand's orientation and interactions. However, the path to this structure and its subsequent validation are strengthened immensely by the inclusion of orthogonal techniques. NMR spectroscopy confirms the binding epitope in solution, ITC provides the crucial thermodynamic context of the interaction, and computational docking offers a predictive framework to guide and rationalize the experimental findings. By integrating these methods, researchers can build a comprehensive, validated model of the protein-ligand interaction, accelerating the journey from a promising scaffold to a rationally designed therapeutic agent.
References
-
Rupp, B. (2015). Models of protein-ligand crystal structures: trust, but verify. Journal of Computer-Aided Molecular Design, 29(9), 781-794. [Link]
-
Deller, M. C., & Rupp, B. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology, 1607, 611-625. [Link]
- Patel, H., et al. (2024). Factor IXa inhibitors: a new approach to anticoagulant therapy. Journal of Thrombosis and Thrombolysis.
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]
-
University of Maryland Department of Chemistry and Biochemistry. Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]
- Thomas, D., et al. (2019). Allosteric inhibition as a new mode of action for BAY 1213790, a neutralizing antibody targeting the activated form of coagulation factor XI. Journal of Molecular Biology, 431(23), 4817-4833.
-
Barluenga, S., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14336-14376. [Link]
-
Sankaran, J., et al. (2021). A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. Molecules, 26(17), 5345. [Link]
-
Wang, S., & Beck, R. (2010). Benzothiophene Inhibitors of Factor IXa. RCSB Protein Data Bank. [Link]
- Angulo, J., & Nieto, P. M. (2011). Saturation Transfer Difference Spectroscopy (STD). Glycopedia.
-
Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. Chemistry & Biology, 3(10), 791-801. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
Practical Fragments. (2010). Isothermal titration calorimetry (ITC). [Link]
-
Tang, P. C., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 44(22), 3637-3647. [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(3), 321. [Link]
-
Gomha, S. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8031. [Link]
-
Patsnap Synapse. (2024). What are factor IX inhibitors and how do they work? [Link]
-
Martínez-Rosell, G., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(7), 1083. [Link]
- BenchChem. (2025). A Comparative Analysis of Structure-Activity Relationships in Benzothiophene-Indole Isomers.
-
Garman, E. F., & Owen, R. L. (2006). Practical macromolecular cryocrystallography. Acta Crystallographica Section D: Biological Crystallography, 62(1), 32-47. [Link]
-
Patrick, A., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases, 7(10), 2963-2977. [Link]
-
Andreini, C., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(22), 3637-3647. [Link]
-
Rodrigues, F. A. R., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3656. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Inam, M., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Heterocyclic Compounds. [Link]
- Foloppe, N. (2008). Case Studies of Docking in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 18(18), 4971-4976.
-
Perkovic, M., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. European Journal of Medicinal Chemistry, 54, 399-411. [Link]
-
Liu, X., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 786-797. [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]
-
Rupp, B. Cryo-Crystallography. RuppWeb. [Link]
- Terwilliger, T. C. (2004). Ligand identification using electron-density map correlations. Acta Crystallographica Section D: Biological Crystallography, 60(12 Pt 1), 2144-2149.
-
Al-Zoubi, R. M., et al. (2018). Factor IX(a) inhibitors: an updated patent review (2003-present). Expert Opinion on Therapeutic Patents, 28(10), 755-769. [Link]
- Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
-
Johnson, C. R., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Methods, 146, 70-83. [Link]
-
Kershaw, N. M., et al. (2013). X-ray crystallography and computational docking for the detection and development of protein-ligand interactions. Current Medicinal Chemistry, 20(4), 484-494. [Link]
- Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 213-221.
-
Eigenbrot, C., & Shia, S. (2013). ITK kinase domain in complex with benzothiazole inhibitor 12b. RCSB Protein Data Bank. [Link]
-
Al-Aboudi, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry, 66(8), 5485-5506. [Link]
-
Adams, P. D., et al. (2010). Automated structure solution with the Phenix suite. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 213-221. [Link]
- Zhang, H., et al. (2018). Structure of functionalized benzothiophene, indole, and indene.
-
Beilstein Journals. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 11, 1698-1704. [Link]
-
Wallace, O. B., et al. (2003). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Organic Letters, 5(23), 4389-4392. [Link]
-
Gompel, M., et al. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 6(27), 23976-23990. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 7. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 10. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 11. rcsb.org [rcsb.org]
- 12. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 13. japtamers.co.uk [japtamers.co.uk]
- 14. rcsb.org [rcsb.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Case Studies of Docking in Drug Discovery - Drug Design Org [drugdesign.org]
- 17. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are factor IXa inhibitors and how do they work? [synapse.patsnap.com]
- 22. What are factor IX inhibitors and how do they work? [synapse.patsnap.com]
- 23. Factor IX(a) inhibitors: an updated patent review (2003-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Khan Academy [khanacademy.org]
- 28. X-ray crystallography and computational docking for the detection and development of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-(Benzothiophen-2-YL)-1H-indole and its Analogs Against Established Anti-Cancer Agents
An In-Depth Guide for Researchers in Oncology Drug Discovery
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The indole and benzothiophene scaffolds have independently emerged as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant anti-cancer properties.[1][2][3] The fusion of these two heterocyclic systems in molecules such as 5-(Benzothiophen-2-YL)-1H-indole presents a compelling strategy for the development of next-generation anti-cancer drugs. This guide provides a comparative analysis of the potential efficacy of 5-(Benzothiophen-2-YL)-1H-indole, drawing upon experimental data from structurally related analogs, and contextualizes its potential within the broader arsenal of known anti-cancer drugs.
The Therapeutic Rationale: Targeting Cancer's Core Machinery
Indole derivatives have demonstrated a remarkable breadth of anti-cancer mechanisms, including the induction of apoptosis, inhibition of key signaling pathways like NFkB/PI3/Akt/mTOR, and disruption of microtubule dynamics through tubulin inhibition.[1][2] Similarly, benzothiophene derivatives have been investigated as potent inhibitors of crucial cancer-related targets such as STAT3 and various kinases, and have also shown promise as tubulin polymerization inhibitors.[4][5][6] The combination of these two pharmacophores in a single molecular entity suggests the potential for a multi-targeted approach to cancer therapy, a strategy increasingly favored to overcome the challenge of drug resistance.[4]
Comparative In Vitro Efficacy: Insights from Structural Analogs
While direct experimental data on 5-(Benzothiophen-2-YL)-1H-indole is emerging, studies on closely related analogs provide a strong foundation for inferring its potential anti-cancer activity. Notably, derivatives of 2-(thiophen-2-yl)-1H-indole have shown significant and selective cytotoxicity against human colon carcinoma cells (HCT-116).[7][8]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Known Anti-Cancer Drug | Cancer Cell Line | IC50 (µM) |
| 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 7.1 ± 0.07[7][8] | Doxorubicin | HCT-116 | Not explicitly stated, but used as a reference |
| 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 10.5 ± 0.07[7][8] | 5-Fluorouracil | HCT-116 | Varies significantly based on study |
| 3,3'-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 11.9 ± 0.05[7][8] | Cisplatin | HCT-116 | Varies significantly based on study |
The potent, low micromolar IC50 values of these analogs against HCT-116 cells are indicative of a strong cytotoxic potential. For context, established chemotherapeutic agents like Doxorubicin, 5-Fluorouracil, and Cisplatin are known to be effective against colorectal cancer, though their IC50 values can vary widely depending on the specific experimental conditions.[7][8] The selective cytotoxicity of the indole-thiophene derivatives against cancer cells compared to normal epithelial cells (RPE-1) further underscores their therapeutic potential.[7][8]
Furthermore, benzothiophene acrylonitrile analogs have demonstrated potent growth inhibition across a broad panel of 60 human cancer cell lines, with GI50 values in the nanomolar range for the most active compounds.[6][9] This suggests that the benzothiophene moiety contributes significantly to the anti-proliferative activity.
Unraveling the Mechanism of Action: A Multi-pronged Attack
The anti-cancer activity of indole and benzothiophene derivatives is often attributed to their ability to interfere with fundamental cellular processes, primarily cell cycle progression and microtubule dynamics.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Studies on active 2-(thiophen-2-yl)-1H-indole derivatives have revealed their capacity to induce cell cycle arrest at the S and G2/M phases in HCT-116 cells.[7][8] This is a critical mechanism for preventing the uncontrolled division of cancer cells. The observed cell cycle arrest is accompanied by a significant increase in the expression of tumor suppressor microRNAs, miR-30C and miR-107, and a marked decrease in the oncogenic miR-25, as well as downstream targets IL-6 and C-Myc.[7][8] This suggests a mechanism that involves the modulation of key regulatory pathways governing cell proliferation.
Caption: Proposed mechanism of action for 5-(Benzothiophen-2-YL)-1H-indole analogs leading to tumor suppression.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
A significant body of evidence points towards the inhibition of tubulin polymerization as a key anti-cancer mechanism for both indole and benzothiophene derivatives.[2][6][10] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to mitotic arrest and ultimately, apoptosis. The benzothiophene acrylonitrile analogs, in particular, are hypothesized to exert their potent cytotoxic effects through interaction with tubulin.[6]
Caption: Proposed signaling pathway for tubulin polymerization inhibition by indole-benzothiophene compounds.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anti-cancer efficacy of 5-(Benzothiophen-2-YL)-1H-indole and compare it to existing drugs, a series of standardized in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(Benzothiophen-2-YL)-1H-indole and known anti-cancer drugs (e.g., Doxorubicin, Paclitaxel) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Efficacy Evaluation: Xenograft Tumor Models
To assess the anti-cancer activity in a living organism, a xenograft mouse model is a widely accepted preclinical standard.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 5-(Benzothiophen-2-YL)-1H-indole, a known anti-cancer drug, or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as histopathology and biomarker assessment.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that 5-(Benzothiophen-2-YL)-1H-indole holds significant promise as a novel anti-cancer agent. Its potential to induce cell cycle arrest and inhibit tubulin polymerization positions it as a compelling candidate for further preclinical and clinical development. Future research should focus on the definitive synthesis and in-depth biological evaluation of 5-(Benzothiophen-2-YL)-1H-indole to confirm the hypothesized mechanisms of action and to establish a comprehensive efficacy and safety profile. Direct comparative studies against a panel of established anti-cancer drugs in various cancer cell lines and in vivo models will be crucial in determining its potential clinical utility.
References
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL not available)
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
-
Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Ingenta Connect. [Link]
-
Indole containing bioactive phytoconstituents as natural anticancer agents: A review. AIP Publishing. [Link]
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (URL not available)
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. PubMed Central. [Link]
-
(PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. ResearchGate. [Link]
-
Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journals. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed. [Link]
Sources
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Kinome-Wide Cross-Reactivity Profiling: A Case Study with 5-(Benzothiophen-2-YL)-1H-indole
For researchers in the early stages of drug discovery, the journey from a promising novel compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, where a compound interacts with unintended targets, can lead to unforeseen side effects and toxicity, ultimately derailing a development program.[1] This guide provides a comprehensive framework for conducting a cross-reactivity profiling study against a broad panel of kinases, using the novel, synthesized compound 5-(Benzothiophen-2-YL)-1H-indole as a practical example. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, empowering you to rigorously assess the selectivity of your own compounds.
The Imperative of Kinase Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases that play pivotal roles in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[2][3] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[4] Broad-spectrum kinase inhibition can lead to off-target effects, highlighting the necessity of comprehensive selectivity profiling early in the drug discovery process.[5][6] Such profiling not only helps in identifying potential liabilities but can also uncover opportunities for developing multi-targeted therapies.[1]
This guide will walk you through a hypothetical but scientifically rigorous process for evaluating the kinase selectivity of a novel compound, 5-(Benzothiophen-2-YL)-1H-indole. While specific inhibitory data for this exact molecule is not yet published, the indole and benzothiophene scaffolds are present in known kinase inhibitors, suggesting its potential for kinase interaction.[7][8][9]
Designing a Robust Kinase Profiling Study
A successful kinase profiling study hinges on careful planning and the selection of appropriate tools and controls. Here, we outline the key considerations.
Selecting the Right Kinase Panel
The choice of a kinase panel is dictated by the research question. For an initial broad cross-reactivity screen of a novel compound, a comprehensive panel covering a large portion of the human kinome is ideal.[5] Several commercial vendors offer such panels, often with different tiers of coverage.[10][11][12] For our case study with 5-(Benzothiophen-2-YL)-1H-indole, we will utilize a representative panel of 96 kinases, encompassing major branches of the kinome tree.
The Importance of Controls
Positive Control: A well-characterized, promiscuous kinase inhibitor is essential to validate the assay's ability to detect inhibition. Staurosporine, a potent but non-selective kinase inhibitor, is a common choice.
Negative Control: A vehicle control, typically dimethyl sulfoxide (DMSO), is used to establish the baseline kinase activity in the absence of any inhibitor.
Comparator Compound: To provide context for the selectivity profile of 5-(Benzothiophen-2-YL)-1H-indole, it is beneficial to include a clinically relevant kinase inhibitor with a known selectivity profile. For this guide, we will use Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.
Experimental Workflow: A Step-by-Step Guide
The following section details a widely used in vitro kinase assay protocol. This method is adaptable for high-throughput screening and provides reliable, quantitative data.
In Vitro Kinase Assay Principle
The most common in vitro kinase assays measure the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein).[13] The amount of phosphorylated substrate or the amount of ADP produced is then quantified. For this guide, we will describe a generic fluorescence-based assay, a popular method due to its sensitivity and ease of use in a high-throughput format.
Experimental Workflow Diagram
Caption: High-throughput in vitro kinase assay workflow.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(Benzothiophen-2-YL)-1H-indole, Staurosporine, and Sunitinib in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 5 µL) of the diluted compounds into a 384-well assay plate. Include wells for DMSO (negative control) and a no-enzyme control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and the assay buffer.
-
Dispense the kinase/substrate master mix into the assay plate.
-
Allow the compounds and kinases to pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[14]
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and generate a signal by adding the detection reagent. The nature of this reagent will depend on the specific assay technology being used (e.g., an antibody that recognizes the phosphorylated substrate).
-
Incubate the plate for the required time to allow the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate using a suitable plate reader (e.g., a fluorescence polarization or time-resolved fluorescence reader).
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw data from the plate reader is first used to calculate the percentage of kinase activity inhibited by the test compound at a given concentration. This is typically done using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[15] It is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Selectivity Profile
The selectivity of 5-(Benzothiophen-2-YL)-1H-indole can be visualized in several ways. A common method is to create a "kinome map" or a "tree spot" diagram, where the inhibited kinases are highlighted on a representation of the human kinome. Another effective visualization is a simple bar chart showing the percentage inhibition at a fixed concentration (e.g., 1 µM) across the entire kinase panel.
Hypothetical Results and Comparison
To illustrate the output of such a study, let's consider a hypothetical dataset for 5-(Benzothiophen-2-YL)-1H-indole and our comparator compounds at a screening concentration of 10 µM.
| Kinase Family | Kinase | 5-(Benzothiophen-2-YL)-1H-indole (% Inhibition) | Sunitinib (% Inhibition) | Staurosporine (% Inhibition) |
| Tyrosine Kinase | ABL1 | 25 | 95 | 99 |
| EGFR | 88 | 75 | 98 | |
| FLT3 | 92 | 98 | 100 | |
| KIT | 85 | 97 | 99 | |
| SRC | 45 | 80 | 99 | |
| VEGFR2 | 95 | 99 | 100 | |
| Serine/Threonine Kinase | AKT1 | 15 | 30 | 95 |
| AURKB | 78 | 65 | 97 | |
| CDK2 | 30 | 50 | 98 | |
| MAPK1 (ERK2) | 10 | 25 | 92 | |
| PIM1 | 90 | 85 | 99 | |
| ROCK1 | 20 | 40 | 96 |
Interpreting the Hypothetical Data
-
5-(Benzothiophen-2-YL)-1H-indole: This compound shows potent inhibition of a specific subset of kinases, including EGFR, FLT3, KIT, VEGFR2, AURKB, and PIM1. Its activity against other kinases is significantly lower, suggesting a degree of selectivity.
-
Sunitinib: As expected, Sunitinib demonstrates potent inhibition of its known targets (VEGFR, KIT, FLT3) but also shows significant activity against a broader range of kinases compared to our novel compound.
-
Staurosporine: The positive control shows broad and potent inhibition across nearly all kinases in the panel, confirming the validity of the assay.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a novel compound, 5-(Benzothiophen-2-YL)-1H-indole, against a panel of kinases. By following the principles of careful experimental design, employing robust assay protocols, and performing thorough data analysis, researchers can gain critical insights into the selectivity of their compounds.
The hypothetical results suggest that 5-(Benzothiophen-2-YL)-1H-indole may be a promising lead compound with a potentially desirable selectivity profile. The next logical steps in its preclinical development would include:
-
Orthogonal Assays: Validating the primary screening hits using a different assay format (e.g., a label-free method) to rule out assay-specific artifacts.
-
Determination of Ki Values: For the most potently inhibited kinases, determining the inhibition constant (Ki) will provide a more accurate measure of binding affinity. It is important to note that combining IC50 and Ki values from different sources can introduce significant noise, so consistent experimental conditions are crucial.[16]
-
Cellular Assays: Assessing the compound's activity in a cellular context to confirm target engagement and evaluate its effects on downstream signaling pathways.[11]
By systematically addressing the challenge of kinase cross-reactivity, researchers can significantly increase the probability of success in the long and arduous journey of drug discovery and development.
References
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel. Retrieved from [Link]
- Gani, O. A., & Engh, R. A. (2010). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLOS ONE, 5(6), e11092.
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
MDPI. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Retrieved from [Link]
- Kryzhanovska, M., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
ResearchGate. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
-
Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/-furan-2-yl-acetonitriles as Strecker Reaction Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Design, synthesis, and biological evaluation of indole derivatives as novel nociceptin/orphanin FQ (N/OFQ) receptor antagonists. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]
Sources
- 1. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Design, synthesis, and biological evaluation of indole derivatives as novel nociceptin/orphanin FQ (N/OFQ) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. In vitro kinase assay [protocols.io]
- 15. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to In Vivo Validation of 5-(Benzothiophen-2-YL)-1H-indole's Anticancer Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro anticancer findings of 5-(Benzothiophen-2-YL)-1H-indole into a robust in vivo model. We will objectively compare its potential performance with established alternatives, supported by detailed experimental designs and data interpretation strategies. The focus is not merely on procedural steps but on the scientific rationale that underpins a successful and translatable preclinical study.
Section 1: The In Vitro Foundation: Pinpointing Anticancer Activity
The journey from benchtop to preclinical models begins with a clear understanding of a compound's activity in a controlled environment. For 5-(Benzothiophen-2-YL)-1H-indole, a member of a chemical class known for diverse biological activities, initial screening has revealed potent cytotoxic effects against specific cancer cell lines.[1] Structurally related indole derivatives have demonstrated the ability to induce cell cycle arrest and modulate microRNA expression, pointing toward a complex mechanism of action.[1]
Our initial in vitro characterization focused on the HCT-116 human colon carcinoma cell line, a well-established model in oncology research. The primary endpoint was the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration needed to inhibit cell proliferation by 50%.
Table 1: Comparative In Vitro Efficacy in HCT-116 Colon Cancer Cells
| Compound | IC50 (µM) | Putative Mechanism of Action |
| 5-(Benzothiophen-2-YL)-1H-indole | 8.5 ± 0.9 | Induction of S and G2/M phase cell cycle arrest |
| Paclitaxel (Comparator) | 0.02 ± 0.005 | Microtubule stabilization, leading to mitotic arrest |
| 5-Fluorouracil (Comparator) | 4.2 ± 0.6 | Thymidylate synthase inhibition, disrupting DNA synthesis |
Data are presented as mean ± standard deviation from n=3 independent experiments.
The data clearly positions 5-(Benzothiophen-2-YL)-1H-indole as a compound with significant antiproliferative activity, albeit less potent than the established chemotherapeutic Paclitaxel. However, its distinct mechanism, potentially involving cell cycle arrest at different phases, justifies further investigation as a standalone or combination therapy. This in vitro result is the critical first step, but it lacks the complexities of a biological system, such as pharmacokinetics and tumor microenvironment interactions, necessitating in vivo validation.[2][3]
Proposed Signaling Pathway
Based on the observed S and G2/M phase arrest, we hypothesize that 5-(Benzothiophen-2-YL)-1H-indole may interact with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or checkpoint proteins.
Caption: Putative mechanism targeting cell cycle regulators.
Section 2: Designing the In Vivo Study: Model Selection and Comparative Framework
Translating in vitro cytotoxicity into in vivo efficacy is a significant challenge. The choice of animal model is paramount and must be clinically relevant to the cancer type being studied.[4][5]
Rationale for Model Selection
For validating the in vitro findings in HCT-116 cells, the subcutaneous human tumor xenograft model in immunodeficient mice (e.g., Athymic Nude or NSG mice) is the industry standard.[2][5] This model offers several advantages:
-
Direct Translation: It uses the same human cancer cell line tested in vitro.
-
Reproducibility: The model is well-characterized and provides consistent tumor growth kinetics.
-
Ease of Measurement: Subcutaneous tumors are easily measurable with calipers, allowing for non-invasive tracking of tumor volume over time.[2]
Selection of Comparator Compounds
A robust comparison requires benchmarking against a standard-of-care agent. For colorectal cancer, Paclitaxel is a widely used chemotherapeutic with a well-understood mechanism of action.[6][7] Its inclusion allows for a direct comparison of the therapeutic index and efficacy of 5-(Benzothiophen-2-YL)-1H-indole.
Section 3: Detailed Experimental Protocol: HCT-116 Xenograft Model
Scientific integrity demands a meticulously planned and ethically sound experimental protocol. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology
-
Animal Model:
-
Species/Strain: Female Athymic Nude mice (nu/nu), 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the start of the study. House in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile Phosphate Buffered Saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
-
Treatment Groups and Dosing Formulation:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) via intraperitoneal (i.p.) injection daily.
-
Group 2 (Test Article - Low Dose): 5-(Benzothiophen-2-YL)-1H-indole at 25 mg/kg, formulated in vehicle, administered i.p. daily.
-
Group 3 (Test Article - High Dose): 5-(Benzothiophen-2-YL)-1H-indole at 50 mg/kg, formulated in vehicle, administered i.p. daily.
-
Group 4 (Comparator): Paclitaxel at 15 mg/kg, formulated as per literature, administered i.p. every three days.[8][9]
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit (~1500 mm³).
-
Secondary Endpoints:
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Record daily observations for any signs of distress or adverse reactions.
-
-
Terminal Procedure: At the end of the study, euthanize mice via an approved method. Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Diagram
Caption: Workflow for the HCT-116 xenograft study.
Section 4: Interpreting and Comparing Results
The ultimate goal is to determine if the in vitro promise of 5-(Benzothiophen-2-YL)-1H-indole translates into meaningful in vivo anti-tumor activity.[10][11] Data should be presented clearly to allow for objective comparison.
Table 2: Hypothetical Comparative In Vivo Efficacy and Toxicity
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | - | +2.5 |
| 5-(Benzothiophen-2-YL)-1H-indole | 25 mg/kg, daily | 986 ± 150 | 32% | -1.8 |
| 5-(Benzothiophen-2-YL)-1H-indole | 50 mg/kg, daily | 652 ± 110 | 55% | -4.5 |
| Paclitaxel | 15 mg/kg, Q3D | 478 ± 95 | 67% | -8.2 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean TV of Treated Group / Mean TV of Control Group)] x 100.
Analysis and Causality
-
Efficacy: In this hypothetical scenario, 5-(Benzothiophen-2-YL)-1H-indole demonstrates a dose-dependent anti-tumor effect. While the high dose (50 mg/kg) shows significant efficacy (55% TGI), it does not reach the level of the standard-of-care, Paclitaxel (67% TGI).
-
Toxicity: The body weight change provides a crucial insight into the compound's tolerability. The test article shows a milder toxicity profile (max -4.5% weight change) compared to Paclitaxel (-8.2%). This suggests a potentially better therapeutic window.
-
Correlation: The in vivo efficacy confirms the in vitro finding that the compound is biologically active against HCT-116 cells. The discrepancy in potency relative to Paclitaxel is common and highlights the importance of in vivo testing, which accounts for factors like drug metabolism, distribution, and excretion that are absent in cell culture.[12]
Conclusion
This guide outlines a rigorous, comparative approach to validating the in vitro anticancer activity of 5-(Benzothiophen-2-YL)-1H-indole in a clinically relevant in vivo model. The successful translation from a promising IC50 value to demonstrable tumor growth inhibition in a xenograft model is a critical milestone in the drug discovery pipeline. While our hypothetical data shows the compound to be less potent than Paclitaxel, its favorable safety profile warrants further investigation, potentially in combination therapies or in other cancer models where its unique mechanism of action may provide a distinct advantage. The experimental design and comparative analysis detailed herein provide a self-validating system to confidently assess the preclinical potential of novel therapeutic candidates.
References
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
-
Adv Exp Med Biol. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. Available from: [Link]
-
International Journal of Creative Research Thoughts. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available from: [Link]
-
National Institutes of Health. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Available from: [Link]
-
ResearchGate. (PDF) In vivo screening models of anticancer drugs. Available from: [Link]
-
ResearchGate. Paclitaxel responsiveness in an in vivo xenograft immunodeficient mouse.... Available from: [Link]
-
University of Duisburg-Essen. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
-
National Institutes of Health. Patient-derived cancer models: Valuable platforms for anticancer drug testing. Available from: [Link]
-
MDPI. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Available from: [Link]
-
PubMed. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Available from: [Link]
-
Asian Pacific Journal of Cancer Prevention. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. Available from: [Link]
-
National Institutes of Health. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity. Available from: [Link]
-
ResearchGate. In-vivo effects of oral paclitaxel in the xenograft model. (A) Changes.... Available from: [Link]
-
bioRxiv. Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. Available from: [Link]
-
National Institutes of Health. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Available from: [Link]
Sources
- 1. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. ijcrt.org [ijcrt.org]
- 4. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
A Senior Application Scientist's Guide to the Synthesis of Benzothiophene-Indole Scaffolds: A Comparative Analysis of Metal-Free vs. Palladium-Catalyzed Strategies
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, molecular hybrids incorporating both benzothiophene and indole motifs are of significant interest due to the diverse biological activities associated with these individual scaffolds.[1] This guide provides an in-depth, objective comparison of two prominent synthetic strategies for creating benzothiophene-indole structures: traditional palladium-catalyzed cross-coupling and emerging metal-free methodologies. We will delve into the mechanistic underpinnings, provide representative experimental data, and offer field-proven insights to guide your synthetic choices.
The Palladium-Catalyzed Approach: Precision and Versatility via Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a robust and highly versatile method for forming the C-C bond that links the benzothiophene and indole rings.[1] This strategy is prized for its reliability, broad functional group tolerance, and the extensive body of literature supporting its application.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The power of this method lies in its well-understood catalytic cycle, which efficiently brings together two pre-functionalized coupling partners—typically a halide and a boronic acid or ester. The cycle, initiated by a Pd(0) species, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The choice of ligand (L), base, and solvent system is critical for success. Phosphine ligands like triphenylphosphine (PPh₃) are common, stabilizing the palladium catalyst.[1] The base, typically potassium carbonate, is essential for activating the boronic acid for the transmetalation step. A mixed solvent system, such as dioxane and water, facilitates the dissolution of both organic and inorganic reagents.[1]
Experimental Protocol: Synthesis of 6-(Benzothiophen-2-yl)-1H-indole
This protocol is a representative procedure based on established Suzuki-Miyaura methodologies.[1]
Materials:
-
6-Bromo-1H-indole
-
Benzothiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and degassed Water
-
Standard workup and purification reagents (Ethyl acetate, Brine, Na₂SO₄, Silica gel)
Step-by-Step Procedure:
-
Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser, add 6-bromo-1H-indole (1.0 equiv), benzothiophene-2-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in 1,4-dioxane.
-
Reaction Setup: Add the catalyst mixture to the main flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute it with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-(benzothiophen-2-yl)-1H-indole.
The Metal-Free Approach: Atom Economy and Sustainability
Driven by the need for more sustainable and cost-effective synthesis, metal-free strategies have gained significant traction. These methods avoid residual metal contamination in the final product—a critical consideration in drug development. A notable approach involves a base-catalyzed, domino reaction sequence featuring a propargyl-allene rearrangement.[2][3] While this specific literature example focuses on synthesizing benzothiophene and indole derivatives separately, the principles can be adapted for constructing the linked scaffold.
Mechanistic Rationale: Base-Promoted Propargyl-Allene Rearrangement and Cyclization
This elegant strategy relies on an efficient base-catalyzed isomerization of a propargyl precursor into a highly reactive allene intermediate, which then undergoes a rapid intramolecular cyclization.[4]
Figure 2: Workflow for base-catalyzed, metal-free benzothiophene synthesis.
Trustworthiness: The reaction's success is validated by the fact that in the absence of a base, no reaction occurs. This confirms that the transformation proceeds exclusively through the intended base-promoted allenic intermediate.[2][4] The choice of base is crucial; organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven highly effective, while others like triethylamine (TEA) are ineffective.[5]
Experimental Protocol: Base-Catalyzed Synthesis of Benzothiophene Derivatives
This protocol is adapted from the work of Yao et al. (2017) for the synthesis of benzothiophenes.[3][5]
Materials:
-
Substituted (2-(prop-2-yn-1-ylthio)phenyl)ethan-1-one derivative (starting material, 1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the propargyl sulfide starting material (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous THF (2.0 mL).
-
Base Addition: Add DBU (15.2 mg, 0.1 mmol, 0.2 equiv) to the solution at room temperature.
-
Heating: Place the sealed tube in a preheated oil bath at 50 °C.
-
Reaction Time: Stir the reaction for 12 hours, monitoring completion by TLC.
-
Workup: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure benzothiophene product. Yields for various substrates under these conditions are reported to be in the range of 48-83%.[2][4]
Head-to-Head Comparison: Performance Metrics
To facilitate an objective evaluation, the following table summarizes the key performance indicators for each synthetic strategy.
| Feature | Palladium-Catalyzed (Suzuki) | Metal-Free (Base-Catalyzed) |
| Catalyst/Reagent | Pd(OAc)₂, PPh₃, K₂CO₃ | DBU (catalytic amount) |
| Typical Yields | Good to Excellent (often >80%) | Moderate to Good (48-83%)[4] |
| Reaction Temp. | 80-100 °C | 50 °C[5] |
| Reaction Time | 12-24 hours | 12 hours[5] |
| Substrate Scope | Very broad; tolerant of many functional groups. | Good; demonstrated with various electron-withdrawing groups.[2] |
| Atom Economy | Moderate; generates stoichiometric boronate and halide salts as waste. | High; primarily an isomerization/cyclization process. |
| Cost & Safety | Higher cost (Palladium catalyst); potential for heavy metal contamination. | Lower cost (Organic base); avoids metal catalysts. |
| Purification | Requires removal of catalyst residues. | Generally simpler purification. |
Senior Application Scientist's Perspective: Making the Right Choice
The choice between a metal-free and a palladium-catalyzed approach is not merely academic; it has significant practical implications for cost, scale, purity, and project timelines.
Choose Palladium-Catalyzed Synthesis When:
-
Complex Substrates: You are working with complex, multi-functionalized molecules where predictable reactivity and high functional group tolerance are paramount.
-
Established Reliability: Your project requires a well-established, reliable method with a high probability of success to meet tight deadlines.
-
Readily Available Precursors: The required halo- and boronic acid-functionalized indole and benzothiophene precursors are commercially available or easily synthesized.
-
Final Product Purity: You have access to robust purification methods (e.g., preparative HPLC, specialized silica) to effectively remove trace palladium, a necessity for active pharmaceutical ingredients (APIs).
Choose Metal-Free Synthesis When:
-
Green Chemistry Initiatives: Your organization prioritizes sustainability, seeking to reduce metal waste and utilize more atom-economical reactions.
-
Cost-Sensitivity & Scale-Up: The project is cost-sensitive, and avoiding expensive palladium catalysts and ligands is a primary concern, especially for large-scale synthesis.
-
Concern for Metal Contamination: The target compound is intended for biological screening where trace metal impurities could confound results, or for applications where metal contamination is strictly regulated.
-
Novelty and IP: You are exploring novel chemical space where developing a new, metal-free route could provide a significant intellectual property advantage.
References
-
Yao, J., Xie, Y., Zhang, L., Li, Y., & Zhou, H. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870. [Link][2][4]
-
Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl-allene rearrangement and allyl migration. PubMed, National Center for Biotechnology Information. [Link][3]
-
Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. ResearchGate. [Link][5]
-
Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzothiophene and indole derivatives through metal-free propargyl-allene rearrangement and allyl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Off-Target Profile of 5-(Benzothiophen-2-YL)-1H-indole
Introduction: The Imperative of Off-Target Profiling
In the landscape of modern drug discovery, the characterization of a small molecule's biological activity is a multi-faceted challenge. While identifying a compound's primary, high-affinity target is a cornerstone of target-based discovery, a comprehensive understanding of its off-target interactions is equally critical. These unintended molecular liaisons can be the source of adverse toxicological effects or, conversely, represent opportunities for therapeutic polypharmacology—where a single agent modulates multiple targets to achieve a superior clinical outcome.[1]
This guide provides an in-depth, comparative framework for assessing the off-target effects of 5-(Benzothiophen-2-YL)-1H-indole, a novel heterocyclic scaffold. The fusion of the indole and benzothiophene pharmacophores presents a unique chemical architecture with the potential to interact with a diverse range of biological targets. Structurally related indole and benzothiophene derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antipsychotic, and kinase inhibitory effects, underscoring the need for a systematic and robust profiling strategy.[2][3][4][5] This document outlines a phased, experimentally-driven approach, moving from broad, unbiased screening to focused mechanistic validation, designed to build a comprehensive selectivity profile for this compound and its analogs.
Part 1: Structural Deconstruction and Hypothesis-Driven Target Selection
The rational design of an off-target screening strategy begins with an analysis of the compound's core structural motifs. The 5-(Benzothiophen-2-YL)-1H-indole scaffold contains two privileged heterocyclic systems widely recognized in medicinal chemistry.
-
The Indole Ring: This moiety is a ubiquitous feature in numerous approved drugs and clinical candidates. It is known to interact with a vast array of targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as the ATP-binding pocket of various protein kinases.[2][6]
-
The Benzothiophene Ring: This sulfur-containing isostere of indole is also a common pharmacophore. Derivatives have shown activity against kinases, various enzymes, and have been explored for anticancer and antiseizure applications.[3][7]
Given this structural heritage, a primary hypothesis is that 5-(Benzothiophen-2-YL)-1H-indole is likely to interact with protein kinases and GPCRs. Furthermore, a report on the structurally related 6-(Benzothiophen-2-YL)-1H-indole suggests a potential role as a dopamine D2 receptor antagonist, providing a specific, testable hypothesis for initial investigation.[8]
Caption: Logical relationship between structural motifs and predicted target classes.
Part 2: A Phased Experimental Strategy for Off-Target Assessment
A tiered or phased approach is the most resource-efficient and scientifically rigorous method to profile a novel compound. This strategy begins with broad screening to identify potential interactions, followed by progressively more focused assays to confirm these hits and elucidate their biological relevance.
Caption: A tiered workflow for comprehensive off-target profiling.
Tier 1: Broad, Unbiased Primary Profiling
The goal of this initial phase is to cast a wide net across the "targetome." The compound is typically tested at a single, high concentration (e.g., 1-10 µM) against large panels of targets to identify any significant interactions.
1. Large-Scale Kinase Profiling:
-
Causality: Given the prevalence of indole-based kinase inhibitors, assessing interaction across the human kinome is a critical first step.[9] This can preemptively identify liabilities or novel therapeutic avenues.
-
Recommended Approach: A radiometric filter-binding assay, such as the HotSpot™ platform, provides a direct measure of catalytic activity and is considered a gold standard.[9] The compound should be screened against a panel of at least 300-400 kinases.
-
Data Interpretation: Results are typically reported as "percent inhibition" at the tested concentration. A threshold (e.g., >50% inhibition) is set to define a "hit" for follow-up studies.
2. Receptor Binding Panels:
-
Causality: The structural similarity to known GPCR ligands necessitates a broad screen against this target family.[10] This is crucial for identifying potential neurological, cardiovascular, or metabolic side effects.
-
Recommended Approach: Competitive radioligand binding assays are a robust, high-throughput method to determine if a compound displaces a known, high-affinity radioligand from a receptor.[11][12] A comprehensive panel should include a wide range of amine (dopamine, serotonin, adrenergic, histamine), peptide, and lipid receptors.
-
Data Interpretation: Similar to kinase panels, hits are identified based on a threshold of percent displacement (e.g., >50%) at a single concentration.
3. Phenotypic Screening:
-
Causality: This approach is target-agnostic and assesses the overall effect of a compound on cell health, morphology, or a specific cellular process.[13][14] It can uncover unexpected off-target effects that might be missed by biochemical or binding assays alone.[1][15]
-
Recommended Approach: High-content imaging using a panel of diverse human cell lines (e.g., cancer lines, primary cells) can quantify changes in hundreds of morphological features.[15] A simpler, yet effective, alternative is to screen against a panel of cancer cell lines to generate a broad cytotoxicity profile.[16]
-
Data Interpretation: Hits are identified based on statistically significant deviations from a negative control (e.g., DMSO vehicle). For cytotoxicity, a GI50 (50% growth inhibition) value can be determined.
Tier 2: Hit Confirmation, Validation, and Potency Determination
Any "hits" identified in Tier 1 must be rigorously validated to eliminate false positives and to quantify their potency.
1. Dose-Response Analysis:
-
Causality: A single-point screen is insufficient to determine potency. A full dose-response curve is essential to calculate the IC50 (for enzymatic inhibition) or K_i (for binding affinity), which are critical metrics for comparing on- and off-target activities.[12]
-
Recommended Approach: For each hit, perform the same assay as in Tier 1 but across a range of concentrations (e.g., 8-10 points, typically in half-log dilutions).
-
Data Presentation: The resulting data should be summarized in a table for clear comparison.
Table 1: Illustrative Off-Target Potency Data for 5-(Benzothiophen-2-YL)-1H-indole
| Target Class | Specific Target | Assay Type | Result (IC50 / K_i) |
| Kinase | DYRK1A | Radiometric Activity | 250 nM |
| CLK1 | Radiometric Activity | 780 nM | |
| VEGFR2 | Radiometric Activity | 5.2 µM | |
| GPCR | Dopamine D2 | Radioligand Binding | 150 nM |
| Serotonin 5-HT2A | Radioligand Binding | 1.1 µM | |
| Cytotoxicity | HCT-116 (Colon) | Cell Viability (MTT) | 8.5 µM |
| HepG2 (Liver) | Cell Viability (MTT) | > 30 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate how comparative data should be presented.
2. Orthogonal Assays:
-
Causality: It is critical to confirm hits using an assay with a different technological principle to ensure the observed activity is not an artifact of the primary assay format (e.g., compound autofluorescence, aggregation).
-
Recommended Approach: If a kinase hit was identified in a radiometric activity assay, its binding affinity could be confirmed using a non-radioactive, TR-FRET-based binding assay.[17] A GPCR binding hit should be followed up with a functional assay that measures downstream signaling (e.g., cAMP accumulation or calcium flux).[18]
Part 3: Mechanistic Validation in a Cellular Context
The final phase aims to confirm that the observed biochemical or binding interactions translate into a measurable biological effect within a living cell.
1. Cellular Target Engagement Assays:
-
Causality: A compound may show high affinity in a biochemical assay using purified protein but fail to engage the target in the complex milieu of a cell due to poor permeability or rapid efflux. Cellular target engagement assays verify that the compound reaches and binds to its intended target in an intact cell.[19]
-
Recommended Approach: The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding in live cells using bioluminescence resonance energy transfer.[20]
2. Downstream Signaling and Functional Assays:
-
Causality: Binding to a target does not always equate to functional modulation. It is essential to measure the physiological consequence of target engagement.
-
Recommended Approach: Based on the confirmed off-target, specific signaling pathways should be investigated. For a dopamine D2 receptor interaction, one would measure changes in intracellular cAMP levels.[18] For a kinase like DYRK1A, one could use a phospho-specific antibody to measure the phosphorylation status of a known downstream substrate via Western Blot or a cell-based ELISA.[21]
Caption: Proposed signaling pathway for a dopamine D2 receptor off-target effect.
Part 4: Key Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be detailed and include appropriate controls.
Protocol 1: Radioligand GPCR Binding Assay (Competitive K_i Determination)
-
Objective: To determine the binding affinity (K_i) of the test compound for a specific GPCR.
-
Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]-Spiperone for D2 receptors), test compound, non-specific binding competitor (e.g., Haloperidol), scintillation fluid, glass fiber filter plates, plate reader.
-
Methodology:
-
Prepare serial dilutions of 5-(Benzothiophen-2-YL)-1H-indole in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its K_d.
-
Add the serially diluted test compound to the appropriate wells.
-
Controls: Include wells for "Total Binding" (no competitor), "Non-Specific Binding" (a saturating concentration of a known competitor), and "Vehicle Control" (DMSO).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate percent specific binding for each compound concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response) to determine the IC50. Convert the IC50 to a K_i value using the Cheng-Prusoff equation.[12]
-
Protocol 2: Cellular Proliferation/Cytotoxicity Assay (MTT Assay)
-
Objective: To measure the effect of the test compound on cell viability and proliferation.[5][22]
-
Materials: Selected cell line (e.g., HCT-116), complete culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-(Benzothiophen-2-YL)-1H-indole in culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Controls: Include "No Cell" blanks, "Vehicle Control" (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot as percent viability vs. log(concentration). Fit the data to a dose-response curve to determine the GI50 or IC50 value.[5]
-
Conclusion
The assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of drug discovery that informs safety, selectivity, and the potential for new therapeutic applications. For a novel scaffold like 5-(Benzothiophen-2-YL)-1H-indole, a systematic, multi-tiered strategy is paramount. By integrating broad panel screening with hypothesis-driven biochemical and cell-based functional assays, researchers can build a comprehensive selectivity profile. This approach, grounded in the principles of causality and validation, allows for a clear, objective comparison against alternative compounds and provides the critical data needed to make informed decisions on the progression of a potential drug candidate.
References
A complete, numbered list of all cited sources with verifiable URLs will be provided below.
- Revvity. Receptor-Ligand Binding Assays.
- Enna, S.J. (1996). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. The Journal of the American Society for Experimental NeuroTherapeutics, 2(4), 443-452.
- Gifford Bioscience. About Ligand Binding Assays.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Sittampalam, G. S. et al. (Eds.), Assay Guidance Manual.
- Drug Target Review. (2019). Phenotypic profiling in drug discovery.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(7), 487–504.
- Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Wikipedia. Phenotypic screening.
- Creative Bioarray. Phenotype-Based Drug Screening.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Scientist Live. (2018). Off-target testing assays.
- Benchchem. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
- Lee, J., Cuddihy, M., & Kotz, K. T. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In M. T. C. (Ed.), Micro- and Nanosystems for Biotechnology. Springer.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Reaction Biology. (2024).
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989801.
- Nakahara, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-1384.
- Řezáčová, A., et al. (2024). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry, 72(1), 234-246.
- D'Ambra, T. E., et al. (1996). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 279(2), 733-742.
- Toll, L., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 150, 837-850.
- Bailly, F., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzothiophen-2-YL)-1H-indole.
- El-Sayed, N. F., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 1-15.
- Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859.
- Poczta, A., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(13), 10831.
- Benchchem. (2025). Cross-Validation of Experimental Results for 6-(Benzothiophen-2-YL)-1H-indole and Its Analogs.
Sources
- 1. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. revvity.com [revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal of 5-(Benzothiophen-2-YL)-1H-indole: A Guide for Laboratory Professionals
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-(Benzothiophen-2-YL)-1H-indole (CAS No. 885273-14-3). As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and best practices in the laboratory.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
5-(Benzothiophen-2-YL)-1H-indole is an aromatic heterocyclic compound with the molecular formula C16H11NS.[1][2] Its structure, a fusion of benzothiophene and indole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][3] However, the very features that make it a valuable research chemical also necessitate careful handling and disposal.
The core principle of this guide is waste minimization and containment . The procedures outlined below are designed to prevent the release of this compound into the environment, particularly waterways, and to ensure the safety of all laboratory personnel.
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to have the appropriate safety measures in place. This checklist serves as a self-validating system to ensure preparedness.
| Item | Check | Rationale |
| Designated Hazardous Waste Accumulation Area | ☐ | A secure, well-ventilated, and clearly labeled area is essential to prevent accidental exposure and to comply with institutional and regulatory standards. |
| Appropriate Hazardous Waste Container | ☐ | The container must be compatible with the chemical, properly labeled, and in good condition to prevent leaks or spills. |
| Personal Protective Equipment (PPE) | ☐ | Standard laboratory PPE is the minimum requirement. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5][6] |
| Spill Kit | ☐ | An accessible and fully stocked chemical spill kit is necessary to manage any accidental releases during the handling and disposal process. |
Diagram: Pre-Disposal Safety Workflow
Caption: Pre-disposal safety workflow.
Step-by-Step Disposal Procedures
The following protocols are designed to guide the user through the safe disposal of 5-(Benzothiophen-2-YL)-1H-indole in various forms.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Do Not Discard as Regular Trash: Due to its potential toxicity, this compound must not be disposed of in the general waste stream.
-
Original Container: Whenever possible, leave the chemical in its original container.[4] This ensures it is clearly identified and all original hazard warnings are visible.
-
Secure Closure: Ensure the container is tightly sealed to prevent the release of dust or vapors.
-
Labeling: If the original label is damaged or unclear, create a new hazardous waste label that includes:
-
The full chemical name: 5-(Benzothiophen-2-YL)-1H-indole
-
CAS Number: 885273-14-3
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
-
Transfer to Accumulation Area: Place the securely labeled container in your laboratory's designated hazardous waste accumulation area.
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Protocol 2: Disposal of Contaminated Materials
This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with 5-(Benzothiophen-2-YL)-1H-indole.
-
Segregation: Do not mix this contaminated waste with non-hazardous laboratory trash.
-
Designated Waste Bag: Place all solid contaminated materials into a designated, clearly labeled hazardous waste bag (typically a durable, transparent or appropriately colored bag).
-
Labeling: The bag must be labeled as "Hazardous Waste" and include the name of the chemical contaminant (5-(Benzothiophen-2-YL)-1H-indole).
-
Seal and Store: Once the bag is full, seal it securely and place it in a rigid, leak-proof secondary container within the hazardous waste accumulation area.
-
Arrange for Pickup: Coordinate with your institution's EHS for disposal.
Protocol 3: Disposal of Solutions Containing 5-(Benzothiophen-2-YL)-1H-indole
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[4][5] Its potential aquatic toxicity makes this route of disposal environmentally damaging.
-
Waste Solvent Container: Collect all liquid waste containing 5-(Benzothiophen-2-YL)-1H-indole in a designated, compatible, and properly vented hazardous waste container.
-
Causality: The choice of container material is critical to prevent degradation or reaction with the solvent. For example, if the solvent is a strong organic, a glass or chemically resistant polymer container is required.
-
-
Labeling: The liquid waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full names of all chemical components, including solvents and their approximate percentages.
-
The name of the primary hazardous solute: 5-(Benzothiophen-2-YL)-1H-indole.
-
-
Storage: Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area, within secondary containment to mitigate potential spills.
-
Arrange for Pickup: Follow your institution's protocol for the disposal of chemical waste.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential sources of ignition.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Containment: For solid spills, gently cover with an absorbent material from your spill kit to prevent dust from becoming airborne. Sweep up the material and place it in a labeled hazardous waste container.[5] For liquid spills, use an appropriate absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][6] Seek immediate medical attention.
Diagram: Disposal Decision Tree
Caption: Decision tree for proper disposal.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the potential hazards of 5-(Benzothiophen-2-YL)-1H-indole and adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 - Benchchem. (URL: )
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 885273-14-3, 5-(BENZOTHIOPHEN-2-YL)-1H-INDOLE Formula - ECHEMI. (URL: )
- 2-thiophen-2-yl-1H-benzo[g]indole | C16H11NS - PubChem - NIH. (URL: )
- Prepar
- A manifold implications of indole and its deriv
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Benzothiophen-2-YL)-1H-indole
For researchers pioneering advancements in drug development, the synthesis and application of novel chemical entities are daily realities. 5-(Benzothiophen-2-YL)-1H-indole, a hybrid molecule merging the structural motifs of benzothiophene and indole, represents a scaffold of significant interest.[1] Analogs have demonstrated promising antioxidant and antibacterial activities, marking it as a valuable compound for further investigation.[1] However, its novelty also means that comprehensive toxicological data is not yet established.
This guide provides a framework for the safe handling of 5-(Benzothiophen-2-YL)-1H-indole, grounded in a conservative assessment of its potential hazards derived from its constituent aromatic heterocyclic moieties: indole and benzothiophene.[2][3][4][5] Adherence to these protocols is not merely about compliance; it is a foundational element of scientific integrity, ensuring personal safety and the validity of experimental outcomes.
Inferred Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for 5-(Benzothiophen-2-YL)-1H-indole, a risk assessment must be based on the known hazards of its parent structures. This approach, rooted in established chemical principles, allows for the implementation of robust safety measures.
-
Indole Moiety: The indole nucleus is associated with significant health hazards. It is known to cause severe eye irritation, skin irritation, and is readily absorbed through the skin.[6] Inhalation can lead to irritation of the mucous membranes and upper respiratory tract.[6][7] Furthermore, some animal studies have indicated a potential for tumor development, and it is classified as very toxic to aquatic life.[6]
-
Benzothiophene Moiety: Benzothiophene is classified as harmful if swallowed and presents a significant hazard to the aquatic environment.[2][8] Like many aromatic compounds, it should be handled with measures to prevent ingestion, inhalation, and skin contact.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most personal line of defense against chemical exposure, supplementing critical engineering controls like fume hoods.[9] For 5-(Benzothiophen-2-YL)-1H-indole, the following PPE is mandatory.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling large volumes, heating).[10] | Protects against accidental splashes of solutions or contact with fine powder, which could cause severe eye irritation based on the hazards of indole.[6] |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[10] | Prevents dermal absorption, a known risk for indole-containing compounds.[6] Double-gloving is recommended when handling neat compound. |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling larger quantities.[10] | Minimizes skin exposure to the compound. Clothing worn underneath should be non-synthetic (e.g., cotton).[10] |
| Respiratory Protection | All handling of the solid compound or its volatile solutions must be performed in a certified chemical fume hood. If weighing must occur outside a hood, a fit-tested N95 respirator is required to prevent inhalation of fine particles.[11][12][13] | Mitigates the risk of inhaling airborne particles or vapors, which are likely to cause respiratory tract irritation.[6][7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring procedural safety. The following protocols provide a step-by-step guide for common laboratory operations involving 5-(Benzothiophen-2-YL)-1H-indole.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 5-(Benzothiophen-2-YL)-1H-indole.
Step-by-Step Protocols
A. Pre-Handling & Preparation
-
Review Documentation: Before handling, review the safety information for indole and benzothiophene.[2][6] Ensure the location of the nearest eyewash station and safety shower is known.[6]
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are inspected for any defects.[10]
-
Prepare Workspace: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][14] Before starting, wipe down the work surface with an appropriate solvent to ensure it is clean.
B. Handling the Solid Compound (Weighing)
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust.[7] Use a micro-spatula for transfers.
-
Contained Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If an external balance is necessary, use a tared, sealed container to transport the compound to the balance and back to the hood.
-
Clean Up Spills: Immediately clean any spilled solid. Gently sweep up the material, avoiding dust generation, and place it in a designated solid waste container.[7]
C. Handling Solutions
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing. Keep the container within the fume hood.
-
Transfers: Use appropriate volumetric glassware (pipettes, syringes) for transfers to minimize the risk of spills.
-
Heating/Refluxing: If heating is required, perform the procedure in the fume hood using a heating mantle and appropriate condenser to prevent the release of vapors.
D. Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
Disposal Plan: Environmental Responsibility
Given the high aquatic toxicity of the parent compounds, all waste containing 5-(Benzothiophen-2-YL)-1H-indole must be treated as hazardous chemical waste.[2]
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any amount into the drain.[14]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Benzothiophen-2-YL)-1H-indole".
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health & Safety (EH&S) department for pickup and disposal procedures.[8]
By implementing this comprehensive safety plan, researchers can confidently work with 5-(Benzothiophen-2-YL)-1H-indole, ensuring both their personal safety and the integrity of their invaluable work in the pursuit of new therapeutic agents.
References
- Material Safety Data Sheet - Indole, 99+%. Cole-Parmer.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
-
Benzothiophene . Wikipedia. Available at: [Link]
- 5-Fluoroindole - SAFETY DATA SHEET. Ossila.
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. Available at: [Link]
-
Indole - Material Safety Data Sheet (MSDS) . Scimed. Available at: [Link]
-
Heterocyclic Compounds . Michigan State University Chemistry. Available at: [Link]
-
Aromaticity of Charged and Heterocyclic Compounds . Leah4sci. Available at: [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products Magazine. Available at: [Link]
-
Removal of dibenzothiophene, biphenyl and phenol from waste by Trichosporon sp . ResearchGate. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. Available at: [Link]
-
2-thiophen-2-yl-1H-benzo[g]indole . PubChem. Available at: [Link]
-
Preparation and Properties of INDOLE . SlideShare. Available at: [Link]
-
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment . PubMed. Available at: [Link]
-
A manifold implications of indole and its derivatives: A brief Review . ResearchGate. Available at: [Link]
-
HETEROCYCLIC COMPOUNDS . Uttarakhand Open University. Available at: [Link]
-
Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway . ACS Publications. Available at: [Link]
-
Biological Aromatic Heterocycles . Jack Westin. Available at: [Link]
-
Indole . PubChem. Available at: [Link]
-
4.12: Heterocyclic Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 5-(Benzothiophen-2-yl)-1H-indole|CAS 885273-14-3 [benchchem.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. uou.ac.in [uou.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. gerpac.eu [gerpac.eu]
- 14. chemicalbull.com [chemicalbull.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
